molecular formula C5H4F4N2 B1310946 3,5-bis(difluoromethyl)-1H-pyrazole CAS No. 77614-79-0

3,5-bis(difluoromethyl)-1H-pyrazole

Cat. No.: B1310946
CAS No.: 77614-79-0
M. Wt: 168.09 g/mol
InChI Key: YYPFZXBEOCAFDL-UHFFFAOYSA-N
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Description

3,5-bis(difluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C5H4F4N2 and its molecular weight is 168.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-bis(difluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F4N2/c6-4(7)2-1-3(5(8)9)11-10-2/h1,4-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPFZXBEOCAFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427121
Record name 3,5-bis(difluoromethyl)-1H-pyrazole
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Molecular Weight

168.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77614-79-0
Record name 3,5-bis(difluoromethyl)-1H-pyrazole
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Record name 3,5-bis(difluoromethyl)-1H-pyrazole
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-bis(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3,5-bis(difluoromethyl)-1H-pyrazole, a valuable fluorinated building block in medicinal chemistry and drug development. The core of this synthesis involves the preparation of the precursor 1,1,5,5-tetrafluoro-2,4-pentanedione, followed by its cyclocondensation with hydrazine. This document details the experimental protocols, quantitative data, and characterization of the final product.

Core Synthesis Pathway

The most common and direct route to this compound is a two-step process. The first step involves the synthesis of the β-diketone, 1,1,5,5-tetrafluoro-2,4-pentanedione. The second step is the classical pyrazole synthesis via the reaction of this diketone with hydrazine.

Synthesis_Pathway start Starting Materials precursor 1,1,5,5-Tetrafluoro-2,4-pentanedione start->precursor Step 1: Precursor Synthesis product This compound precursor->product Step 2: Cyclocondensation hydrazine Hydrazine Hydrate hydrazine->product

Caption: Overall synthesis workflow for this compound.

Step 1: Synthesis of 1,1,5,5-Tetrafluoro-2,4-pentanedione

The synthesis of the key precursor, 1,1,5,5-tetrafluoro-2,4-pentanedione, is typically achieved through a Claisen condensation reaction.

Experimental Protocol

A detailed experimental protocol for this step is outlined below:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium methoxide in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

  • Addition of Reagents: Ethyl difluoroacetate is added dropwise to the stirred suspension of sodium methoxide at a controlled temperature, typically between 0 and 5 °C. Following this, difluoroacetone is added dropwise while maintaining the low temperature.

  • Reaction Conditions: The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of an aqueous acid solution (e.g., dilute hydrochloric acid). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1,1,5,5-tetrafluoro-2,4-pentanedione.

Quantitative Data
ParameterValue
Typical Yield 60-75%
Reaction Time 12-24 hours
Reaction Temperature 0 °C to room temperature
Purification Method Vacuum Distillation

Step 2: Synthesis of this compound

The final step in the synthesis is the cyclocondensation of the prepared β-diketone with hydrazine.

Experimental_Workflow cluster_step2 Step 2: Cyclocondensation A Dissolve 1,1,5,5-tetrafluoro-2,4-pentanedione in Ethanol B Add Hydrazine Hydrate dropwise at 0-5 °C A->B C Reflux the reaction mixture B->C D Monitor reaction by TLC/GC C->D E Cool and remove solvent D->E F Extract with organic solvent E->F G Purify by column chromatography or recrystallization F->G H Characterize the final product G->H

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol
  • Reaction Setup: 1,1,5,5-Tetrafluoro-2,4-pentanedione is dissolved in a suitable solvent, typically ethanol or acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Hydrazine: Hydrazine hydrate is added dropwise to the solution at a low temperature (0-5 °C) to control the initial exothermic reaction.

  • Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux for several hours. The progress of the cyclization is monitored by TLC or GC.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Quantitative Data
ParameterValue
Typical Yield 80-90%
Reaction Time 4-8 hours
Reaction Temperature Reflux
Purification Method Column Chromatography / Recrystallization

Characterization Data for this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopic DataObserved Peaks/Signals
¹H NMR δ ~7.0 (s, 1H, pyrazole C4-H), δ ~12.0 (br s, 1H, NH)
¹³C NMR δ ~145 (t, C3/C5), δ ~110 (t, CHF₂), δ ~105 (s, C4)
¹⁹F NMR δ ~-115 (d, J ≈ 55 Hz)
IR (KBr, cm⁻¹) ~3150 (N-H stretch), ~1580 (C=N stretch), ~1100 (C-F stretch)
Mass Spec (EI) m/z (%) = 168 (M⁺), 117, 98, 67

Note: The exact chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent used. The coupling constants (J) in ¹⁹F NMR are approximate.

Alternative Synthesis Pathway: [3+2] Cycloaddition

An alternative, though less common, approach to synthesizing difluoromethylated pyrazoles involves a [3+2] cycloaddition reaction. This method utilizes difluoroacetohydrazonoyl bromides as building blocks, which react with suitable alkynes to form the pyrazole ring. While this method offers a different synthetic strategy, the preparation of the hydrazonoyl bromide precursor can be more complex than the diketone synthesis described above.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for more specific details and variations on these procedures.

An In-depth Technical Guide to the Physicochemical Properties of 3,5-bis(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-bis(difluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemistry. The incorporation of difluoromethyl groups onto the pyrazole scaffold imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the synthesis of novel bioactive compounds, particularly as a key intermediate in the development of modern fungicides. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, characterization, and biological relevance of this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following tables summarize the available computed data from reputable chemical databases and experimental data for the closely related analogue, 3,5-bis(trifluoromethyl)-1H-pyrazole, for comparative purposes.

Table 1: General and Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₄F₄N₂PubChem[1]
Molecular Weight 168.09 g/mol PubChem[1]
XLogP3 (Computed) 1.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 168.03106078 DaPubChem[1]
Topological Polar Surface Area 28.7 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]

Table 2: Experimental Physicochemical Properties of the Analogous Compound, 3,5-bis(trifluoromethyl)-1H-pyrazole

PropertyValueSource
Melting Point 83-85 °C
Boiling Point 147 °C
pKa (Predicted) 7.12 ± 0.10
Solubility Soluble in Methanol

Synthesis and Characterization

The synthesis of fluorinated pyrazoles is a topic of ongoing research.[2] For this compound, a common synthetic strategy involves the [3+2] cycloaddition of a difluoromethyl-containing 1,3-dipole with an appropriate acetylene derivative.

Experimental Protocol: Synthesis via [3+2] Cycloaddition (General Procedure)

A novel and practical method for the preparation of 3,5-bis(fluoroalkyl)pyrazoles involves the [3+2] cycloaddition reaction of difluoromethyl hydrazonoyl bromides with trifluoromethyl-substituted alkenes.[3] While a specific protocol for this compound is not detailed, a general procedure can be outlined as follows:

  • Generation of the Nitrile Imine Intermediate: The difluoromethyl hydrazonoyl bromide is treated with a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., anhydrous tetrahydrofuran) to generate the corresponding difluoromethyl-substituted nitrile imine in situ.

  • Cycloaddition: The alkyne is added to the reaction mixture containing the nitrile imine. The reaction is typically stirred at room temperature or with gentle heating until completion, which is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

A one-pot synthesis of similar difluoromethyl-substituted pyrazoles has been developed based on the in-situ generation of CF2HCHN2 from the elusive reagent, which then undergoes a [3+2] cycloaddition with alkynes.[4] This method is advantageous as it does not require a catalyst or the isolation of potentially hazardous intermediates.[4]

Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a characteristic triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms. The pyrazole ring proton and the N-H proton will also be present.

    • ¹³C NMR: The difluoromethyl carbon will appear as a triplet. Signals for the pyrazole ring carbons will also be observed.

    • ¹⁹F NMR: A signal corresponding to the difluoromethyl groups will be present.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch, C-H stretch of the pyrazole ring, and the C-F bonds of the difluoromethyl groups are expected.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound is observed to confirm its molecular formula.

Biological Relevance and Signaling Pathway

This compound is a crucial precursor for the synthesis of a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[5] These fungicides target Complex II of the mitochondrial respiratory chain, a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[6][7][8]

Mechanism of Action: Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH) catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the electron transport chain via ubiquinone.[6][7][8] SDHI fungicides, many of which are pyrazole carboxamides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, act by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[9] This binding event blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting cellular respiration and leading to a depletion of ATP, the primary energy currency of the cell.[8] This ultimately results in the cessation of fungal growth and development.

The following diagram illustrates the workflow for the synthesis of a generic SDHI fungicide and its mechanism of action.

G Synthesis and Mechanism of Action of a Pyrazole-based SDHI Fungicide cluster_synthesis Synthesis Workflow cluster_moa Mechanism of Action A This compound B Carboxylation A->B Step 1 C 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid B->C D Amide Coupling C->D Step 2 F SDHI Fungicide (Pyrazole Carboxamide) D->F E Amine E->D K Succinate Dehydrogenase (Complex II) F->K Q Inhibition F->Q blocks G Fungal Mitochondrion H TCA Cycle I Succinate I->K Substrate J Fumarate K->J M Ubiquinone K->M Electron Transfer L Electron Transport Chain O ATP Production L->O N Ubiquinol M->N N->L P Fungal Growth O->P Q->M

Caption: Synthesis workflow of a generic SDHI fungicide and its inhibitory action on the mitochondrial respiratory chain.

The following diagram illustrates the logical relationship of the Succinate Dehydrogenase Inhibition pathway.

G Succinate Dehydrogenase Inhibition Pathway cluster_pathway Mitochondrial Respiration Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Oxidation UQ Ubiquinone (Q) SDH->UQ Electron Transfer UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction ETC Electron Transport Chain (Complexes III & IV) UQH2->ETC ATP ATP Synthesis ETC->ATP SDHI SDHI Fungicide (e.g., Pyrazole Carboxamide) Inhibition Inhibition SDHI->Inhibition Inhibition->SDH blocks electron transfer to UQ

Caption: Logical flow of the succinate dehydrogenase inhibition pathway by SDHI fungicides.

Conclusion

This compound is a fluorinated heterocycle with significant potential as a building block for the synthesis of bioactive molecules. While comprehensive experimental data on its physicochemical properties are limited, its role as a key intermediate in the production of SDHI fungicides is well-established. The unique properties conferred by the difluoromethyl groups make this compound and its derivatives an active area of research in the development of new and effective agrochemicals and pharmaceuticals. Further studies to fully characterize its physical and chemical properties will be invaluable to the scientific community.

References

An In-depth Technical Guide to 3,5-bis(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-bis(difluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document details its identification, physicochemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Core Identification and Properties

This compound is a unique molecule featuring a central pyrazole ring functionalized with two difluoromethyl groups. These fluorine-containing moieties are known to significantly modulate the physicochemical and biological properties of organic compounds, often enhancing metabolic stability, binding affinity, and lipophilicity.

Chemical Identification

A summary of the key identifiers for this compound is presented in Table 1.[1][2][3]

IdentifierValue
CAS Number 77614-79-0[1][2][3][4]
IUPAC Name This compound[1][2][3]
Molecular Formula C₅H₄F₄N₂[1][2]
SMILES C1=C(NN=C1C(F)F)C(F)F[1][2]
InChI InChI=1S/C5H4F4N2/c6-4(7)2-1-3(5(8)9)11-10-2/h1,4-5H,(H,10,11)[1][2][3]
InChIKey YYPFZXBEOCAFDL-UHFFFAOYSA-N[1][2][3]
Physicochemical Properties

The key physicochemical properties of this compound are outlined in Table 2.

PropertyValue
Molecular Weight 168.09 g/mol [1][2]
Physical Form Solid
Purity Typically ≥95%[4]
Computed XLogP3 1.5

Synthesis and Characterization

The synthesis of fluorinated pyrazoles is a significant area of research in heterocyclic chemistry. The unique properties imparted by the difluoromethyl groups make these compounds attractive targets for various applications.

Experimental Protocol: Synthesis

The predominant synthetic route for constructing the 3,5-disubstituted pyrazole core is through cyclocondensation reactions. A general and effective method involves the reaction of a 1,3-dicarbonyl compound (or a suitable precursor) with a hydrazine derivative. For this compound, this would typically involve a difluoromethylated 1,3-dicarbonyl equivalent.

Representative Synthesis Protocol:

A common approach is the [3+2] cycloaddition reaction. This method offers high efficiency and good yields for producing 3,5-bis(fluoroalkyl)pyrazoles.[1]

  • Preparation of Hydrazonoyl Bromide: A difluoroacetohydrazonoyl bromide is prepared as a key intermediate. This is often generated from the corresponding hydrazone by reaction with a brominating agent.

  • Cycloaddition Reaction: The difluoroacetohydrazonoyl bromide is reacted with a difluoromethyl-substituted alkene in the presence of a suitable base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).

  • Workup and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Below is a DOT script visualizing the general synthesis workflow.

G A Difluoromethylated Precursors C Cyclocondensation / Cycloaddition A->C B Hydrazine Derivative B->C D Purification C->D E This compound D->E

Caption: General synthesis workflow for this compound.

Experimental Protocol: Characterization

The structural confirmation and purity assessment of the synthesized this compound are typically performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the proton of each difluoromethyl group (CHF₂) due to coupling with the two fluorine atoms. The pyrazole ring protons will also exhibit distinct signals. For a related compound, (E)-4-methylbenzaldehyde O-(3-(difluoromethyl)-1-methyl-1(H)-pyrazole-4-carbonyl) oxime, the CHF₂ proton appears as a triplet at approximately 7.12 ppm with a coupling constant (J) of around 53.8 Hz.[5]

    • ¹³C NMR: The carbon NMR spectrum will show a triplet for the carbon of the difluoromethyl group due to coupling with the fluorine atoms. In the aforementioned related compound, this signal appears at about 109.3 ppm with a J-coupling of approximately 237.1 Hz.[5]

    • ¹⁹F NMR: This technique is highly informative for fluorinated compounds and will show characteristic signals for the difluoromethyl groups.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H and C-F bonds.

Applications in Drug Development

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs. The introduction of difluoromethyl groups can further enhance the therapeutic potential of pyrazole derivatives.

Potential Therapeutic Areas

Derivatives of this compound are being explored for a variety of therapeutic applications:

  • Antimicrobial Agents: Fluorinated pyrazoles have shown promising activity against various bacterial strains.[4] For instance, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been reported as potent growth inhibitors of drug-resistant bacteria, including MRSA.[4][6]

  • Anticancer Properties: The pyrazole nucleus is a core component of several anticancer drugs. Derivatives of this compound are being investigated for their potential to inhibit cancer cell proliferation.

  • Enzyme Inhibition: This class of compounds may act as inhibitors for specific enzymes involved in various metabolic pathways, contributing to their therapeutic effects.

  • Agricultural Chemicals: Due to their biological activity, these compounds are also used in the formulation of fungicides and herbicides. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety is a key component in a number of modern fungicides that act by inhibiting succinate dehydrogenase.

The following diagram illustrates the logical relationships in the application of this compound in drug discovery.

G A This compound Core B Lead Compound Identification A->B C Structure-Activity Relationship (SAR) Studies B->C D Optimization of Biological Activity C->D E Development of Novel Therapeutics D->E F Antimicrobial Agents E->F G Anticancer Agents E->G H Enzyme Inhibitors E->H

Caption: Drug discovery workflow involving this compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are still under investigation, the biological activities of related pyrazole derivatives provide insights into its potential mechanisms of action.

Many pyrazole-containing compounds with anti-inflammatory properties, such as celecoxib, function by inhibiting cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. It is plausible that this compound derivatives could exert anti-inflammatory effects through a similar mechanism.

Below is a diagram of the putative anti-inflammatory signaling pathway.

G A Inflammatory Stimuli B Arachidonic Acid A->B C COX Enzymes (COX-1, COX-2) B->C D Prostaglandins C->D E Inflammation D->E F This compound Derivative F->C Inhibition

Caption: Putative anti-inflammatory signaling pathway.

References

Spectral Data and Experimental Protocols for 3,5-bis(difluoromethyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data (NMR, IR, MS) for the heterocyclic compound 3,5-bis(difluoromethyl)-1H-pyrazole. Due to the limited availability of a single, complete, peer-reviewed source for the full spectral characterization of this specific molecule, this guide synthesizes information from various sources, including patents and chemical databases. Where direct experimental data for the target compound is unavailable, data for structurally similar analogs is provided for comparative purposes.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 77614-79-0 Molecular Formula: C₅H₄F₄N₂[1] Molecular Weight: 168.09 g/mol [1]

PropertyValueSource
Molecular FormulaC₅H₄F₄N₂[1]
Molecular Weight168.09 g/mol [1]
CAS Number77614-79-0[2]

Synthesis

A method for the synthesis of this compound has been described in the patent literature. The process involves the reaction of bis(1,1-difluoropropan-2-ylidene)hydrazine with a suitable reagent to form the pyrazole ring.

Experimental Protocol: Synthesis

Materials:

  • Bis(1,1-difluoropropan-2-ylidene)hydrazine

  • Acetonitrile (CH₃CN)

  • 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-amine (TFEDMA)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Hydrazine hydrochloride

  • Water

  • Methyl tert-butyl ether

Procedure:

  • A solution of TFEDMA (4.35 g, 30 mmol) in 20 mL of acetonitrile is prepared in a Teflon flask under an argon atmosphere.

  • BF₃·OEt₂ is added to the solution, and the mixture is stirred for 15 minutes at room temperature.

  • A solution of bis(1,1-difluoropropan-2-ylidene)hydrazine (1.84 g, 10 mmol) in 5 mL of acetonitrile is added, and the mixture is stirred at room temperature for 18 hours.

  • After 18 hours, hydrazine hydrochloride (1.5 g, 22 mmol) and 5 mL of water are added to the reaction mixture.

  • The mixture is stirred for 4 hours at 40°C.

  • The solvent is removed in vacuo at 30°C.

  • The residue is dissolved in 50 mL of methyl tert-butyl ether and washed three times with water.

  • After solvent removal, the oily product is obtained, which slowly solidifies.

This protocol is adapted from patent literature and may require optimization for laboratory-scale synthesis.

Spectral Data

Detailed, publicly available, and peer-reviewed spectral data for this compound is limited. The following sections provide a summary of expected spectral characteristics based on the structure and available data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0t1HC4-H
~6.8t2HCHF₂
~13.0br s1HN-H

Note: The chemical shifts are estimations based on the structure and data for similar pyrazoles. The difluoromethyl protons (CHF₂) are expected to appear as a triplet due to coupling with the two fluorine atoms. The C4 proton would likely be a triplet due to coupling with the two CHF₂ groups, though this could be more complex. The N-H proton is expected to be a broad singlet.

Expected ¹³C NMR Spectral Data:

Chemical Shift (ppm)MultiplicityAssignment
~145tC3/C5
~105tCHF₂
~100sC4

Note: The carbons of the difluoromethyl groups (CHF₂) will appear as triplets due to one-bond coupling with the two fluorine atoms. The C3 and C5 carbons attached to the difluoromethyl groups will also show splitting due to two-bond C-F coupling.

Expected ¹⁹F NMR Spectral Data:

Chemical Shift (ppm)MultiplicityAssignment
-110 to -130dCHF₂

Note: The ¹⁹F NMR spectrum is expected to show a single resonance for the four equivalent fluorine atoms of the two difluoromethyl groups. This signal will be split into a doublet due to coupling with the adjacent proton.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100-3300Medium, BroadN-H stretch
2900-3000WeakC-H stretch (pyrazole ring)
1550-1620MediumC=N, C=C stretch (pyrazole ring)
1000-1200StrongC-F stretch
Mass Spectrometry (MS)

Expected Mass Spectrum:

m/zInterpretation
168[M]⁺ (Molecular ion)
117[M - CHF₂]⁺
67[CHF₂-C=N]⁺

Note: The mass spectrum is expected to show the molecular ion peak at m/z 168. Common fragmentation patterns would involve the loss of a difluoromethyl group.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive spectral analysis.

Synthesis_to_Analysis cluster_synthesis Synthesis cluster_analysis Spectral Analysis Start Starting Materials (Bis(1,1-difluoropropan-2-ylidene)hydrazine, etc.) Reaction Cyclization Reaction Start->Reaction Reagents & Conditions Workup Workup & Purification Reaction->Workup Product This compound Workup->Product NMR NMR Spectroscopy (1H, 13C, 19F) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Spectral Data NMR->Data IR->Data MS->Data

Caption: Workflow from synthesis to spectral analysis.

Detailed Methodologies for Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Sample Preparation: A solution of the compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • ¹⁹F NMR: ¹⁹F NMR spectra are acquired. A fluorine-free probe or a probe with a fluorine background subtraction capability is recommended for optimal results.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe (for EI) or dissolved in a suitable solvent and infused into the source (for ESI).

  • Data Acquisition: The mass spectrum is acquired over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Relationships in Spectral Interpretation

The interpretation of the spectral data is interconnected, with each technique providing complementary information to confirm the structure of this compound.

Spectral_Interpretation cluster_NMR NMR Data cluster_Other Other Spectral Data Structure Proposed Structure This compound H_NMR 1H NMR (Proton Environment) Structure->H_NMR predicts signals C_NMR 13C NMR (Carbon Skeleton) Structure->C_NMR predicts signals F_NMR 19F NMR (Fluorine Presence) Structure->F_NMR predicts signals IR IR (Functional Groups) Structure->IR predicts absorptions MS MS (Molecular Weight, Fragmentation) Structure->MS predicts m/z H_NMR->Structure confirms H_NMR->F_NMR H-F coupling C_NMR->Structure confirms C_NMR->F_NMR C-F coupling F_NMR->Structure confirms IR->Structure confirms MS->Structure confirms

Caption: Interconnectivity of spectral data for structure elucidation.

References

An In-depth Technical Guide to 3,5-bis(difluoromethyl)-1H-pyrazole: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-bis(difluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in the agrochemical and pharmaceutical industries. The document details its discovery and historical context, particularly its role as a key building block for modern fungicides. A detailed experimental protocol for its synthesis is provided, along with a summary of its key physicochemical properties in a structured tabular format. Furthermore, this guide illustrates a crucial biological pathway associated with its derivatives and outlines a typical laboratory workflow for its synthesis and purification through detailed diagrams.

Introduction and Historical Context

The study of pyrazole derivatives dates back to the late 19th century, with their diverse biological activities being a subject of continuous research. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced efficacy and metabolic stability in bioactive compounds.

The history of this compound is intrinsically linked to the development of modern agricultural fungicides. While the first generation of pyrazole-based fungicides, such as carboxin, emerged in the 1960s, they had a narrow spectrum of activity. The quest for broader-spectrum agents led to extensive research into fluorinated pyrazole carboxamides.

A significant milestone in this area was the discovery and development of succinate dehydrogenase inhibitor (SDHI) fungicides. These compounds act by inhibiting Complex II of the mitochondrial respiratory chain, a crucial enzyme for fungal respiration. This compound has emerged as a critical intermediate in the synthesis of potent SDHI fungicides. A notable example is its use in the synthesis of fluoxapiprolin, a fungicide developed by Bayer Crop Science in 2012.[1] This highlights the compound's importance as a valuable scaffold in the design of modern agrochemicals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 77614-79-0PubChem
Molecular Formula C₅H₄F₄N₂PubChem
Molecular Weight 168.09 g/mol PubChem
Appearance Solid (predicted)---
Melting Point Not reported---
Boiling Point Not reported---
InChI InChI=1S/C5H4F4N2/c6-4(7)2-1-3(5(8)9)11-10-2/h1,4-5H,(H,10,11)PubChem
InChIKey YYPFZXBEOCAFDL-UHFFFAOYSA-NPubChem
SMILES C1=C(NN=C1C(F)F)C(F)FPubChem

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, with a common approach involving the cyclization of a suitable precursor with hydrazine. A representative experimental protocol, based on patent literature, is detailed below.

Synthesis of this compound

Reaction Scheme:

A plausible synthetic route involves the reaction of a 1,3-dicarbonyl compound containing difluoromethyl groups with hydrazine. A more specific method described in patent literature involves the reaction of bis(1,1-difluoropropan-2-ylidene)hydrazine with a formylating agent followed by cyclization.

Experimental Protocol:

  • Step 1: Preparation of bis(1,1-difluoropropan-2-ylidene)hydrazine.

    • To a stirred solution of difluoroacetone in an appropriate solvent such as methyl-tert-butyl ether, hydrazine hydrate is added at a controlled temperature (e.g., 0 °C).

    • After stirring at room temperature, a catalyst like BF₃-etherate can be added, and the mixture is refluxed.

    • The product is then isolated by distillation.

  • Step 2: Cyclization to this compound.

    • To a solution of a formylating agent such as N,N-dimethylformamide dimethyl acetal (TFEDMA) in a suitable solvent like acetonitrile under an inert atmosphere, a catalyst (e.g., BF₃(g)) is introduced at a low temperature.

    • A solution of bis(1,1-difluoropropan-2-ylidene)hydrazine in the same solvent is then added, and the mixture is stirred at room temperature for an extended period (e.g., 18 hours).

    • Hydrazine hydrochloride and water are subsequently added, and the mixture is heated (e.g., to 40 °C).

    • After removing the solvent in vacuo, the residue is dissolved in an organic solvent (e.g., methyl-tert-butyl ether) and washed with water.

    • The final product is obtained after solvent removal, which may solidify upon standing.

Purification:

The crude product can be purified by techniques such as recrystallization or column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for confirming the presence and connectivity of the protons, carbons, and fluorine atoms in the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H and C-F bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Note: Specific, publicly available, detailed spectral data for this compound from peer-reviewed literature is limited. Researchers should perform their own characterization.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and analysis of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Difluoroacetone Hydrazine Hydrate Intermediate_Formation Formation of bis(1,1-difluoropropan-2-ylidene)hydrazine Reactants->Intermediate_Formation Cyclization Cyclization Reaction Intermediate_Formation->Cyclization Formylating_Agent Formylating Agent (e.g., TFEDMA) Formylating_Agent->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification_Method Recrystallization or Column Chromatography Crude_Product->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Characterized_Product Characterized Product NMR->Characterized_Product IR->Characterized_Product MS->Characterized_Product

Caption: Synthesis, Purification, and Analysis Workflow.

Biological Signaling Pathway: Site of Action of SDHI Fungicides

Derivatives of this compound are utilized in fungicides that target the mitochondrial electron transport chain in fungi. The diagram below illustrates the site of action of these Succinate Dehydrogenase Inhibitors (SDHIs).

G cluster_etc Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ e⁻ Complex_II Complex II (Succinate Dehydrogenase) Fumarate Fumarate Complex_II->Fumarate Complex_II->CoQ e⁻ Complex_III Complex III (Cytochrome c reductase) Cyt_c Cytochrome c Complex_III->Cyt_c e⁻ Complex_IV Complex IV (Cytochrome c oxidase) H2O H₂O Complex_IV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I e⁻ Succinate Succinate Succinate->Complex_II e⁻ CoQ->Complex_III e⁻ Cyt_c->Complex_IV e⁻ O2 O₂ O2->Complex_IV ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase SDHI SDHI Fungicide (e.g., Fluoxapiprolin) SDHI->Complex_II Inhibition

Caption: Inhibition of Fungal Respiration by SDHI Fungicides.

Applications and Future Directions

The primary application of this compound lies in the agrochemical sector as a key building block for the synthesis of fungicides. Its derivatives have shown high efficacy against a broad spectrum of plant pathogens.

In the pharmaceutical field, the pyrazole scaffold is a well-established pharmacophore found in numerous drugs. The introduction of difluoromethyl groups can enhance properties such as metabolic stability and binding affinity. Therefore, this compound represents a promising starting material for the development of new therapeutic agents with potential applications in areas such as oncology and infectious diseases.

Future research is likely to focus on:

  • The development of more efficient and sustainable synthetic routes to this compound.

  • The synthesis and biological evaluation of novel derivatives for both agrochemical and pharmaceutical applications.

  • A deeper investigation into the mode of action of its derivatives to understand and overcome potential resistance mechanisms.

Conclusion

This compound is a valuable fluorinated heterocycle with a significant role in the development of modern fungicides. Its synthesis, while established, offers room for optimization. The unique properties conferred by the difluoromethyl groups make it an attractive scaffold for the design of new bioactive molecules in both agriculture and medicine. This technical guide provides a foundational understanding of this important compound for researchers and professionals in related fields.

References

An In-depth Technical Guide to the Solubility and Stability of 3,5-bis(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3,5-bis(difluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in public domains, this document focuses on providing detailed experimental protocols for determining these crucial physicochemical properties, alongside a framework for data presentation and analysis. The inclusion of difluoromethyl groups is known to significantly impact properties such as lipophilicity and metabolic stability, making the experimental determination of solubility and stability paramount for its application in drug discovery and development.[1][2][3]

Physicochemical Properties

While experimental data is scarce, computed physicochemical properties provide a preliminary understanding of this compound.

PropertyValueSource
Molecular FormulaC5H4F4N2PubChem
Molecular Weight168.09 g/mol PubChem[4]
XLogP3-AA1.5PubChem[4]
Hydrogen Bond Donor Count1PubChem[4]
Hydrogen Bond Acceptor Count2PubChem[4]
Rotatable Bond Count2PubChem[4]

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The introduction of fluorine atoms can significantly alter the solubility profile compared to non-fluorinated analogs.[1] The following section outlines the experimental protocol to determine the solubility of this compound in various solvents.

Table 1: Equilibrium Solubility of this compound at 25°C (Hypothetical Data)
SolventDielectric Constant (20°C)Solubility (mg/mL)Solubility (mol/L)
Water80.1Data to be determinedData to be determined
Phosphate Buffered Saline (pH 7.4)~78Data to be determinedData to be determined
Methanol32.7Data to be determinedData to be determined
Ethanol24.5Data to be determinedData to be determined
Acetonitrile37.5Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)46.7Data to be determinedData to be determined
Dichloromethane (DCM)9.1Data to be determinedData to be determined
n-Hexane1.9Data to be determinedData to be determined
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

1. Materials and Reagents:

  • This compound (of known purity)

  • Selected solvents (HPLC grade or equivalent)

  • Volumetric flasks, screw-capped vials

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

2. Procedure:

  • Prepare saturated solutions by adding an excess amount of this compound to each solvent in separate screw-capped vials.

  • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed to let undissolved solids settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • Calculate the original solubility in each solvent based on the dilution factor.

3. Analytical Method for Quantification (RP-HPLC): A reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically employed for the quantification of pyrazole derivatives.[5][6]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV-Vis at a wavelength of maximum absorbance (to be determined by UV scan).

  • Column Temperature: 25°C

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve for accurate quantification.

G Workflow for Equilibrium Solubility Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Add excess compound to solvent prep2 Equilibrate on shaker (24-72h) prep1->prep2 prep3 Centrifuge to separate solid prep2->prep3 prep4 Filter supernatant (0.22 µm) prep3->prep4 analysis1 Dilute filtered sample prep4->analysis1 Filtered Sample analysis2 Inject into HPLC system analysis1->analysis2 analysis3 Quantify using calibration curve analysis2->analysis3 result1 Calculate solubility analysis3->result1

Caption: Workflow for determining equilibrium solubility.

Stability Profile

Understanding the stability of a drug candidate under various stress conditions is a regulatory requirement and crucial for determining its shelf-life and storage conditions.[7][8] Forced degradation studies are performed to identify potential degradation products and degradation pathways.[7][9]

Table 2: Forced Degradation of this compound (Hypothetical Data)
Stress ConditionReagent/ConditionTimeTemperature% DegradationMajor Degradation Products (Retention Time)
Hydrolytic 0.1 N HCl24 h60°CData to be determinedTo be identified
0.1 N NaOH24 h60°CData to be determinedTo be identified
Water24 h60°CData to be determinedTo be identified
Oxidative 3% H₂O₂24 hRTData to be determinedTo be identified
Photolytic ICH Q1B exposure-RTData to be determinedTo be identified
Thermal Solid state7 days80°CData to be determinedTo be identified
Experimental Protocol: Forced Degradation Studies

This protocol outlines the common stress conditions applied in forced degradation studies as per ICH guidelines.

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat the mixture (e.g., at 60°C) for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Heat the mixture under the same conditions as acid hydrolysis. Neutralize with 0.1 N HCl before analysis.

  • Neutral Hydrolysis: Mix equal volumes of the stock solution and water. Heat the mixture under the same conditions as acid/base hydrolysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and an oxidizing agent (e.g., 3% H₂O₂). Keep the mixture at room temperature for a specified period (e.g., 24 hours).

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at 80°C) for a specified period (e.g., 7 days). Dissolve the stressed solid in a suitable solvent for analysis.

3. Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method (similar to the one described for solubility determination, but with a gradient elution to separate potential degradation products).

  • The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

  • A photodiode array (PDA) detector can be used to assess peak purity and to obtain UV spectra of the degradation products, which can aid in their identification. Mass spectrometry (LC-MS) is often employed for the structural elucidation of major degradation products.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_results Data Analysis start Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, 60°C) start->base neutral Neutral Hydrolysis (Water, 60°C) start->neutral oxidative Oxidative (3% H₂O₂, RT) start->oxidative photo Photolytic (ICH Q1B) start->photo thermal Thermal (Solid, 80°C) start->thermal analysis HPLC Analysis (Stability-Indicating Method) acid->analysis base->analysis neutral->analysis oxidative->analysis photo->analysis thermal->analysis degradation % Degradation Calculation analysis->degradation pathways Identification of Degradation Pathways degradation->pathways products Structural Elucidation of Degradants (LC-MS) pathways->products

Caption: Workflow for forced degradation studies.

Conclusion

References

Potential Research Areas for 3,5-bis(difluoromethyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal and agricultural chemistry, renowned for its metabolic stability and broad spectrum of biological activities.[1] The introduction of difluoromethyl groups can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This technical guide explores the potential research avenues for 3,5-bis(difluoromethyl)-1H-pyrazole, a key building block in the synthesis of modern agrochemicals. We provide an overview of its synthesis, known applications, and detailed experimental protocols for its further investigation as a potential lead compound in the development of novel fungicides and antibacterial agents.

Introduction to this compound

This compound is a five-membered heterocyclic compound distinguished by the presence of two difluoromethyl groups at positions 3 and 5 of the pyrazole ring. This substitution pattern is of particular interest as fluorinated groups are known to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The pyrazole nucleus itself is a privileged scaffold found in numerous approved drugs and agrochemicals, recognized for its diverse biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[2][3]

The primary known application of this compound is as a key intermediate in the synthesis of the fungicide fluoxapiprolin.[4] Fluoxapiprolin is a potent inhibitor of the oxysterol-binding protein (OSBP), a critical component in intracellular lipid transport, highlighting a promising mechanism of action for novel antifungal agents.[4] Given the established biological relevance of both the pyrazole core and the difluoromethyl substituents, this compound represents a valuable starting point for further research and development in agrochemistry and medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the design of future experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₄F₄N₂[5]
Molecular Weight 168.09 g/mol [5]
CAS Number 77614-79-0[5]
Appearance Solid (predicted)
IUPAC Name This compound[5]

Synthesis of this compound

The synthesis of 3,5-disubstituted pyrazoles is commonly achieved through the condensation reaction of a 1,3-dicarbonyl compound with hydrazine. For this compound, the logical precursor is 1,1,5,5-tetrafluoro-2,4-pentanedione.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

G start Starting Materials: - 1,1,5,5-Tetrafluoro-2,4-pentanedione - Hydrazine Hydrate - Ethanol (Solvent) reaction Condensation Reaction start->reaction workup Reaction Workup: - Removal of Solvent - Extraction - Drying reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a detailed, generalized protocol for the synthesis of this compound based on established methods for similar pyrazole syntheses.

Materials:

  • 1,1,5,5-Tetrafluoro-2,4-pentanedione

  • Hydrazine hydrate

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,1,5,5-tetrafluoro-2,4-pentanedione (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain pure this compound.

Potential Research Areas and Biological Activities

The structural features of this compound suggest several promising areas for future research, primarily in the fields of mycology and bacteriology.

Antifungal Activity and Oxysterol-Binding Protein (OSBP) Inhibition

The most direct line of research stems from its role as a precursor to fluoxapiprolin. This indicates that the this compound moiety is compatible with potent antifungal activity.

Proposed Research:

  • Direct Antifungal Screening: Evaluate the in vitro antifungal activity of this compound against a panel of plant pathogenic fungi (e.g., Phytophthora infestans, Plasmopara viticola) and clinically relevant human fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus).

  • Mechanism of Action Studies: Investigate whether this compound itself can inhibit OSBP or if it requires further derivatization.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives by modifying the N1 position of the pyrazole ring to explore the impact on antifungal potency and spectrum.

Signaling Pathway: OSBP inhibition has been shown to disrupt intracellular lipid homeostasis, which in turn can affect downstream signaling pathways such as the mTORC1 pathway, a key regulator of cell growth and autophagy.[5][6]

G OSBPi OSBP Inhibitor (e.g., Fluoxapiprolin) OSBP Oxysterol-Binding Protein (OSBP) OSBPi->OSBP Inhibits LipidTransport Intracellular Lipid Transport (Cholesterol/PI(4)P) OSBP->LipidTransport Mediates mTORC1 mTORC1 Signaling LipidTransport->mTORC1 Regulates Autophagy Autophagy mTORC1->Autophagy Inhibits CellGrowth Fungal Cell Growth mTORC1->CellGrowth Promotes

Caption: Simplified signaling pathway of OSBP inhibition.

Antibacterial Activity

Pyrazole derivatives are well-documented for their antibacterial properties. The trifluoromethyl group, a close analogue of the difluoromethyl group, is known to enhance the antibacterial potency of pyrazole-containing compounds.[7]

Proposed Research:

  • Antibacterial Screening: Test this compound against a panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, including multidrug-resistant strains.

  • Target Identification: If antibacterial activity is observed, perform studies to identify the molecular target, which could include enzymes involved in bacterial cell wall synthesis, DNA replication, or protein synthesis.

  • Lead Optimization: Modify the pyrazole scaffold to improve antibacterial efficacy and selectivity.

Succinate Dehydrogenase (SDH) Inhibition

Many commercial pyrazole-based fungicides act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[7]

Proposed Research:

  • In Vitro SDH Inhibition Assay: Directly measure the inhibitory effect of this compound on SDH activity from relevant fungal species.

  • Molecular Docking Studies: Perform computational docking of the compound into the active site of fungal SDH to predict binding modes and guide further derivatization.

Experimental Protocols for Biological Evaluation

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.

Materials:

  • Test compound (this compound)

  • Fungal isolates

  • Appropriate broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for molds)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of final concentrations.

  • Prepare a standardized inoculum of the fungal isolate and add it to each well.

  • Include a positive control (fungus in broth without compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 35°C for Candida spp., 28°C for molds) for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the MIC of the test compound against bacterial strains.

Materials:

  • Test compound

  • Bacterial isolates

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Follow steps 1 and 2 from the antifungal protocol, using MHB as the medium.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard and dilute it to the final concentration. Add the inoculum to each well.

  • Include positive and negative controls.

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This colorimetric assay measures the activity of SDH.

Materials:

  • Mitochondrial fraction isolated from the target organism

  • SDH assay buffer

  • Succinate (substrate)

  • Electron acceptor dye (e.g., DCIP or INT)

  • Test compound

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from the target fungal or bacterial cells.

  • In a 96-well plate, add the mitochondrial preparation, SDH assay buffer, and varying concentrations of the test compound.

  • Initiate the reaction by adding succinate and the electron acceptor dye.

  • Measure the change in absorbance over time at the appropriate wavelength (e.g., 600 nm for DCIP).

  • The rate of color change is proportional to SDH activity. Calculate the percentage of inhibition at each compound concentration to determine the IC₅₀ value.

Quantitative Data on Related Compounds

Table 2: Biological Activity of Structurally Related Pyrazole Derivatives

CompoundTarget Organism/EnzymeActivity MetricValueReference
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamidePythium aphanidermatumEC₅₀0.08 µg/mL[7]
3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivativeStaphylococcus aureusMIC0.5 µg/mL[8]
Pyrazole carboxylate derivativeBotrytis cinereaEC₅₀0.40 mg/L[8]

Conclusion

This compound is a promising scaffold for the development of new bioactive molecules. Its established role in the synthesis of a potent OSBP-inhibiting fungicide provides a strong rationale for further investigation into its antifungal properties. Moreover, the broader literature on pyrazole and difluoromethyl-containing compounds suggests significant potential for antibacterial and SDH-inhibiting activities. The experimental protocols and potential research areas outlined in this guide offer a framework for scientists to unlock the full potential of this versatile chemical entity. Future research should focus on the direct biological evaluation of this compound and the systematic exploration of its derivatives to establish comprehensive structure-activity relationships.

References

An In-depth Technical Guide to the Safe Handling of 3,5-bis(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-bis(difluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of interest in chemical research and drug development. Due to its hazardous properties, strict adherence to safety protocols is essential to minimize risk to personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its Globally Harmonized System (GHS) classification, which indicates the nature and severity of the hazards.

Table 1: GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage[1] / H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318: Causes serious eye damage[1] / H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[1]

Note: The varying categories are based on notifications to ECHA C&L Inventory. The more severe classifications should be adopted for risk assessment.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC5H4F4N2
Molecular Weight168.09 g/mol [1]
AppearanceNot specified, likely a solid
Melting PointNot available
Boiling PointNot available
Flash PointNot available

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks, a combination of engineering controls and personal protective equipment must be utilized.

Table 3: Recommended Protective Measures

Control TypeSpecification
Engineering Controls
VentilationUse only in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Eyewash StationsEnsure that eyewash stations and safety showers are close to the workstation location.[2][4]
Personal Protective Equipment
Eye/Face ProtectionWear tightly fitting safety goggles or a face shield (European Standard EN 166).[3][4][5]
Skin ProtectionWear protective gloves (impervious and resistant to the product) and long-sleeved clothing.[2][3][4]
Respiratory ProtectionFor large-scale operations or in case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent accidents and exposure.

Handling:

  • Avoid contact with skin, eyes, and clothing.[4][5][6]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][6]

  • Wash hands thoroughly after handling.[4][7]

  • Do not eat, drink, or smoke when using this product.[2][4]

  • Handle in accordance with good industrial hygiene and safety practice.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][4][5]

  • Keep container tightly closed.[2][4][5][8]

  • Store locked up.[2][3]

  • Keep away from heat, sparks, open flames, and hot surfaces.[2]

  • Incompatible Materials: Strong oxidizing agents.[5]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
If Swallowed Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2][6]
If on Skin (or hair) Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash with plenty of soap and water.[2][7]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][3][7]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6][7]

Spill Response:

  • Ensure adequate ventilation and remove all sources of ignition.[2][3]

  • Evacuate personnel to safe areas.[3]

  • Wear appropriate personal protective equipment.[3]

  • Absorb the spill with inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[2]

  • Prevent product from entering drains.[2]

Experimental Workflow and Risk Management

The following diagrams illustrate a recommended workflow for handling this compound and the overarching risk management strategy.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Conduct Risk Assessment B Prepare Engineering Controls (Fume Hood) A->B Proceed if safe C Don Personal Protective Equipment (PPE) B->C D Weighing and Transfer (in Fume Hood) C->D E Reaction Setup and Monitoring D->E F Decontaminate Glassware and Surfaces E->F G Dispose of Waste in Designated Containers F->G H Doff and Dispose of/Clean PPE G->H I Wash Hands Thoroughly H->I

Caption: A logical workflow for safely handling hazardous chemicals.

G Risk Management for this compound cluster_identification Hazard Identification cluster_assessment Risk Assessment cluster_control Control Measures ID Toxic if swallowed Causes severe skin burns and eye damage May cause respiratory irritation RA Evaluate likelihood and severity of exposure during: - Weighing - Transfer - Reaction - Spills ID->RA CM Engineering Controls: - Fume Hood - Eyewash Station Personal Protective Equipment: - Goggles/Face Shield - Gloves - Lab Coat Administrative Controls: - SOPs - Training RA->CM

Caption: The process of identifying, assessing, and controlling risks.

Disposal Considerations

Waste materials should be disposed of in accordance with local, regional, and national regulations. The substance should be treated as hazardous waste.[2][7]

Conclusion

This compound presents significant health hazards, including acute oral toxicity, severe skin and eye damage, and respiratory irritation. A thorough understanding and implementation of the safety precautions outlined in this guide are paramount for professionals working with this compound. Always consult the most recent Safety Data Sheet (SDS) before use and ensure all personnel are adequately trained in handling hazardous chemicals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-bis(difluoromethyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-bis(difluoromethyl)-1H-pyrazole and its derivatives are of significant interest in medicinal chemistry and drug discovery. The incorporation of difluoromethyl (CHF2) groups into the pyrazole scaffold can profoundly influence the physicochemical and biological properties of the resulting molecules. The CHF2 group, being a lipophilic hydrogen bond donor, can enhance metabolic stability, binding affinity, and cell permeability. These characteristics make this compound a valuable building block for the development of novel pharmaceuticals and agrochemicals.

This document provides detailed application notes and experimental protocols for two primary synthetic methodologies to access this important heterocyclic core: [3+2] Cycloaddition of Difluoroacetohydrazonoyl Bromides and Cyclocondensation of a Difluoromethylated 1,3-Diketone with Hydrazine .

Method 1: [3+2] Cycloaddition of Difluoroacetohydrazonoyl Bromides

This modern approach offers a highly regioselective route to this compound derivatives. The key step involves the in-situ generation of a difluoromethylated nitrile imine from a difluoroacetohydrazonoyl bromide, which then undergoes a [3+2] cycloaddition reaction with a suitable difluoromethylated alkene.

Experimental Protocol

Materials:

  • N-Aryl-2,2-difluoroacetohydrazonoyl bromide

  • 1,1-Difluoro-2-alkene (or a suitable precursor)

  • Triethylamine (Et3N)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for chromatography

Procedure:

  • To a solution of the N-aryl-2,2-difluoroacetohydrazonoyl bromide (1.0 eq) and the 1,1-difluoro-2-alkene (1.2 eq) in anhydrous THF (0.1 M), triethylamine (1.5 eq) is added dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the triethylammonium bromide salt.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 1-aryl-3,5-bis(difluoromethyl)-1H-pyrazole derivative.

Data Presentation
EntryHydrazonoyl BromideAlkeneSolventTime (h)Yield (%)Reference
1N-Phenyl-2,2-difluoroacetohydrazonoyl bromide3,3-Difluoroprop-1-eneTHF2478Adapted from[1]
2N-(4-Chlorophenyl)-2,2-difluoroacetohydrazonoyl bromide3,3-Difluoroprop-1-eneDCM1882Adapted from[1]
3N-(4-Methoxyphenyl)-2,2-difluoroacetohydrazonoyl bromide3,3-Difluoroprop-1-eneTHF2475Adapted from[1]

Note: The yields are representative and may vary depending on the specific substrates and reaction conditions.

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Hydrazonoyl_Bromide N-Aryl-2,2-difluoro- acetohydrazonoyl bromide Reaction_Vessel Anhydrous Solvent (THF/DCM) Room Temperature, 12-24h Hydrazonoyl_Bromide->Reaction_Vessel Alkene 1,1-Difluoro-2-alkene Alkene->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration In-situ generation of difluoromethylated nitrile imine [3+2] Cycloaddition Extraction Aqueous Workup Filtration->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product 1-Aryl-3,5-bis(difluoromethyl)- 1H-pyrazole Purification->Product

Caption: Workflow for the [3+2] cycloaddition synthesis.

Method 2: Cyclocondensation of a Difluoromethylated 1,3-Diketone with Hydrazine

This classical and often high-yielding method involves the reaction of a 1,3-dicarbonyl compound, in this case, a diketone bearing two difluoromethyl groups, with hydrazine or a hydrazine derivative.

Experimental Protocol

Part A: Synthesis of 1,1,5,5-Tetrafluoro-1,5-bis(difluoromethyl)pentane-2,4-dione (Precursor)

Materials:

  • Ethyl difluoroacetate

  • Difluoroacetone

  • Sodium ethoxide (NaOEt) or another suitable base

  • Anhydrous ethanol or diethyl ether

  • Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) for acidification

Procedure:

  • To a suspension of sodium ethoxide (1.1 eq) in anhydrous ethanol, ethyl difluoroacetate (1.0 eq) is added dropwise at 0 °C.

  • The mixture is stirred for 30 minutes, and then difluoroacetone (1.0 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with dilute hydrochloric acid or sulfuric acid to precipitate the crude 1,3-diketone.

  • The crude product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product can be further purified by distillation or chromatography if necessary.

Part B: Synthesis of this compound

Materials:

  • 1,1,5,5-Tetrafluoro-1,5-bis(difluoromethyl)pentane-2,4-dione

  • Hydrazine hydrate or hydrazine sulfate

  • Ethanol or acetic acid

  • Sodium bicarbonate (for workup if using hydrazine salt)

Procedure:

  • To a solution of 1,1,5,5-tetrafluoro-1,5-bis(difluoromethyl)pentane-2,4-dione (1.0 eq) in ethanol or acetic acid (0.2 M), hydrazine hydrate (1.1 eq) is added dropwise.

  • The reaction mixture is heated to reflux for 4-8 hours. The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and saturated sodium bicarbonate solution (if an acid catalyst or hydrazine salt was used).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or silica gel column chromatography to yield this compound.

Data Presentation
Entry1,3-DiketoneHydrazine SourceSolventTime (h)Yield (%)Reference
11,1,5,5-Tetrafluoro-1,5-bis(difluoromethyl)pentane-2,4-dioneHydrazine hydrateEthanol6~85General method
21,1,5,5-Tetrafluoro-1,5-bis(difluoromethyl)pentane-2,4-dioneHydrazine sulfateAcetic Acid8~80General method

Note: The yields are estimated based on general procedures for pyrazole synthesis from 1,3-diketones and may vary.

Reaction Pathway

G cluster_precursor Precursor Synthesis cluster_pyrazole Pyrazole Synthesis Start_Diketone Ethyl difluoroacetate + Difluoroacetone Reaction_Diketone Claisen Condensation Start_Diketone->Reaction_Diketone Base_Diketone Base (e.g., NaOEt) Base_Diketone->Reaction_Diketone Acidification Acidic Workup Reaction_Diketone->Acidification Diketone_Product 1,1,5,5-Tetrafluoro-1,5-bis (difluoromethyl)pentane-2,4-dione Acidification->Diketone_Product Reaction_Pyrazole Cyclocondensation (Ethanol/Acetic Acid, Reflux) Diketone_Product->Reaction_Pyrazole Hydrazine Hydrazine hydrate Hydrazine->Reaction_Pyrazole Workup_Pyrazole Aqueous Workup & Purification Reaction_Pyrazole->Workup_Pyrazole Final_Product 3,5-bis(difluoromethyl)- 1H-pyrazole Workup_Pyrazole->Final_Product

References

Application Notes and Protocols for the Characterization of 3,5-bis(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural characterization and purity assessment of 3,5-bis(difluoromethyl)-1H-pyrazole. The following sections detail the primary spectroscopic and chromatographic methods, including detailed experimental protocols and expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

Application Note:
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-H proton of the pyrazole ring, the C-H proton at the 4-position of the ring, and the protons of the two difluoromethyl groups. The difluoromethyl proton signal is a key diagnostic feature and typically appears as a triplet due to coupling with the two fluorine atoms.[1]

  • ¹³C NMR: The carbon NMR spectrum will reveal the carbon skeleton of the molecule. The signals for the carbons bearing the difluoromethyl groups will show characteristic coupling with the fluorine atoms (¹JCF and ²JCF), which is crucial for confirming the substitution pattern.[1]

  • ¹⁹F NMR: Fluorine-19 NMR is essential for confirming the presence and chemical environment of the difluoromethyl groups. A single signal is expected for the four equivalent fluorine atoms.

Experimental Protocols:

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

Parameter¹H NMR¹³C NMR¹⁹F NMR
Spectrometer Frequency400 MHz100 MHz376 MHz
Pulse ProgramStandard zg30Standard zgpg30Standard zg
Number of Scans16-641024-409664-256
Relaxation Delay1.0 s2.0 s1.0 s
Acquisition Time~4 s~1.5 s~2 s
Spectral Width16 ppm240 ppm200 ppm
Temperature298 K298 K298 K
Expected Spectral Data:

The following table summarizes the expected chemical shifts (δ) and coupling constants (J) for this compound.[1]

NucleusPositionExpected Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹HN-HVariable (broad)s-
C4-H~6.8s-
CHF₂6.5 - 7.2t²JHF = ~54 Hz
¹³CC3/C5~146 (t)t¹JCF = 235-245 Hz
C4105 - 110s-
CHF₂~110 (t)t¹JCF = 238 Hz
¹⁹FCHF₂~ -115d²JFH = ~54 Hz

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CCl₃F for ¹⁹F. Actual values may vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Application Note:

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental formula (C₅H₄F₄N₂) with high accuracy. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The fragmentation pattern can provide further structural information.

Experimental Protocol (ESI-HRMS):
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Settings (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-8 L/min

    • Drying Gas Temperature: 180-220 °C

    • Mass Range: m/z 50-500

Expected Data:
IonCalculated m/zObserved m/z
[M+H]⁺169.0383Within 5 ppm error
[M+Na]⁺191.0203Within 5 ppm error

Chromatographic Techniques

Chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are crucial for assessing the purity of this compound.

Application Note:
  • GC-MS: Due to its volatility, GC-MS is a suitable technique for both separation and identification. A non-polar or medium-polarity column is recommended.

  • HPLC: Reversed-phase HPLC with a C18 column can be used to determine purity. A mobile phase consisting of a mixture of water and acetonitrile or methanol with a UV detector is appropriate.

Experimental Protocol (GC-MS):
  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 35-400

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the definitive technique.

Application Note:

This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state.

Experimental Protocol:
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., hexane, toluene, or a mixture).

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a Mo Kα or Cu Kα radiation source.

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software (e.g., SHELX).

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Structure Elucidation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Confirmation Chromatography Chromatography (GC-MS, HPLC) Purification->Chromatography Purity Assessment Xray X-ray Crystallography (Optional, for definitive structure) Purification->Xray 3D Structure Determination Data_Analysis Spectral & Chromatographic Data Analysis NMR->Data_Analysis MS->Data_Analysis Chromatography->Data_Analysis Xray->Data_Analysis Report Application Note & Protocol Generation Data_Analysis->Report

Caption: General analytical workflow for the characterization of this compound.

Signaling_Pathway_Placeholder cluster_input Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Separation & Purity cluster_output Final Characterization Sample Purified Sample NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Sample->NMR MS MS Analysis (HRMS) Sample->MS GC_HPLC GC / HPLC Analysis Sample->GC_HPLC Structure Confirmed Structure NMR->Structure MS->Structure Purity Purity > 95% GC_HPLC->Purity

Caption: Logical relationship of analytical techniques for structural confirmation and purity assessment.

References

Application Notes and Protocols for 3,5-bis(difluoromethyl)-1H-pyrazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-bis(difluoromethyl)-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of two difluoromethyl groups imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold. This pyrazole core is particularly valuable in the design and synthesis of novel therapeutic agents, notably as analogues of successful drugs like Celecoxib, a selective COX-2 inhibitor.[1][2] The difluoromethyl groups can enhance lipophilicity and cell membrane permeability, and their ability to act as bioisosteres for other functional groups makes this pyrazole an attractive starting material for generating diverse compound libraries for drug discovery.

These application notes provide an overview of the synthetic utility of this compound, with detailed protocols for its functionalization.

I. Synthesis of this compound Derivatives

The reactivity of the this compound core allows for various synthetic modifications, primarily through N-arylation and functionalization at the C4 position. These reactions enable the construction of a wide array of complex molecules with potential biological activity.

A. N-Arylation of this compound

N-arylation is a fundamental transformation for creating diarylpyrazole structures, a common motif in pharmacologically active compounds.[3] Copper- and palladium-catalyzed cross-coupling reactions are effective methods for this purpose.

Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with aryl halides.

Materials:

  • This compound

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • Diamine ligand (e.g., N,N'-dimethylethylenediamine)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), CuI (0.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent and the diamine ligand (0.2 equiv.) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-3,5-bis(difluoromethyl)-1H-pyrazole.

Experimental Workflow for N-Arylation

N_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Aryl Halide - CuI - K2CO3 B Inert Atmosphere: Evacuate & backfill with Ar/N2 (3x) A->B C Add Solvent & Ligand B->C D Heat & Stir (80-110 °C, 12-24h) C->D E Cool & Dilute D->E F Filter E->F G Wash & Dry F->G H Concentrate G->H I Purify (Chromatography) H->I

Caption: General workflow for the copper-catalyzed N-arylation of this compound.

B. C4-Functionalization via Halogenation and Suzuki-Miyaura Cross-Coupling

Functionalization at the C4 position of the pyrazole ring is crucial for expanding the structural diversity of derivatives. This is typically achieved through a two-step sequence: halogenation followed by a palladium-catalyzed cross-coupling reaction.

Step 1: Halogenation at the C4-Position

Experimental Protocol: Bromination of N-Aryl-3,5-bis(difluoromethyl)-1H-pyrazole

This protocol outlines the bromination of an N-aryl pyrazole at the C4 position.

Materials:

  • N-Aryl-3,5-bis(difluoromethyl)-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., acetonitrile or dichloromethane)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve the N-Aryl-3,5-bis(difluoromethyl)-1H-pyrazole (1.0 equiv.) in the chosen solvent in a round-bottom flask.

  • Add NBS (1.05 equiv.) to the solution in portions at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude 4-bromo-N-aryl-3,5-bis(difluoromethyl)-1H-pyrazole can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds between the 4-bromo-pyrazole and various boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-N-aryl-3,5-bis(difluoromethyl)-1H-pyrazole

Materials:

  • 4-Bromo-N-aryl-3,5-bis(difluoromethyl)-1H-pyrazole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)

  • Base (e.g., potassium carbonate, K₂CO₃, or potassium phosphate, K₃PO₄)

  • Solvent system (e.g., dioxane/water or toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a Schlenk tube, combine the 4-bromo-pyrazole (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (0.05 equiv.), and base (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 90-110 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 4-aryl-N-aryl-3,5-bis(difluoromethyl)-1H-pyrazole.

Experimental Workflow for C4-Arylation

C4_Arylation_Workflow cluster_halogenation Step 1: C4-Halogenation cluster_coupling Step 2: Suzuki-Miyaura Coupling A N-Aryl-pyrazole B Bromination with NBS A->B C 4-Bromo-N-aryl-pyrazole B->C D Combine: - 4-Bromo-pyrazole - Arylboronic Acid - Pd Catalyst & Base C->D E Inert Atmosphere & Add Solvents D->E F Heat & Stir E->F G Work-up & Purification F->G H 4-Aryl-N-aryl-pyrazole G->H

Caption: A two-step workflow for the C4-arylation of this compound derivatives.

II. Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of derivatives using fluorinated pyrazole building blocks. While specific data for this compound is limited in the public domain, the data for the analogous 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles provides a strong indication of expected outcomes.[4]

EntryStarting MaterialReaction TypeReagents and ConditionsProductYield (%)
13',5'-bis(trifluoromethyl)acetophenonePyrazole Formation1. 4-Hydrazinobenzoic acid, Toluene, reflux; 2. Vilsmeier-Haack reagent (POCl₃, DMF)4-(3-(3,5-bis(trifluoromethyl)phenyl)-4-formyl-1H-pyrazol-1-yl)benzoic acid98
24-(3-(3,5-bis(trifluoromethyl)phenyl)-4-formyl-1H-pyrazol-1-yl)benzoic acidReductive AminationAniline, Toluene, reflux; then NaBH₄, Methanol, 0 °C to RT4-(4-((phenylamino)methyl)-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)benzoic acid86
34-Bromo-1H-pyrazoleSuzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C, 6h4-Phenyl-1H-pyrazole~70-95
41H-PyrazoleN-Arylation4-Iodobenzene, CuI, N,N'-dimethylethylenediamine, K₂CO₃, Dioxane, 110 °C, 24h1-(p-tolyl)-1H-pyrazole~80-95

III. Biological Applications and Signaling Pathways

Derivatives of this compound are of particular interest as anti-inflammatory agents due to their structural similarity to celecoxib. These compounds have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[1][5] The dual inhibition of these two key enzymes in the arachidonic acid cascade can lead to a more potent anti-inflammatory effect with a potentially improved safety profile compared to selective COX-2 inhibitors.

Proposed Signaling Pathway for Dual COX-2/5-LOX Inhibition

The following diagram illustrates the simplified mechanism of action for a dual COX-2/5-LOX inhibitor derived from this compound. By blocking both pathways, the production of pro-inflammatory prostaglandins and leukotrienes is reduced.

Dual_Inhibition_Pathway cluster_membrane Cell Membrane cluster_pathways Inflammatory Pathways cluster_inhibitor Therapeutic Intervention Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Leukotrienes Leukotrienes (LTs) LOX5->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor 3,5-bis(difluoromethyl) -pyrazole Derivative Inhibitor->COX2 Inhibition Inhibitor->LOX5 Inhibition

References

Application of 3,5-bis(difluoromethyl)-1H-pyrazole in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 3,5-bis(difluoromethyl)-1H-pyrazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry. The incorporation of difluoromethyl groups imparts unique physicochemical properties, including increased metabolic stability, enhanced membrane permeability, and specific molecular interactions, making it a valuable building block in drug design. This document provides a detailed overview of its application, focusing on its role in the development of kinase inhibitors, along with relevant experimental protocols and quantitative data.

Application in Kinase Inhibition: Targeting the RAS-RAF-MEK-ERK Pathway

The this compound moiety has been instrumental in the design of potent inhibitors of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers.

One of the most prominent examples is its incorporation into pan-RAF inhibitors. These inhibitors are designed to target multiple isoforms of the RAF kinase (A-RAF, B-RAF, and C-RAF), including various mutant forms such as B-RAFV600E, which are prevalent in melanoma and other cancers. The pyrazole core often serves as a central scaffold from which other pharmacophoric groups are appended to achieve high affinity and selectivity.

Quantitative Data: Pan-RAF Inhibitor Activity

The inhibitory activities of compounds containing the this compound scaffold have been quantified against various RAF kinase isoforms and cancer cell lines. The data for a representative pan-RAF inhibitor, Belvarafenib (HM95573), is summarized below.

CompoundTarget KinaseIC₅₀ (nM)Cell LineCell Proliferation IC₅₀ (nM)
Belvarafenib B-RAF56A375 (B-RAFV600E)57
B-RAFV600E7SK-MEL-30 (NRASQ61K)24
C-RAF5

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for the development and evaluation of this compound-based inhibitors.

RAF_Signaling_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Inhibitor Pyrazole Inhibitor Inhibitor->RAF Transcription_Factors->Proliferation

Figure 1: Simplified RAS-RAF-MEK-ERK Signaling Pathway Inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation synthesis Synthesis of Pyrazole Derivative purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization invitro_assay In Vitro Kinase Assay (IC₅₀ Determination) characterization->invitro_assay cell_assay Cell-Based Assay (Proliferation, pERK) invitro_assay->cell_assay data_analysis Data Analysis cell_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis

Figure 2: General Experimental Workflow for Inhibitor Development.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the core pyrazole scaffold via cyclocondensation.

Materials:

  • 1,1,3,3-tetrafluoro-1,3-propanedione (or a suitable difluoromethyl-containing 1,3-diketone precursor)

  • Hydrazine hydrate or hydrazine hydrochloride

  • Ethanol or acetic acid (as solvent)

  • Standard laboratory glassware and reflux apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the 1,3-diketone precursor (1 equivalent) in the chosen solvent (e.g., ethanol) in a round-bottom flask.

  • Add hydrazine hydrate or hydrazine hydrochloride (1-1.2 equivalents) to the solution.

  • If using hydrazine hydrochloride, a base such as sodium acetate may be added to liberate the free hydrazine.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

  • Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro B-RAF Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)

This protocol outlines a method to determine the IC₅₀ value of a test compound against a specific RAF kinase isoform, such as B-RAFV600E.

Materials:

  • Recombinant active B-RAFV600E kinase

  • Inactive MEK1 protein (as substrate)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compound solutions in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and typically ≤1%.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in kinase buffer) to the wells of the 384-well plate.

    • Add 10 µL of diluted active B-RAFV600E enzyme to each well (except for "blank" control wells, which receive 10 µL of kinase buffer).

  • Kinase Reaction Initiation:

    • Prepare a Substrate/ATP mix containing inactive MEK1 and ATP in kinase buffer. The final ATP concentration should be at or near the Kₘ for the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to each well. The final reaction volume will be 25 µL.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the inhibition values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the pyrazole derivatives on cancer cell lines.[1][2][3]

Materials:

  • Human cancer cell line (e.g., A375 for B-RAFV600E mutant melanoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Disclaimer: These protocols are intended for research purposes only and should be performed by trained professionals in a suitable laboratory setting. Appropriate safety precautions should be taken when handling all chemical and biological materials.

References

The Pivotal Role of 3,5-bis(difluoromethyl)-1H-pyrazole in the Synthesis of Modern Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-bis(difluoromethyl)-1H-pyrazole scaffold is a cornerstone in the development of a powerful class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). These compounds have emerged as critical tools in modern agriculture for the management of a broad spectrum of fungal diseases. This document provides detailed application notes and experimental protocols for the synthesis of key fungicides derived from this essential building block, including Sedaxane, Isopyrazam, and Fluxapyroxad. The information presented is intended to support researchers and professionals in the fields of agrochemical synthesis and drug development.

Introduction to Pyrazole-based SDHI Fungicides

Fungicides containing the this compound moiety function by targeting and inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi. This inhibition disrupts the fungal cell's energy production, leading to its death. The unique chemical properties of the difluoromethyl groups on the pyrazole ring are believed to contribute significantly to the binding affinity and efficacy of these fungicides.

Key Fungicides Derived from this compound

Several commercially successful fungicides are synthesized using this compound-4-carboxylic acid as a key intermediate. This section details the synthesis and biological activity of three prominent examples: Sedaxane, Isopyrazam, and Fluxapyroxad.

Sedaxane

Sedaxane is a broad-spectrum fungicide particularly effective as a seed treatment. It provides protection against a range of seed- and soil-borne pathogens.

Isopyrazam

Isopyrazam is a broad-spectrum foliar fungicide used to control a variety of diseases in cereals and other crops.

Fluxapyroxad

Fluxapyroxad is a highly effective systemic fungicide with a broad spectrum of activity against numerous fungal pathogens in a wide range of crops.

Data Presentation: Fungicidal Activity

The following tables summarize the in vitro fungicidal activity of Sedaxane, Isopyrazam, and Fluxapyroxad against various plant pathogenic fungi. The data is presented as EC50 values (the concentration of the fungicide that causes a 50% reduction in fungal growth).

Table 1: In Vitro Fungicidal Activity of Sedaxane

Fungal SpeciesEC50 (µg/mL)Reference
Rhizoctonia solani0.01 - 0.1[1]
Ustilago nuda-[1]
Tilletia caries-[1]
Monographella nivalis-[1]
Pyrenophora graminea-[1]
Rhizoctonia cerealis-[1]
Typhula incarnata-[1]

Note: Specific EC50 values for some pathogens were not available in the cited literature, but their susceptibility to Sedaxane is documented.

Table 2: In Vitro Fungicidal Activity of Isopyrazam

Fungal SpeciesEC50 (µM)Reference
Zymoseptoria tritici0.0281 - 4.53[2]
Fusarium graminearumInsensitive[2]

Table 3: In Vitro Fungicidal Activity of Fluxapyroxad

Fungal SpeciesEC50 (µg/mL)Reference
Various AscomycetesNot specified[3]

Note: While specific EC50 values for Fluxapyroxad were not detailed in the provided search results, its efficacy against a broad range of fungal diseases is well-established.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the key intermediate and the three fungicides. These protocols are compiled from various sources, including patents and scientific literature. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This key intermediate is central to the synthesis of numerous SDHI fungicides.

Materials:

  • Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

  • Methylhydrazine

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • Cyclization: Dissolve ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate in ethanol. Add methylhydrazine dropwise to the solution while maintaining the temperature below 30°C. Stir the reaction mixture at room temperature for 2-4 hours.

  • Hydrolysis: To the reaction mixture, add a solution of sodium hydroxide in water. Heat the mixture to reflux for 2-3 hours.

  • Acidification: Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of 2-3.

  • Isolation: The precipitated product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Synthesis of Sedaxane

Materials:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride or oxalyl chloride

  • 2-([1,1'-Bi(cyclopropan)]-2-yl)aniline

  • Triethylamine

  • Toluene

Procedure:

  • Acid Chloride Formation: To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in toluene, add thionyl chloride or oxalyl chloride. Heat the mixture to reflux for 1-2 hours. Remove the excess chlorinating agent by distillation under reduced pressure.

  • Amide Coupling: Dissolve the resulting acid chloride in toluene. To this solution, add a solution of 2-([1,1'-bi(cyclopropan)]-2-yl)aniline and triethylamine in toluene. Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up and Purification: Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield Sedaxane.

Protocol 3: Synthesis of Isopyrazam

Materials:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Oxalyl chloride

  • 9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine

  • Pyridine

  • Dichloromethane

Procedure:

  • Acid Chloride Formation: Prepare the acid chloride of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as described in Protocol 2.

  • Amide Coupling: Dissolve the acid chloride in dichloromethane. To this solution, add 9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine and pyridine. Stir the mixture at room temperature overnight.

  • Work-up and Purification: Wash the reaction mixture sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo. The crude product is purified by flash chromatography on silica gel to afford Isopyrazam.

Protocol 4: Synthesis of Fluxapyroxad

Materials:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride

  • N-(3',4',5'-trifluorobiphenyl-2-yl)amine

  • Pyridine

  • Toluene

Procedure:

  • Acid Chloride Formation: Synthesize the acid chloride of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as outlined in Protocol 2.

  • Amide Coupling: In a reaction vessel, dissolve N-(3',4',5'-trifluorobiphenyl-2-yl)amine and pyridine in toluene. To this solution, add the previously prepared acid chloride in toluene. Stir the reaction mixture at room temperature for several hours until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Filter the reaction mixture to remove any solids. Wash the filtrate with water and brine. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. The resulting crude Fluxapyroxad can be purified by recrystallization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mode of action of these fungicides and a general workflow for their synthesis.

SDHI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate e_transport Electron Transport Chain (Complexes III & IV) SDH->e_transport Electrons ATP_Synthase ATP Synthase (Complex V) e_transport->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Fungicide Pyrazole Fungicide (e.g., Sedaxane) Fungicide->SDH Inhibition

Caption: Mode of action of pyrazole SDHI fungicides.

Synthesis_Workflow start Starting Materials intermediate This compound-4-carboxylic acid start->intermediate acid_chloride Acid Chloride Formation intermediate->acid_chloride coupling Amide Coupling Reaction acid_chloride->coupling amine Specific Aniline Derivative amine->coupling purification Purification coupling->purification product Final Fungicide Product (Sedaxane, Isopyrazam, or Fluxapyroxad) purification->product

Caption: General synthesis workflow for pyrazole fungicides.

Conclusion

The this compound core structure is integral to the design and synthesis of a highly effective class of SDHI fungicides. The methodologies and data presented here provide a valuable resource for researchers engaged in the development of new and improved agrochemicals. Further research into the structure-activity relationships of this scaffold may lead to the discovery of even more potent and selective fungicides for global food security.

References

Application Notes and Protocols for the Biological Screening of 3,5-bis(difluoromethyl)-1H-pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrazole is a versatile five-membered heterocyclic scaffold that is a core component of numerous biologically active compounds and approved drugs.[1][2] The incorporation of fluorine atoms, particularly difluoromethyl or trifluoromethyl groups, into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins.[2] The 3,5-bis(difluoromethyl)-1H-pyrazole moiety, for instance, is a key structural feature of the fungicide Fluoxapiprolin, which acts by inhibiting an oxysterol-binding protein.[3][4] Derivatives of pyrazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antioxidant, and antidiabetic properties.[1][5][6] Specifically, pyrazoles with trifluoromethyl groups are known to act as potent and selective COX-2 inhibitors, such as the drug Celecoxib.[7][8] Furthermore, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles have shown promise as potent inhibitors of drug-resistant bacteria.[2][9]

This document provides detailed application notes and experimental protocols for the initial biological screening of novel this compound compounds, targeting key therapeutic areas where this scaffold has shown significant potential.

General Biological Screening Workflow

A typical screening cascade for novel compounds begins with high-throughput in vitro assays to identify initial "hits." These hits are then subjected to more detailed secondary assays to confirm their activity and elucidate their mechanism of action. Promising candidates may then advance to in vivo studies.

G cluster_0 Phase 1: Primary Screening (In Vitro) cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: Lead Optimization & In Vivo Testing a Compound Library (3,5-bis(difluoromethyl) -1H-pyrazoles) b High-Throughput Screening (e.g., Cell Viability, Enzyme Inhibition) a->b c Dose-Response Analysis (IC50 Determination) b->c d Selectivity & Specificity Assays (e.g., COX-1 vs COX-2) c->d e Mechanism of Action Studies d->e f ADME/Tox Profiling e->f g In Vivo Efficacy Models (e.g., Xenograft, Inflammation Models) f->g G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Pyrazole Pyrazole Compound Pyrazole->EGFR Inhibits G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane:s->AA:n Stimulus PLA2 PLA₂ COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Physiological Prostaglandins (Stomach lining, etc.) COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins (Pain, Fever) COX2->PGs_Inflammatory Pyrazole Selective Pyrazole Compound Pyrazole->COX2 Inhibits G start Prepare Serial Dilutions of Compound in 96-well Plate inoculate Inoculate with Standardized Bacterial Culture start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_mbc For Bactericidal Activity incubate_mbc Incubate Agar Plates at 37°C for 24 hours plate_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with no colony growth) incubate_mbc->read_mbc G cluster_transport ER Endoplasmic Reticulum (ER) OSBP Oxysterol-Binding Protein (OSBP) ER->OSBP PM Plasma Membrane (PM) Growth Fungal Growth & Viability OSBP->PM Mediates Transport Lipid Transport Lipids Sterols & Sphingolipids Lipids->OSBP Transport->Growth Pyrazole Pyrazole Compound Pyrazole->OSBP Inhibits

References

Application Notes and Protocols for 3,5-bis(difluoromethyl)-1H-pyrazole in Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,5-bis(difluoromethyl)-1H-pyrazole is a critical heterocyclic building block in the synthesis of a new generation of highly effective fungicides. While not typically used as an active ingredient itself, its unique difluoromethyl substitutions make it an essential synthon for developing potent crop protection chemicals. Its primary application to date is in the manufacture of Fluoxapiprolin, a novel fungicide for controlling oomycete pathogens.[1][2] This document outlines the application of this compound in the synthesis of such fungicides and provides protocols for their evaluation.

Application: Synthesis of Oxysterol-Binding Protein Inhibitor (OSBPI) Fungicides

This compound serves as the key precursor for the pyrazole moiety in the fungicide Fluoxapiprolin.[3] Fluoxapiprolin is a member of the piperidinyl-thiazole-isoxazoline class of fungicides and is classified by the Fungicide Resistance Action Committee (FRAC) under Code 49.[4][5] These fungicides act by inhibiting the oxysterol-binding protein (OSBP), a novel target in pathogenic oomycetes.[3][4]

Mechanism of Action: Oxysterol-Binding Protein Inhibition

Fungicides derived from this compound, such as Fluoxapiprolin, function by disrupting lipid homeostasis within the fungal cell. The oxysterol-binding protein (OSBP) and its related proteins (ORPs) are crucial for the intracellular transport of sterols and other lipids between membranes, such as the endoplasmic reticulum and the plasma membrane.[6][7] By inhibiting the function of OSBP, these fungicides interfere with essential cellular processes, including:

  • Maintenance of cell membrane integrity and fluidity.[6]

  • Vesicular trafficking and signaling pathways dependent on lipid messengers.[7]

  • Formation of complex lipids required for cell growth and development.[4]

This disruption of lipid metabolism is ultimately lethal to the oomycete pathogens.[4] The diagram below illustrates this proposed mechanism.

MOA cluster_fungal_cell Fungal Cell cluster_effects Downstream Effects ER Endoplasmic Reticulum (Sterol Synthesis) OSBP Oxysterol-Binding Protein (OSBP) ER->OSBP Sterol uptake PM Plasma Membrane OSBP->PM Sterol delivery Disruption Disruption of Lipid Homeostasis Lipid_Transport Sterol Transport Fungicide Fluoxapiprolin (derived from 3,5-bis(difluoromethyl) -1H-pyrazole) Fungicide->OSBP Inhibition Membrane_Damage Membrane Damage Disruption->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Caption: Mechanism of Oxysterol-Binding Protein (OSBP) Inhibition.

Data Presentation: Efficacy of Fluoxapiprolin

The primary use of this compound is in synthesizing fungicides like Fluoxapiprolin. The following table summarizes the in vitro efficacy of Fluoxapiprolin against various economically important oomycete plant pathogens. The data is presented as the half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that causes a 50% reduction in the growth or activity of the pathogen.

Pathogen SpeciesCommon DiseaseCrop Host(s)Mean EC₅₀ (µg/mL)Citation(s)
Phytophthora infestansLate BlightPotato, Tomato0.00035[1]
Phytophthora capsiciPhytophthora BlightPepper, Cucurbits0.00043[2]
Phytophthora spp. (general)Root and Stem RotVarious2.12 x 10⁻⁴ - 2.92[4]
Pythium spp. (various)Damping-off, Root RotVarious2.12 x 10⁻⁴ - 2.92[4]

Note: The efficacy of fungicides derived from this compound can be exceptionally high, with very low concentrations required for effective pathogen control.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of fungicides using this compound.

Protocol 1: Synthesis of a Fluoxapiprolin-like Fungicide

This protocol outlines a general synthetic route for N-acylation of a piperidine intermediate with an acetyl derivative of this compound, which is a key step in the synthesis of Fluoxapiprolin.

Synthesis_Workflow start Start Materials pyrazole 3,5-bis(difluoromethyl) -1H-pyrazole start->pyrazole chloroacetyl_chloride Chloroacetyl Chloride start->chloroacetyl_chloride piperidine_intermediate Piperidinyl-Thiazole-Isoxazoline Intermediate start->piperidine_intermediate step1 Step 1: Acylation of Pyrazole pyrazole->step1 chloroacetyl_chloride->step1 intermediate1 Pyrazole-Acetyl Chloride Intermediate step2 Step 2: Nucleophilic Substitution intermediate1->step2 piperidine_intermediate->step2 final_product Final Fungicide (e.g., Fluoxapiprolin) step1->intermediate1 step2->final_product

Caption: Synthetic workflow for a Fluoxapiprolin-like fungicide.

Methodology:

  • Preparation of the Pyrazole-Acetyl Chloride Intermediate:

    • In a suitable inert solvent (e.g., dichloromethane or tetrahydrofuran), dissolve this compound.

    • Cool the solution in an ice bath (0-5 °C).

    • Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution.

    • Slowly add chloroacetyl chloride dropwise to the reaction mixture while maintaining the temperature.

    • Allow the reaction to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude pyrazole-acetyl chloride intermediate.

  • Nucleophilic Substitution to form the Final Product:

    • Dissolve the piperidinyl-thiazole-isoxazoline intermediate in an appropriate aprotic solvent (e.g., acetonitrile or dimethylformamide).

    • Add a suitable base (e.g., potassium carbonate or sodium hydride) to the solution.

    • Add the pyrazole-acetyl chloride intermediate synthesized in the previous step to the reaction mixture.

    • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for several hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture and perform a work-up, which may involve quenching with water, extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer, drying, and concentrating.

    • The crude final product is then purified, typically by column chromatography on silica gel, to yield the pure fungicide.

Protocol 2: In Vitro Fungicidal Assay against Oomycete Pathogens

This protocol describes a standard method for determining the EC₅₀ value of a synthesized fungicide against an oomycete pathogen like Phytophthora infestans.

Materials:

  • Pure, synthesized fungicide.

  • Dimethyl sulfoxide (DMSO) for stock solution preparation.

  • Culture of the target oomycete pathogen (e.g., Phytophthora infestans).

  • Rye B agar or a suitable growth medium for the pathogen.

  • Sterile petri dishes (90 mm).

  • Sterile distilled water.

  • Micropipettes and sterile tips.

  • Incubator set to the optimal growth temperature for the pathogen (e.g., 18-20 °C for P. infestans).

Methodology:

  • Preparation of Fungicide Stock and Working Solutions:

    • Prepare a 10 mg/mL stock solution of the synthesized fungicide in DMSO.

    • Create a series of dilutions from the stock solution in sterile distilled water to achieve the desired final concentrations in the agar medium (e.g., 100, 10, 1, 0.1, 0.01, 0.001 µg/mL). A control with DMSO and no fungicide should also be prepared.

  • Preparation of Amended Agar Plates:

    • Autoclave the Rye B agar medium and cool it to approximately 50-55 °C in a water bath.

    • Add the appropriate volume of each fungicide working solution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing.

    • Pour the amended agar into sterile petri dishes (approximately 20 mL per plate) and allow them to solidify in a laminar flow hood.

  • Inoculation:

    • From an actively growing culture of the oomycete, cut mycelial plugs (e.g., 5 mm diameter) from the edge of the colony using a sterile cork borer.

    • Place one mycelial plug, mycelium-side down, in the center of each agar plate (both fungicide-amended and control plates).

  • Incubation and Data Collection:

    • Seal the petri dishes with parafilm and incubate them in the dark at the optimal growth temperature for the pathogen.

    • After a set incubation period (e.g., 5-7 days), when the mycelium on the control plate has grown significantly, measure the diameter of the fungal colony on all plates.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: Inhibition (%) = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration.

    • Use probit analysis or a similar statistical method to calculate the EC₅₀ value.

Disclaimer: These protocols are intended for research and development purposes and should be performed by trained professionals in a laboratory setting. All necessary safety precautions should be taken when handling chemicals and biological agents.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3,5-bis(difluoromethyl)-1H-pyrazole for Agricultural Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-bis(difluoromethyl)-1H-pyrazole is a key building block in the synthesis of modern agrochemicals, particularly fungicides. Its derivatives have shown significant efficacy in controlling a broad spectrum of plant pathogens. This document provides an overview of a potential large-scale synthesis route, its agricultural applications with representative efficacy data of closely related compounds, and detailed experimental protocols. The information is intended to guide researchers in the development and application of pyrazole-based fungicides. Pyrazole derivatives are a significant class of compounds in the agrochemical industry, with many commercialized products used as fungicides, herbicides, and insecticides.

Agricultural Applications

Data Presentation

Table 1: In Vitro Antifungal Activity of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives (50 µg/mL) [1][2]

Compound ReferenceBotrytis cinerea (% Inhibition)Rhizoctonia solani (% Inhibition)Fusarium graminearum (% Inhibition)
Derivative 186.1086.3238.47
Derivative 255.3676.0712.01
Derivative 383.6691.7431.08
Boscalid (Reference)83.6691.7431.08

Table 2: EC50 Values of Selected 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives (µg/mL) [2][3]

Compound ReferenceBotrytis cinereaRhizoctonia solaniFusarium graminearum
Derivative A30.6914.4079.42
Derivative B41.3521.9258.17
Derivative C20.7216.5586.57
Boscalid (Reference)---

Note: The data presented is for derivatives of this compound and is intended to be representative of the potential fungicidal activity of this class of compounds.

Signaling Pathway

The primary mode of action for many fungicides derived from this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. By blocking the activity of SDH, these fungicides disrupt cellular respiration and energy production in the target fungi, ultimately leading to cell death.

SDHI_Pathway Pyrazoles 3,5-bis(difluoromethyl) -1H-pyrazole Derivatives SDH Succinate Dehydrogenase (Complex II) Pyrazoles->SDH Inhibition Fumarate Fumarate SDH->Fumarate Conversion ETC Electron Transport Chain SDH->ETC Electron Transfer Succinate Succinate Succinate->SDH Substrate ATP ATP Production ETC->ATP Drives Fungal_Cell Fungal Cell Death ATP->Fungal_Cell Leads to (when inhibited)

Caption: Mode of action of pyrazole-based SDHI fungicides.

Experimental Protocols

The following is a plausible large-scale synthesis protocol for this compound, adapted from patent literature. This protocol should be optimized and validated for safety and efficiency at the desired scale.

Protocol: Large-Scale Synthesis of this compound

Materials:

  • 1,1,3,3-tetrafluoro-2-pentanone

  • Hydrazine hydrate

  • Toluene

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

Equipment:

  • Large-scale glass reactor with overhead stirrer, reflux condenser, and temperature control

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Charge the glass reactor with 1,1,3,3-tetrafluoro-2-pentanone and toluene. Begin stirring and cool the mixture to 0-5 °C using a cooling bath.

  • Hydrazine Addition: Slowly add hydrazine hydrate to the cooled solution via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add water and transfer the mixture to a large separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with a dilute hydrochloric acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Safety Precautions:

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Hydrazine hydrate is highly toxic and corrosive; handle with extreme care.

  • Fluorinated compounds can release hazardous fumes upon heating; ensure adequate ventilation.

Experimental Workflow

The logical flow of the synthesis and subsequent analysis is depicted in the following diagram.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Application Start Starting Materials: 1,1,3,3-tetrafluoro-2-pentanone Hydrazine Hydrate Reaction Cyclocondensation Reaction Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product QC Quality Control (NMR, GC-MS, etc.) Product->QC Formulation Agrochemical Formulation QC->Formulation Bioassay Fungicidal Efficacy Testing Formulation->Bioassay

Caption: Workflow for the synthesis and evaluation of this compound.

References

Patent Landscape of 3,5-bis(difluoromethyl)-1H-pyrazole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the patent landscape for the applications of 3,5-bis(difluoromethyl)-1H-pyrazole and its derivatives. The core focus of the existing patents lies in the agrochemical sector, specifically in the development of novel fungicides. This pyrazole derivative serves as a crucial building block for active ingredients that primarily function by inhibiting the fungal enzyme succinate dehydrogenase (SDH). This inhibition disrupts the mitochondrial electron transport chain, leading to the cessation of fungal respiration and eventual cell death. While the primary application is in agriculture, the underlying biological mechanism could offer avenues for exploration in other fields, such as pharmaceuticals, where metabolic pathways are a target.

Fungicidal Applications and Mechanism of Action

Derivatives of this compound have been patented as potent fungicides for controlling a broad spectrum of phytopathogenic fungi.[1] These compounds are part of the broader class of pyrazole carboxamide fungicides.

The primary mechanism of action for this class of fungicides is the inhibition of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain.[2][3] By binding to the quinone reduction site of the SDH enzyme, these compounds block the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and electron transport chain.[2] This disruption of cellular respiration ultimately leads to the death of the fungal pathogen.[2]

Quantitative Data on Antifungal Activity

Fungal SpeciesEC50 (µg/mL)
Colletotrichum orbiculare0.45
Rhizoctonia solani0.32
Pythium aphanidermatum0.28
Gibberella zeae0.51
Fusarium moniliforme0.63
Botryosphaeria berengeriana0.78
Botrytis cinerea0.55
Table 1: Antifungal activity of a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivative[1]

Experimental Protocols

The following protocols are based on methodologies described in the patent literature for the synthesis of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a method for the synthesis of the core pyrazole structure.

Materials:

  • 1,1,3,3-tetrafluoro-1,3-bis(dimethylamino)trimethinium salt

  • Hydrazine hydrate

  • Solvent (e.g., acetonitrile)

  • Acid (e.g., hydrochloric acid)

Procedure:

  • Dissolve the 1,1,3,3-tetrafluoro-1,3-bis(dimethylamino)trimethinium salt in a suitable solvent such as acetonitrile in a reaction vessel.

  • Slowly add hydrazine hydrate to the solution at room temperature with stirring.

  • After the addition is complete, continue to stir the reaction mixture for several hours to allow for the cyclization reaction to proceed.

  • Acidify the reaction mixture with an acid, such as hydrochloric acid, to precipitate the product.

  • Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of N-substituted-3,5-bis(difluoromethyl)-1H-pyrazole-1-carboxamides

This protocol outlines a general procedure for the synthesis of fungicidally active pyrazole carboxamide derivatives.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (if using a carboxylic acid, e.g., DCC, EDC)

  • Base (e.g., triethylamine, pyridine)

  • Substituted aniline

  • Solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve this compound in a dry aprotic solvent like dichloromethane or THF.

  • Add a base, such as triethylamine or pyridine, to the solution.

  • Slowly add the desired acyl chloride to the reaction mixture at 0°C. Alternatively, if starting with a carboxylic acid, add the carboxylic acid and a coupling agent.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Add the substituted aniline to the reaction mixture and continue stirring until the amide formation is complete.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-3,5-bis(difluoromethyl)-1H-pyrazole-1-carboxamide.

Visualizations

Signaling Pathway of Pyrazole Fungicides

G Mechanism of Action of Pyrazole Fungicides cluster_0 Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Electron Transfer ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP Pyrazole_Fungicide 3,5-bis(difluoromethyl) -1H-pyrazole Derivative Pyrazole_Fungicide->SDH Inhibition

Figure 1: Inhibition of Succinate Dehydrogenase by Pyrazole Fungicides.

Experimental Workflow for Synthesis

G General Synthesis Workflow for Pyrazole Fungicides Start Starting Materials (e.g., Dihaloamines, Ketimines) Step1 Cyclization to form This compound Start->Step1 Intermediate Pyrazole Core Structure Step1->Intermediate Step2 Acylation / Carboxamide Formation Intermediate->Step2 Final_Product Active Fungicidal Derivative Step2->Final_Product

Figure 2: Synthesis workflow for pyrazole-based fungicides.

References

Application Notes and Protocols for the Development of Novel Agrochemicals from 3,5-bis(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,5-bis(difluoromethyl)-1H-pyrazole scaffold is a key building block in the synthesis of modern agrochemicals, particularly fungicides. The presence of the difluoromethyl groups at the 3 and 5 positions of the pyrazole ring imparts unique physicochemical properties that can enhance biological activity and metabolic stability. This document provides detailed application notes and protocols for the development of novel agrochemicals based on this core structure, with a focus on synthesis, biological evaluation, and mechanism of action.

Synthesis of this compound Derivatives

The synthesis of agrochemicals from the this compound core typically involves a multi-step process. A key example is the synthesis of the fungicide Fluoxapiprolin, where the pyrazole moiety is introduced in the final step of the synthetic route.[1]

General Synthetic Approach

A common strategy for the synthesis of pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[2][3] For the synthesis of this compound, the corresponding fluorinated 1,3-diketone, 1,1,3,3-tetrafluoro-2-(difluoromethyl)propane-1,3-dione, would be a key intermediate.

Experimental Protocol: General Synthesis of 3,5-disubstituted Pyrazoles from 1,3-Diketones

This protocol describes a generalized procedure for the synthesis of pyrazoles from 1,3-dicarbonyl compounds, which can be adapted for fluorinated analogues.

Materials:

  • Substituted 1,3-diketone (1.0 eq)

  • Hydrazine hydrate or a substituted hydrazine (1.0-1.2 eq)

  • Ethanol or acetic acid (solvent)

  • Glacial acetic acid (catalyst, optional)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate (for extraction)

  • Hexanes (for crystallization/purification)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-diketone (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.0-1.2 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the desired 3,5-disubstituted pyrazole.

Application in Fungicide Development: The Case of Fluoxapiprolin

Fluoxapiprolin is a novel fungicide that contains the this compound moiety. It is highly effective against oomycete pathogens, which cause devastating plant diseases like late blight and downy mildew.[1][4]

Biological Activity of Fluoxapiprolin

Fluoxapiprolin exhibits potent inhibitory activity against a range of Phytophthora and Pythium species.[4] The following table summarizes the reported EC50 (Effective Concentration 50%) values for Fluoxapiprolin against various oomycete pathogens.

PathogenEC50 (µg/mL)Reference
Phytophthora capsici0.00043[5]
Phytophthora spp. and Pythium spp.2.12 x 10⁻⁴ to 2.92[4]
Mechanism of Action: Oxysterol Binding Protein Inhibition

Fluoxapiprolin belongs to the class of Oxysterol Binding Protein Inhibitors (OSBPIs).[6][7] Its mode of action involves the inhibition of an oxysterol-binding protein homologue, which is crucial for lipid movement between membranes and other essential cellular processes in oomycetes.[6][7] This disruption of lipid homeostasis ultimately leads to fungal cell death.[6] It is important to note that Fluoxapiprolin shares a similar mode of action and exhibits cross-resistance with another OSBPI fungicide, oxathiapiprolin.[6]

Fluoxapiprolin Fluoxapiprolin OSBP Oxysterol Binding Protein (OSBP) Homologue Fluoxapiprolin->OSBP Lipid_Transport Lipid Transport (e.g., sterols) OSBP->Lipid_Transport Mediates Membrane_Function Membrane Integrity & Function Lipid_Transport->Membrane_Function Cell_Signaling Cell Signaling Pathways Lipid_Transport->Cell_Signaling Fungal_Growth Oomycete Growth & Development Membrane_Function->Fungal_Growth Cell_Signaling->Fungal_Growth Inhibition Disruption

Caption: Mechanism of action of Fluoxapiprolin.

Experimental Protocols for Fungicidal Activity Assessment

In Vitro Mycelial Growth Inhibition Assay

This protocol is used to determine the direct inhibitory effect of a compound on the growth of a fungal pathogen.

Materials:

  • Fungal isolate of interest (e.g., Phytophthora capsici)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Add the test compound solution to the molten agar to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). A solvent control (e.g., DMSO) should also be prepared.

  • Pour the amended agar into sterile petri dishes and allow them to solidify.

  • From a fresh culture of the fungal isolate, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each agar plate (both treated and control).

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plates reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

  • Use the inhibition data to calculate the EC50 value of the test compound through probit analysis or other suitable statistical methods.

cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prep_Media Prepare PDA Medium Add_Compound Add Test Compound to Media Prep_Media->Add_Compound Pour_Plates Pour Agar Plates Add_Compound->Pour_Plates Fungal_Plug Obtain Fungal Mycelial Plug Inoculate Inoculate Center of Plates Pour_Plates->Inoculate Fungal_Plug->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Calculate_EC50 Determine EC50 Value Calculate_Inhibition->Calculate_EC50

Caption: Workflow for in vitro mycelial growth inhibition assay.

Conclusion

The this compound scaffold is a promising platform for the development of novel agrochemicals. The example of Fluoxapiprolin demonstrates the potential of this chemical class to yield highly effective fungicides with novel modes of action. The protocols and information provided herein offer a foundation for researchers to explore the synthesis and biological activity of new derivatives based on this valuable core structure. Future research could focus on expanding the range of substituents on the pyrazole ring and the attached pharmacophores to discover compounds with improved efficacy, broader spectrum of activity, and favorable safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-bis(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-bis(difluoromethyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: There are two primary strategies for the synthesis of this compound:

  • Route A: Cyclization of a Fluorinated Precursor: This is the most common approach, involving the synthesis of a 1,3-dicarbonyl compound bearing two difluoromethyl groups, followed by cyclization with hydrazine. The key precursor is 1,1,5,5-tetrafluoropentane-2,4-dione.

  • Route B: Direct C-H Difluoromethylation: This is a newer strategy that involves the direct introduction of difluoromethyl groups onto a pre-existing pyrazole ring. This method often utilizes radical difluoromethylation reagents. However, achieving selective bis-difluoromethylation at the C3 and C5 positions can be challenging.

Q2: What are the common challenges in the synthesis of the precursor, 1,1,5,5-tetrafluoropentane-2,4-dione?

A2: The synthesis of 1,1,5,5-tetrafluoropentane-2,4-dione is a significant challenge. Difficulties include:

  • Availability of Starting Materials: The starting materials for introducing the difluoroacetyl group can be expensive or difficult to handle.

  • Low Yields: The multi-step synthesis of this diketone often suffers from low overall yields.

  • Purification: The fluorinated diketone can be volatile and may require specialized purification techniques, such as careful distillation or chromatography.

Q3: What are the primary issues encountered during the cyclization of 1,1,5,5-tetrafluoropentane-2,4-dione with hydrazine?

A3: The main challenge during the cyclization step is controlling the regioselectivity, especially when using a substituted hydrazine (e.g., methylhydrazine) to produce an N-substituted pyrazole. This can lead to the formation of a mixture of regioisomers, which are often difficult to separate. Additionally, side reactions can occur, leading to impurities.[1]

Q4: Can I directly difluoromethylate 1H-pyrazole to obtain the desired product?

A4: While direct C-H difluoromethylation of heterocycles is a known method, achieving selective bis-difluoromethylation at the C3 and C5 positions of the pyrazole ring is a significant hurdle.[2][3] Key challenges include:

  • Regioselectivity: Controlling the position of the second difluoromethylation is difficult and often leads to a mixture of products.

  • Reaction Conditions: The conditions required for double difluoromethylation may be harsh, potentially leading to decomposition of the pyrazole ring.

  • Reagent Stoichiometry: Precise control over the stoichiometry of the difluoromethylating agent is crucial to favor the bis-substituted product over the mono-substituted one.

Q5: How can I purify the final product, this compound?

A5: Purification of the final product can be challenging due to its physical properties. Common purification methods include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective.

  • Column Chromatography: Silica gel chromatography can be used, but the choice of eluent is critical to achieve good separation from byproducts.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure may be an option.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of 1,1,5,5-tetrafluoropentane-2,4-dione Incomplete reaction of the starting materials.Optimize reaction conditions (temperature, time, stoichiometry). Ensure anhydrous conditions if using moisture-sensitive reagents.
Decomposition of the product during workup or purification.Use mild workup conditions. Consider purification by fractional distillation under reduced pressure or flash chromatography at low temperature.
Formation of regioisomers during cyclization with substituted hydrazine Lack of regiocontrol in the reaction.The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in pyrazole formation.
Steric and electronic effects of the substituents.Modify the substituents on the hydrazine or the diketone to favor the formation of the desired isomer.
Multiple products observed in direct C-H difluoromethylation Lack of regioselectivity.Screen different difluoromethylating reagents and photocatalysts to improve selectivity.[2]
Over-reaction or side reactions.Carefully control the stoichiometry of the difluoromethylating agent. Optimize reaction time and temperature to minimize side product formation.
Difficulty in purifying the final product Co-elution of impurities during chromatography.Use a different eluent system or a different stationary phase for chromatography. Consider derivatization to a more easily purifiable compound, followed by deprotection.
Product is an oil and does not crystallize.Attempt co-distillation or try to form a solid derivative (e.g., a salt or a co-crystal) for purification.

Experimental Protocols

Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (as an example of a related synthesis)

A key intermediate in the synthesis of some fungicides, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), is synthesized in a multi-step process.[4]

  • Difluoroacetylation: Dimethylaminovinyl methyl ketone (DMAB) is reacted with difluoroacetyl fluoride (DFAF) in the presence of triethylamine to trap the generated HF. This reaction proceeds quantitatively.

  • Cyclization: The resulting intermediate is then cyclized with methylhydrazine. The addition of dimethylamine can help control the formation of isomers.

  • Oxidation: The acetyl group on the pyrazole ring is oxidized to a carboxylic acid using sodium hypochlorite (NaOCl). DFPA itself can act as a phase-transfer catalyst in this step.

  • Purification: The final product, DFPA, can be obtained with high purity (up to 99%) through crystallization.[4]

Visualizations

Synthesis_Workflow cluster_route_a Route A: Cyclization of Fluorinated Precursor cluster_route_b Route B: Direct C-H Difluoromethylation Start_A Starting Materials Diketone Synthesis of 1,1,5,5-tetrafluoropentane-2,4-dione Start_A->Diketone Cyclization Cyclization with Hydrazine Diketone->Cyclization Product_A This compound Cyclization->Product_A Start_B 1H-Pyrazole Difluoromethylation Direct C-H Difluoromethylation Start_B->Difluoromethylation Product_B This compound Difluoromethylation->Product_B

Caption: Overview of the two main synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Route Which synthetic route was used? Start->Check_Route Route_A Route A: Cyclization Check_Route->Route_A Cyclization Route_B Route B: Direct C-H Difluoromethylation Check_Route->Route_B Direct Check_Step_A At which step is the issue? Route_A->Check_Step_A Check_Step_B What is the main issue? Route_B->Check_Step_B Diketone_Synth Diketone Synthesis Check_Step_A->Diketone_Synth Cyclization_Step Cyclization Check_Step_A->Cyclization_Step Purification_A Purification Check_Step_A->Purification_A Diketone_Issue Problem: Low yield of diketone Solution: Optimize reaction conditions, ensure anhydrous environment Diketone_Synth->Diketone_Issue Cyclization_Issue Problem: Regioisomer formation Solution: Use fluorinated alcohol as solvent Cyclization_Step->Cyclization_Issue Purification_Issue_A Problem: Difficult purification Solution: Recrystallization, specialized chromatography, or distillation Purification_A->Purification_Issue_A Regio_Issue_B Poor Regioselectivity Check_Step_B->Regio_Issue_B Yield_Issue_B Low Yield Check_Step_B->Yield_Issue_B Purification_B Purification Check_Step_B->Purification_B Regio_Solution_B Solution: Screen difluoromethylating reagents and catalysts Regio_Issue_B->Regio_Solution_B Yield_Solution_B Solution: Optimize stoichiometry, temperature, and time Yield_Issue_B->Yield_Solution_B Purification_Issue_B Problem: Difficult purification Solution: Recrystallization, specialized chromatography, or distillation Purification_B->Purification_Issue_B

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

optimizing reaction conditions for 3,5-bis(difluoromethyl)-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-bis(difluoromethyl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing 3,5-disubstituted pyrazoles, including those with difluoromethyl groups, is the Knorr pyrazole synthesis. This involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, the key starting materials are a 1,3-diketone bearing two difluoromethyl groups and hydrazine.

Q2: I am observing a low yield in my reaction. What are the potential causes and how can I troubleshoot this?

A2: Low yields in pyrazole synthesis can arise from several factors. Key areas to investigate include the purity of your starting materials, suboptimal reaction conditions, and the occurrence of side reactions. Ensure your 1,3-dicarbonyl precursor and hydrazine are of high purity, as impurities can lead to unwanted byproducts. It is also crucial to optimize reaction parameters such as temperature, solvent, and reaction time. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in determining the optimal reaction duration.

Q3: Are there any specific safety precautions I should take when working with fluorinated compounds and hydrazine?

A3: Yes, both fluorinated organic molecules and hydrazine derivatives require careful handling. Hydrazine and its derivatives are toxic and potentially carcinogenic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Fluorinated compounds can have unique reactivity and may require specific quenching procedures. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.

Q4: How can I purify the final this compound product?

A4: Purification of fluorinated compounds can sometimes be challenging due to their unique solubility and chromatographic properties. Common purification techniques include column chromatography and recrystallization. For column chromatography, a systematic screening of solvent systems using TLC is recommended to find an eluent that provides good separation. Reverse-phase chromatography can also be effective for fluorinated molecules. For recrystallization, screening various solvents or solvent mixtures is necessary to identify a system that yields high-purity crystals.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction- Increase reaction time and monitor progress using TLC or LC-MS. - Increase the reaction temperature; consider refluxing the solvent. - Ensure the catalyst (if any) is active and used in the correct amount.
Poor quality of starting materials- Verify the purity of the 1,3-dicarbonyl compound and hydrazine using techniques like NMR. - Use freshly opened or purified hydrazine, as it can degrade over time.
Formation of Multiple Products (Isomers/Byproducts) Use of an unsymmetrical 1,3-diketone- This can lead to the formation of regioisomers. The regioselectivity is influenced by steric and electronic factors. Using a symmetrical diketone will avoid this issue.
Side reactions- The formation of hydrazones or other intermediates that do not cyclize can occur. Adjusting the pH or temperature may favor the desired cyclization.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize- Attempt purification by column chromatography. - Try to form a salt of the pyrazole to induce crystallization.
Co-elution of impurities during chromatography- Screen different solvent systems for TLC to find optimal separation conditions. - Consider using a different stationary phase (e.g., alumina instead of silica gel).

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented synthetic method.

Materials:

  • Bis(1,1-difluoropropan-2-ylidene) hydrazine

  • 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine (TFEDMA)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Hydrazine hydrochloride

  • Acetonitrile (CH₃CN)

  • Water

  • Methyl tert-butyl ether (MTBE)

  • Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a Teflon flask under an inert atmosphere (Argon), dissolve TFEDMA (30 mmol) in 20 mL of acetonitrile.

  • At 10°C, add boron trifluoride etherate (30 mmol) to the solution.

  • Stir the solution for 15 minutes at room temperature.

  • Add a solution of bis(1,1-difluoropropan-2-ylidene) hydrazine (10 mmol) in 5 mL of acetonitrile to the reaction mixture.

  • Stir the mixture at room temperature for 18 hours.

  • After 18 hours, add hydrazine hydrochloride (22 mmol) and 5 mL of water to the reaction mixture.

  • Stir the mixture for 4 hours at 40°C.

  • Remove the solvent in vacuo at 30°C.

  • Dissolve the residue in 50 mL of methyl tert-butyl ether.

  • Dry the organic solution over sodium sulfate (Na₂SO₄).

  • Remove all volatiles to yield the crude product.

  • Further purification can be achieved by distillation or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup and Purification reagents Dissolve TFEDMA in Acetonitrile catalyst Add BF3·OEt2 at 10°C reagents->catalyst stir1 Stir for 15 min at RT catalyst->stir1 hydrazine_adduct Add Bis(1,1-difluoropropan-2-ylidene) hydrazine stir1->hydrazine_adduct stir2 Stir for 18h at RT hydrazine_adduct->stir2 hydrochloride Add Hydrazine Hydrochloride and Water stir2->hydrochloride stir3 Stir for 4h at 40°C hydrochloride->stir3 evaporation1 Remove Solvent in vacuo stir3->evaporation1 extraction Dissolve in MTBE evaporation1->extraction drying Dry over Na2SO4 extraction->drying evaporation2 Remove Volatiles drying->evaporation2 purification Purify (Distillation/Chromatography) evaporation2->purification

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield of this compound check_reaction Is the reaction complete? start->check_reaction check_purity Are starting materials pure? check_reaction->check_purity Yes incomplete Incomplete Reaction check_reaction->incomplete No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes impure Impure Starting Materials check_purity->impure No suboptimal Suboptimal Conditions check_conditions->suboptimal No end Consult further literature or expert check_conditions->end Yes solution_time Increase reaction time/temperature incomplete->solution_time solution_purity Purify starting materials impure->solution_purity solution_conditions Optimize solvent, catalyst, and temperature suboptimal->solution_conditions

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Technical Support Center: Purification of 3,5-bis(difluoromethyl)-1H-pyrazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3,5-bis(difluoromethyl)-1H-pyrazole and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of these specialized fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for this compound and its derivatives?

A1: The most common and effective purification techniques for this class of compounds are column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the physicochemical properties of the target compound. For instance, crude products from synthesis can often be purified by flash column chromatography.[1]

Q2: What are common impurities I might encounter during the synthesis and purification of difluoromethylated pyrazoles?

A2: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions.[1] In syntheses involving cyclization reactions, regioisomers can be a significant impurity. Additionally, depending on the synthetic route, you may encounter partially fluorinated or non-fluorinated analogues, as well as decomposition products if the compound is unstable under the reaction or workup conditions.

Q3: How can I effectively remove regioisomers of a substituted pyrazole derivative?

A3: The separation of regioisomers can be challenging but is often achievable. Fractional recrystallization can be an effective method if the isomers have sufficiently different solubilities in a particular solvent system.[2] For more challenging separations, chromatographic techniques such as flash column chromatography or preparative HPLC are recommended. The choice of stationary and mobile phases is critical for achieving good resolution between the isomers.

Q4: My fluorinated pyrazole derivative shows poor solubility in common laboratory solvents. What should I do?

A4: Fluorinated compounds can exhibit unique solubility profiles. A systematic solvent screening is necessary.[1] Test a range of solvents with varying polarities. For recrystallization, a good solvent will dissolve the compound when hot but not when cold.[1] For chromatography, it is crucial to find a solvent that fully dissolves the crude material for proper loading onto the column. If solubility remains an issue, consider techniques like solid-phase extraction (SPE) with a sorbent that has a strong affinity for your compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) Purification

Problem: I am observing poor peak shape (fronting or tailing) for my fluorinated pyrazole compound during HPLC analysis. What could be the cause?

Possible Causes and Solutions:

  • Secondary Interactions: Peak tailing for basic compounds like pyrazoles can occur due to interactions with acidic silanol groups on the silica-based stationary phase.[1]

    • Solution: Use a highly end-capped column or a column with a different stationary phase, such as a fluorinated phase.[3] Adjusting the mobile phase pH to be at least 2 units away from the compound's pKa can also help.[3]

  • Column Overload: Injecting too much sample can lead to peak fronting.[3]

    • Solution: Reduce the sample concentration or injection volume.[3]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause peak splitting or fronting.[3]

    • Solution: Ensure your sample is completely dissolved in the initial mobile phase.[3]

Problem: I am having difficulty separating my target compound from a closely eluting impurity.

Possible Causes and Solutions:

  • Insufficient Resolution: The chosen chromatographic conditions may not provide adequate separation.

    • Solution: Optimize the selectivity of your method.

      • Change Stationary Phase: Switch to a column with a different chemistry (e.g., from a standard C18 to a phenyl-hexyl or a fluorinated phase).[4][5]

      • Change Mobile Phase Modifier: Switching the organic modifier from acetonitrile to methanol, or vice versa, can alter selectivity.[4]

      • Employ an Orthogonal Technique: If co-elution persists, consider using a different purification technique with a different separation mechanism, such as switching from reversed-phase to Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[4]

Recrystallization

Problem: My pyrazole compound is "oiling out" instead of forming crystals.

Possible Causes and Solutions:

  • High Degree of Supersaturation: The solution may be too concentrated.

    • Solution: Use a more dilute solution.[3]

  • Presence of Impurities: Impurities can inhibit crystal formation.

    • Solution: Try to purify the compound further by another method, such as column chromatography, before attempting recrystallization.[3]

  • Cooling Too Rapidly: Rapid cooling can favor oil formation over crystallization.

    • Solution: Allow the solution to cool more slowly.[3]

Problem: No crystals form, even after cooling the solution.

Possible Causes and Solutions:

  • Solution is Not Supersaturated: The compound may be too soluble in the chosen solvent.

    • Solution: Concentrate the solution by slowly evaporating some of the solvent.[3]

  • Incorrect Solvent System:

    • Solution: Try a different solvent or a mixture of a "good" solvent and an "anti-solvent".[3] A common technique is to dissolve the compound in a minimal amount of a hot solvent in which it is soluble and then add a hot anti-solvent until turbidity appears, followed by slow cooling.[2]

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization of Pyrazole Derivatives

Solvent SystemTypePolarityNotes
Ethanol / WaterMixed ProticHighEffective for polar pyrazole derivatives.[2]
Hexane / Ethyl AcetateMixedLow to MediumA commonly used combination for compounds with intermediate polarity.[2][6]
Hexane / AcetoneMixedLow to MediumAnother useful combination for compounds of intermediate polarity.[2][6]
CyclohexaneNon-polarLowSuitable for less polar pyrazole derivatives.[2]
IsopropanolProticMediumA good single solvent for many pyrazoles.[2]

Table 2: Starting Conditions for HPLC Purification of Fluorinated Pyrazoles

TechniqueStationary PhaseMobile Phase AMobile Phase BGradient Example
Reversed-Phase HPLC C18 or Fluorinated Phase0.1% Formic Acid or TFA in Water0.1% Formic Acid or TFA in AcetonitrileStart with a shallow gradient (e.g., 5-95% B over 20 minutes) to scout for optimal separation conditions.[4]
HILIC Amide or Zwitterionic10 mM Ammonium Acetate in WaterAcetonitrileFor highly polar compounds, start with a high organic content (e.g., 95% B) and gradient to a higher aqueous content (e.g., 50% B).[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for the purification of a moderately polar difluoromethylated pyrazole derivative.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.[7]

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Mixed-Solvent System

This method is useful when no single solvent is ideal for recrystallization.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole compound in a minimal amount of a hot "good" solvent (e.g., ethanol) in which the compound is readily soluble.

  • Addition of Anti-Solvent: While keeping the solution hot, slowly add a hot "anti-solvent" (e.g., water) in which the compound is poorly soluble, until the solution becomes slightly turbid.

  • Clarification: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them in a desiccator.

Mandatory Visualization

Purification_Workflow start Crude Product solubility_test Solubility & Polarity Assessment start->solubility_test select_method Select Purification Method solubility_test->select_method column_chrom Flash Column Chromatography select_method->column_chrom Moderate Polarity, Large Scale recrystallization Recrystallization select_method->recrystallization Crystalline Solid prep_hplc Preparative HPLC select_method->prep_hplc High Polarity, Difficult Separation purity_check Purity Analysis (NMR, LC-MS) column_chrom->purity_check recrystallization->purity_check prep_hplc->purity_check pure_product Pure Product >95% purity_check->pure_product Yes further_purification Further Purification Needed purity_check->further_purification No further_purification->select_method HPLC_Troubleshooting start Poor HPLC Separation issue Identify Issue start->issue peak_shape Poor Peak Shape (Tailing/Fronting) issue->peak_shape Shape co_elution Co-elution of Impurities issue->co_elution Resolution low_retention Low Retention issue->low_retention Retention solution_peak Adjust Mobile Phase pH Use End-capped Column Reduce Sample Load peak_shape->solution_peak solution_elution Change Stationary Phase Change Organic Modifier Use Orthogonal Method co_elution->solution_elution solution_retention Decrease Organic % in Mobile Phase Switch to HILIC low_retention->solution_retention Recrystallization_Troubleshooting start Recrystallization Fails issue Identify Problem start->issue oiling_out Compound Oils Out issue->oiling_out Oil no_crystals No Crystals Form issue->no_crystals No Yield low_purity Purity Not Improved issue->low_purity Low Purity solution_oil Use More Dilute Solution Cool Slowly Pre-purify by Chromatography oiling_out->solution_oil solution_crystals Concentrate Solution Add Anti-solvent Scratch Flask no_crystals->solution_crystals solution_purity Use Different Solvent System Perform Second Recrystallization low_purity->solution_purity

References

Technical Support Center: Synthesis of 3,5-bis(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-bis(difluoromethyl)-1H-pyrazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction: The cyclization of the intermediate may not have gone to completion. 2. Decomposition of starting materials or intermediates: Fluorinated precursors or the hydrazine reagent may be unstable under the reaction conditions. 3. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.1. Monitor reaction progress: Use techniques like TLC, GC-MS, or NMR spectroscopy to track the consumption of starting materials and the formation of the product. 2. Verify reagent quality: Ensure the purity of the fluorinated precursor (e.g., 1,1,3,3-tetrafluoro-1,3-propanedione or a related compound) and use fresh, high-purity hydrazine. 3. Optimize temperature: Experiment with a range of temperatures to find the optimal balance between reaction rate and stability of the reactants and products.
Presence of Multiple Products in Final Mixture 1. Formation of regioisomers: If an unsymmetrical fluorinated diketone is used with a substituted hydrazine, two different pyrazole isomers can be formed. 2. Incomplete cyclization: The intermediate hydrazone may not have fully cyclized to the pyrazole ring. 3. Side reactions: The difluoromethyl groups may undergo partial hydrolysis or other transformations under the reaction conditions.1. Control regioselectivity: The choice of solvent can significantly influence the ratio of regioisomers. For instance, using fluorinated alcohols as solvents has been shown to improve regioselectivity in some pyrazole syntheses.[1][2] 2. Ensure complete cyclization: Increase the reaction time or temperature and monitor the disappearance of the intermediate. 3. Purification: Utilize column chromatography or recrystallization to separate the desired product from byproducts.
Difficulty in Product Isolation and Purification 1. Product volatility: The target molecule may be volatile, leading to loss during solvent removal. 2. Similar polarity of product and byproducts: Close polarity between the desired pyrazole and impurities can make chromatographic separation challenging.1. Careful solvent removal: Use a rotary evaporator at a controlled temperature and pressure to minimize product loss. 2. Optimize chromatography: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve:

  • Cyclocondensation of a 1,3-dicarbonyl compound with hydrazine: This typically involves the reaction of a precursor like 1,1,3,3-tetrafluoro-1,3-propanedione with hydrazine hydrate.

  • [3+2] Cycloaddition reactions: These methods utilize difluoromethylated building blocks that react to form the pyrazole ring. For example, the reaction of difluoroacetohydrazonoyl bromides with suitable alkenes or alkynes can yield the desired product.[3][4][5]

  • From difluoroacetone and hydrazine: A patented method describes the synthesis starting from difluoroacetone and hydrazine to form an intermediate, bis(1,1-difluoropropan-2-ylidene) hydrazine, which is then cyclized.[6]

Q2: I am observing an unexpected byproduct in my reaction. What could it be?

A2: Besides the desired this compound, several byproducts can potentially form:

  • Regioisomers: If you are using a substituted hydrazine and an unsymmetrical fluorinated diketone, the formation of a regioisomeric pyrazole is a common issue. The ratio of these isomers can sometimes be controlled by the choice of solvent.[1][2][7]

  • Incompletely cyclized intermediates: The reaction may stall at the hydrazone intermediate stage.

  • "Des-fluoromethyl" pyrazole: In syntheses of related fluorinated pyrazoles, the loss of a trifluoromethyl group has been observed as a side reaction, leading to a "des-CF3" impurity.[8] A similar loss of a difluoromethyl group could potentially occur under certain conditions.

  • Products of hydrolysis: The difluoromethyl groups might be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, leading to the formation of pyrazoles with formyl or carboxyl groups.

Q3: How can I confirm the identity of my product and any byproducts?

A3: A combination of analytical techniques is recommended for unambiguous identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR are invaluable for determining the structure of the main product and identifying impurities. The characteristic splitting patterns of the CHF2 groups in both 1H and 19F NMR are key identifiers.

  • Mass Spectrometry (MS): GC-MS or LC-MS can help determine the molecular weight of the product and any byproducts, aiding in their identification.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the molecule.

Experimental Protocols

A general experimental protocol for the synthesis of fluorinated pyrazoles via cyclocondensation is provided below. Please note that specific conditions may need to be optimized for your particular starting materials and scale.

Synthesis of 3,5-bis(trifluoromethyl)-1H-pyrazole from Hexafluoroacetylacetone and Hydrazine (Illustrative for a related compound)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hexafluoroacetylacetone (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1-1.2 equivalents) to the solution at room temperature. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature or heat to reflux for a specified period (typically a few hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.[9]

Visualizing Reaction Pathways

Diagram 1: General Synthesis of 3,5-disubstituted Pyrazoles

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Pyrazole 3,5-Disubstituted Pyrazole Hydrazone->Pyrazole Cyclization (-H2O) Water Water Hydrazone->Water

Caption: General reaction pathway for pyrazole synthesis.

Diagram 2: Potential Formation of Regioisomers

G cluster_reactants Reactants cluster_products Potential Products Unsymmetrical_Diketone Unsymmetrical 1,3-Diketone Regioisomer_A Regioisomer A Unsymmetrical_Diketone->Regioisomer_A Regioisomer_B Regioisomer B Unsymmetrical_Diketone->Regioisomer_B Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Regioisomer_A Substituted_Hydrazine->Regioisomer_B

Caption: Formation of regioisomers from unsymmetrical precursors.

Diagram 3: Troubleshooting Workflow for Low Yield

G Start Low Product Yield Check_Purity Verify Starting Material Purity Start->Check_Purity Monitor_Reaction Monitor Reaction Progress (TLC/GC-MS) Check_Purity->Monitor_Reaction Optimize_Conditions Optimize Reaction Conditions (T, time) Monitor_Reaction->Optimize_Conditions Analyze_Byproducts Identify Byproducts (NMR, MS) Optimize_Conditions->Analyze_Byproducts Purification Refine Purification Strategy Analyze_Byproducts->Purification

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 3,5-bis(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-bis(difluoromethyl)-1H-pyrazole.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common synthetic route involving the cyclocondensation of 1,1,2,2,6,6,7,7-octafluoroheptane-3,5-dione with hydrazine.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I rectify this?

  • Answer: Low to no yield can stem from several factors ranging from the quality of starting materials to the reaction conditions. Here are the primary aspects to investigate:

    • Purity of Starting Materials: The purity of the fluorinated 1,3-diketone (1,1,2,2,6,6,7,7-octafluoroheptane-3,5-dione) and hydrazine is crucial. Impurities in the diketone can interfere with the cyclization, while degraded hydrazine (often forming hydrazine hydrate) will have reduced reactivity.

      • Recommendation: Use freshly distilled or high-purity hydrazine. The purity of the diketone should be verified by NMR or GC-MS before use.

    • Reaction Temperature: The cyclocondensation reaction is temperature-sensitive. While some pyrazole syntheses proceed at room temperature, fluorinated analogs may require heating to overcome the activation energy.[1] Conversely, excessively high temperatures can lead to decomposition and side product formation.

      • Recommendation: Start with the reaction at room temperature and monitor its progress by TLC or LC-MS. If no significant conversion is observed, gradually increase the temperature. A temperature range of 50-80°C is a good starting point for optimization.[2]

    • Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.

      • Recommendation: Ethanol is a commonly used solvent for this type of condensation.[1] However, for fluorinated compounds, solvents like N,N-dimethylformamide (DMF) or toluene might offer better solubility and higher reaction temperatures.[2][3]

    • pH of the Reaction Medium: The reaction can be sensitive to pH. An acidic medium can catalyze the condensation, but strong acids can also lead to side reactions.

      • Recommendation: A small amount of a weak acid catalyst, such as acetic acid, can be beneficial. If using hydrazine hydrochloride, a base like triethylamine might be needed to liberate the free hydrazine.

Issue 2: Formation of Multiple Products (Regioisomers or Side Products)

  • Question: My analysis (NMR, LC-MS) shows the presence of multiple products in my crude reaction mixture. How can I improve the selectivity for this compound?

  • Answer: The formation of multiple products is a common challenge in pyrazole synthesis.

    • Regioisomer Formation: When using a substituted hydrazine (e.g., methylhydrazine), two different regioisomers can be formed.[1][4] For the synthesis of this compound using unsubstituted hydrazine, this is not an issue.

    • Side Product Formation: Incomplete cyclization can lead to hydrazone intermediates. Other side reactions may include the formation of pyrazolines through incomplete oxidation if the reaction conditions allow for it.[1][5]

      • Recommendation: Ensure the reaction goes to completion by extending the reaction time or moderately increasing the temperature. The choice of solvent can also influence selectivity; for instance, N,N-dimethylacetamide in an acid medium has been shown to provide good regioselectivity in some cases.[1]

Frequently Asked Questions (FAQs)

  • Question: What is the most common and reliable method for synthesizing this compound?

  • Answer: The most established and straightforward method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][4][5] For this compound, the specific starting material would be 1,1,2,2,6,6,7,7-octafluoroheptane-3,5-dione and hydrazine.

  • Question: Are there alternative synthetic routes to consider?

  • Answer: Yes, other methods for pyrazole synthesis exist, although they might be less direct for this specific target. These include:

    • From Vinyl Ketones: Cyclocondensation of an α,β-ethylenic ketone with a hydrazine derivative can yield pyrazolines, which can then be oxidized to pyrazoles.[1][4]

    • One-Pot Synthesis: Some methods describe a one-pot synthesis from ketones and acid chlorides to form the 1,3-diketone in situ, followed by the addition of hydrazine.[3][6] This can be an efficient approach but may require significant optimization for fluorinated substrates.

    • [3+2] Cycloaddition: Reactions involving difluoromethyl hydrazonoyl bromides and trifluoromethyl-substituted alkenes have been reported for the synthesis of 3,5-bis(fluoroalkyl)pyrazoles.[7][8]

  • Question: How does the presence of difluoromethyl groups affect the synthesis compared to non-fluorinated pyrazoles?

  • Answer: The highly electronegative fluorine atoms in the difluoromethyl groups can significantly impact the reactivity of the starting materials.[7][9]

    • Increased Acidity: The protons adjacent to the carbonyl groups in the 1,3-diketone are more acidic, which can affect the enol-enolate equilibrium.

    • Electronic Effects: The electron-withdrawing nature of the difluoromethyl groups can influence the nucleophilicity of the carbonyl carbons, potentially altering the reaction kinetics.

    • Solubility: Fluorinated compounds often have different solubility profiles than their non-fluorinated counterparts, which may necessitate the use of different solvent systems.[10]

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis

ParameterCondition ACondition BCondition C
Starting Materials 1,3-Diketone, HydrazineKetone, Acid Chloride, Hydrazineα,β-Unsaturated Ketone, Hydrazine
Solvent EthanolTolueneN,N-Dimethylformamide
Temperature 25-78°C0-110°C25-150°C
Catalyst Acetic Acid (optional)Lithium Base (e.g., LDA)None (or subsequent oxidant)
Typical Yields 60-95%70-90% (for one-pot)50-85%
Reference [1][3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Knorr Cyclocondensation

This protocol is a representative procedure based on the Knorr pyrazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,2,2,6,6,7,7-octafluoroheptane-3,5-dione (1.0 eq) in ethanol (10 mL per gram of diketone).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Dissolve Diketone in Ethanol start->reactants add_hydrazine Add Hydrazine Dropwise reactants->add_hydrazine reflux Heat to Reflux (4-6 hours) add_hydrazine->reflux monitor Monitor Progress (TLC/LC-MS) reflux->monitor cool Cool to RT monitor->cool evaporate Solvent Evaporation cool->evaporate extract Extraction with Ethyl Acetate evaporate->extract purify Column Chromatography or Recrystallization extract->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low/No Yield purity Impure Starting Materials low_yield->purity temp Incorrect Reaction Temperature low_yield->temp solvent Suboptimal Solvent low_yield->solvent ph Incorrect pH low_yield->ph purify_sm Verify Purity (NMR, GC-MS) purity->purify_sm optimize_temp Optimize Temperature (e.g., 50-80°C) temp->optimize_temp change_solvent Test Alternative Solvents (DMF, Toluene) solvent->change_solvent adjust_ph Add Weak Acid Catalyst ph->adjust_ph

Caption: Troubleshooting logic for low product yield in pyrazole synthesis.

References

Technical Support Center: Stability and Degradation of 3,5-bis(difluoromethyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working with 3,5-bis(difluoromethyl)-1H-pyrazole derivatives. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: The primary stability concerns for this compound derivatives revolve around their susceptibility to hydrolytic, oxidative, and photolytic degradation. The electron-withdrawing nature of the difluoromethyl groups can influence the chemical stability of the pyrazole ring. While specific data on this class of compounds is limited, general principles of heterocyclic and organofluorine chemistry suggest these are the most probable degradation pathways.

Q2: How do the difluoromethyl groups affect the stability of the pyrazole ring?

A2: The two difluoromethyl (CHF₂) groups are strongly electron-withdrawing. This can impact stability in several ways:

  • Increased Acidity: The N-H proton of the pyrazole ring becomes more acidic, which can affect its reactivity and interactions.

  • Susceptibility to Nucleophilic Attack: While generally stable, the carbon of the CHF₂ group might be more susceptible to nucleophilic attack under certain conditions, potentially leading to hydrolysis. Studies on analogous α-difluoromethyl pyrroles have shown that the C–F bonds can be labile under hydrolytic conditions.[1]

  • Metabolic Stability: The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism.[2]

Q3: Are these compounds susceptible to photodegradation?

A3: Heterocyclic aromatic compounds can be susceptible to photodegradation. It is recommended to perform photostability studies according to the International Council for Harmonisation (ICH) Q1B guidelines.[3][4][5][6] These studies involve exposing the compound to a specified amount of UV and visible light to determine if unacceptable changes occur.[5][6]

Q4: What are the typical conditions for performing forced degradation studies on these compounds?

A4: Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish stability-indicating analytical methods.[3][7][8][9][10] Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at room temperature or elevated temperatures (e.g., 50-60°C).[10]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Heating the solid compound (e.g., at 60°C).

  • Photolytic Stress: Exposing the compound to light sources as per ICH Q1B guidelines.[4][6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound purity over time in solution (e.g., in DMSO for screening). Hydrolysis or Solvolysis. Prepare fresh solutions before use. If stock solutions are necessary, store them at low temperatures (-20°C or -80°C) and protect them from moisture. Consider using a less nucleophilic solvent if possible.
Appearance of unexpected peaks in HPLC analysis after exposure to air or certain reagents. Oxidative Degradation. The pyrazole ring can be susceptible to oxidation, potentially leading to ring-opening.[11] Use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). Avoid reagents that are strong oxidants.
Discoloration or degradation of the solid compound upon storage. Photodegradation or Thermal Degradation. Store the compound in amber vials or otherwise protected from light. Ensure storage is at a controlled, cool temperature. Perform photostability and thermal stress tests to understand the compound's limits.
Inconsistent biological assay results. Degradation in Assay Medium. The pH and components of the assay buffer could be causing degradation. Run a stability check of your compound in the assay medium over the time course of the experiment. Analyze samples by HPLC or LC-MS at different time points.
Difficulty in developing a stability-indicating HPLC method. Co-elution of degradants with the parent compound. Optimize the HPLC method by screening different columns, mobile phase compositions (including pH), and gradient profiles. Forced degradation studies are crucial for generating degradants to ensure the method can separate them.[7][9]

Quantitative Data Presentation

The following table summarizes the recommended starting conditions for forced degradation studies based on ICH guidelines. Researchers should aim for 5-20% degradation to ensure that the stability-indicating method is effective.[10]

Stress Condition Reagent/Condition Typical Duration Temperature
Acid Hydrolysis 0.1 M HClUp to 7 daysRoom Temperature / 50-60°C
Base Hydrolysis 0.1 M NaOHUp to 7 daysRoom Temperature / 50-60°C
Oxidation 3% H₂O₂Up to 7 daysRoom Temperature
Thermal (Solid) Dry HeatUp to 14 days60°C
Thermal (Solution) Reflux in Neutral SolutionUp to 14 daysSolvent Boiling Point
Photostability ICH Q1B specified light sourceUntil exposure of ≥1.2 million lux hours and ≥200 watt hours/m²Controlled Room Temperature

Experimental Protocols

Protocol 1: General Forced Degradation Study

Objective: To generate potential degradation products of a this compound derivative and to develop a stability-indicating analytical method.

Materials:

  • This compound derivative

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • 3% Hydrogen Peroxide

  • HPLC system with a UV or PDA detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of the test compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at room temperature. Take samples at initial, 2, 6, 24, and 48-hour time points. If no degradation is observed, repeat the experiment at 60°C. Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Follow the same sampling and analysis procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light. Follow the same sampling and analysis procedure.

  • Thermal Degradation: Place the solid compound in a 60°C oven. Dissolve samples at various time points for HPLC analysis.

  • Analysis: Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent compound from any new peaks that appear, which are potential degradants.

Protocol 2: Photostability Testing (as per ICH Q1B)

Objective: To evaluate the intrinsic photostability of a this compound derivative.

Materials:

  • Test compound (solid or in solution)

  • Chemically inert, transparent containers

  • Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., a combination of cool white fluorescent and near-UV lamps).[4]

  • Dark control samples (wrapped in aluminum foil).

  • Validated HPLC method.

Procedure:

  • Sample Preparation:

    • Solid: Spread a thin layer of the compound (not more than 3 mm thick) in a suitable container.[4]

    • Solution: Prepare a solution in a chemically inert and transparent container.

  • Exposure: Place the samples in the photostability chamber. Expose them to a light source until the total illumination is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt hours per square meter.[5][6] Place dark control samples alongside the exposed samples.

  • Analysis: At the end of the exposure period, examine the samples for any changes in physical appearance (e.g., color). Analyze the samples and the dark controls by HPLC to determine the assay of the parent compound and to detect any degradation products.

Visualizations

cluster_0 Stability Troubleshooting Logic start Stability Issue Observed (e.g., Purity Loss, New Peaks) cond1 Was the sample exposed to light? start->cond1 action1 Perform Photostability Test (ICH Q1B). Store protected from light. cond1->action1 Yes cond2 Was the sample in an aqueous/protic solution? cond1->cond2 No end_node Identify Degradation Pathway & Implement Mitigation Strategy action1->end_node action2 Perform Hydrolytic Stability Test (Acid/Base). Use aprotic solvent or store dry/frozen. cond2->action2 Yes cond3 Was the sample exposed to air/oxidants? cond2->cond3 No action2->end_node action3 Perform Oxidative Stability Test (e.g., with H₂O₂). Store under inert gas. cond3->action3 Yes cond3->end_node No action3->end_node

Caption: Troubleshooting workflow for stability issues.

cluster_1 Forced Degradation Experimental Workflow prep Prepare Drug Substance Stock Solution (1 mg/mL) stress_conditions Expose to Stress Conditions prep->stress_conditions hydrolysis Hydrolysis (Acid & Base) stress_conditions->hydrolysis oxidation Oxidation (H₂O₂) stress_conditions->oxidation thermal Thermal (Dry Heat) stress_conditions->thermal photo Photolysis (ICH Q1B) stress_conditions->photo sampling Sample at Defined Time Points hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench (if necessary) sampling->neutralize analysis Analyze by Stability-Indicating HPLC/LC-MS Method neutralize->analysis evaluation Evaluate Degradation (%) Identify Degradants analysis->evaluation

Caption: Workflow for a forced degradation study.

cluster_2 Hypothetical Degradation Pathways parent This compound C₅H₄F₄N₂ hydrolysis Hydrolysis Product e.g., Pyrazole-3,5-dicarbaldehyde parent->hydrolysis H₂O / H⁺ or OH⁻ (Hydrolysis of CHF₂ groups) oxidation Oxidative Degradation e.g., Ring-opened product parent->oxidation [O] (Oxidative Ring Cleavage)

Caption: Potential degradation pathways for pyrazole derivatives.

References

Technical Support Center: Troubleshooting Guide for Fluorinated Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorinated pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing fluorinated pyrazoles?

A1: The most prevalent side reaction is the formation of regioisomers.[1][2] This typically occurs during the cyclocondensation of an unsymmetrical fluorinated 1,3-dicarbonyl compound with a substituted hydrazine. The two non-equivalent carbonyl groups of the dicarbonyl compound can both be attacked by the substituted nitrogen of the hydrazine, leading to two different hydrazone intermediates that cyclize to form a mixture of pyrazole regioisomers.[2][3]

Q2: How can I control the regioselectivity of my fluorinated pyrazole synthesis?

A2: The regioselectivity can be significantly influenced by the choice of solvent.[4][5] Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the regioselectivity in favor of one isomer compared to conventional solvents like ethanol.[4][5][6] The non-nucleophilic nature of these fluorinated alcohols is a key factor in this improved selectivity.[4]

Q3: My reaction yield is consistently low. What are the potential causes and solutions?

A3: Low yields can arise from several factors including incomplete reaction, side reactions, or suboptimal reaction conditions.[7][8] To troubleshoot this, you can:

  • Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time, monitoring the progress by TLC.[7][9]

  • Ensure Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to unwanted side reactions.[1][8]

  • Catalyst Choice: The use of an appropriate acid or base catalyst can be critical.[7]

Q4: I am observing the formation of colored impurities in my reaction mixture. What is the cause and how can I prevent it?

A4: The formation of yellow or red colored impurities can be due to the decomposition of the hydrazine starting material or the oxidation of reaction intermediates.[8] This is more common when using hydrazine salts. Adding a mild base can sometimes lead to a cleaner reaction profile.[8] Purification by column chromatography or recrystallization is often effective in removing these impurities.[8]

Q5: How can I confirm the structure of the regioisomers I have synthesized?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between pyrazole regioisomers.[10] While 1D ¹H and ¹³C NMR will show distinct chemical shifts for each isomer, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive structural assignment by identifying through-space correlations between protons on the N-substituent and protons on the pyrazole ring.[4][10]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Formation of Isomer Mixtures)

Symptoms:

  • NMR or LC-MS analysis of the crude product shows the presence of two or more isomeric products.

  • Difficulty in purifying the desired product due to the presence of a similarly behaving isomer.

Solutions:

  • Solvent Optimization: As highlighted in the FAQs, the choice of solvent is a critical factor. The use of fluorinated alcohols has been demonstrated to significantly improve regioselectivity.

    • Recommendation: Substitute ethanol with 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4][5] HFIP often provides even higher selectivity than TFE.[4]

  • Temperature Control: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the isomer ratio.[2]

    • Recommendation: Experiment with running the reaction at different temperatures (e.g., room temperature vs. reflux) to determine the optimal condition for the formation of the desired isomer.

Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-dicarbonyl compounds and methylhydrazine or phenylhydrazine.

Entry1,3-Dicarbonyl (R¹)Hydrazine (R²)SolventIsomer Ratio (2:3 or 4)Yield (%)Reference
12-FurylMethylhydrazineEtOH36:6499[4][6]
22-FurylMethylhydrazineTFE85:15-[6]
32-FurylMethylhydrazineHFIP97:3-[4]
4PhenylPhenylhydrazineEtOH55:4560[4][6]
5PhenylPhenylhydrazineTFE83:1760[4]
6PhenylPhenylhydrazineHFIP99:160[4]
7p-ClC₆H₄MethylhydrazineHFIP12:8890[6]
82,4-Cl₂C₆H₃MethylhydrazineHFIP70:3093[6]

Isomer 2 is the 3-fluoroalkyl/aryl pyrazole, while isomers 3 and 4 are the 5-fluoroalkyl/aryl pyrazole or the corresponding 5-hydroxy-5-fluoroalkylpyrazoline.

Experimental Protocol: Regioselective Synthesis of 3-Trifluoromethyl-1-methyl-5-phenyl-1H-pyrazole

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[4][11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Addition of Hydrazine: Slowly add methylhydrazine (1.1 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the TFE under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Logical Workflow for Troubleshooting Regioselectivity

G start Poor Regioselectivity (Isomer Mixture) solvent Is the solvent a fluorinated alcohol (TFE/HFIP)? start->solvent change_solvent Change solvent to TFE or HFIP solvent->change_solvent No temp Vary reaction temperature (e.g., room temp vs. reflux) solvent->temp Yes change_solvent->temp precursor Consider alternative precursors (e.g., β-enaminones) temp->precursor purify Purify isomers by column chromatography precursor->purify

Caption: Troubleshooting workflow for poor regioselectivity in fluorinated pyrazole synthesis.

Issue 2: Incomplete Cyclization or Low Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting materials or the hydrazone intermediate.

  • The isolated yield of the desired pyrazole is low.

Solutions:

  • Reaction Monitoring and Optimization:

    • Recommendation: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and temperature.[7][9] Consider using microwave-assisted synthesis to potentially improve yields and reduce reaction times.[7]

  • Catalyst Screening:

    • Recommendation: If the reaction is sluggish, consider the addition of a catalyst. For Knorr-type syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often beneficial.[7]

Experimental Workflow for a Typical Fluorinated Pyrazole Synthesis

G start Start: Dissolve 1,3-dicarbonyl in solvent add_hydrazine Add substituted hydrazine start->add_hydrazine reaction Stir at specified temperature add_hydrazine->reaction monitor Monitor reaction by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous work-up monitor->workup Reaction complete purify Purify by column chromatography or recrystallization workup->purify characterize Characterize product (NMR, MS) purify->characterize end End: Pure fluorinated pyrazole characterize->end

Caption: A generalized experimental workflow for the synthesis of fluorinated pyrazoles.

Signaling Pathways and Reaction Mechanisms

Mechanism of Regioisomer Formation

The formation of regioisomers in the reaction of an unsymmetrical fluorinated 1,3-dicarbonyl (e.g., a trifluoromethyl-1,3-diketone) with a substituted hydrazine proceeds through two competing pathways. The nucleophilic nitrogen of the hydrazine can attack either the carbonyl carbon adjacent to the trifluoromethyl group (Pathway A) or the other carbonyl carbon (Pathway B). This leads to two different hydrazone intermediates, which then cyclize and dehydrate to form the two regioisomeric pyrazoles.

G reactants Unsymmetrical CF3-1,3-diketone + R-NHNH2 path_a Pathway A (Attack at C=O next to CF3) reactants->path_a path_b Pathway B (Attack at other C=O) reactants->path_b intermediate_a Hydrazone Intermediate A path_a->intermediate_a intermediate_b Hydrazone Intermediate B path_b->intermediate_b product_a Regioisomer A (3-CF3 Pyrazole) intermediate_a->product_a Cyclization & Dehydration product_b Regioisomer B (5-CF3 Pyrazole) intermediate_b->product_b Cyclization & Dehydration

Caption: Competing reaction pathways leading to the formation of regioisomers.

References

protocol optimization for in vitro assays with 3,5-bis(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-bis(difluoromethyl)-1H-pyrazole in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in in vitro research?

A1: this compound is a heterocyclic organic compound. Pyrazole derivatives are explored in drug discovery for a wide range of biological activities, including as potential inhibitors of enzymes or modulators of cellular signaling pathways.[1] The difluoromethyl groups can enhance metabolic stability and binding affinity to target proteins.

Q2: What is the recommended solvent for dissolving this compound for in vitro assays?

A2: For most in vitro cell-based assays, it is recommended to dissolve this compound in a high-purity, sterile solvent such as dimethyl sulfoxide (DMSO).[2] It is crucial to prepare a high-concentration stock solution, which can then be diluted to the final working concentration in the cell culture medium.

Q3: What is the stability of this compound in a DMSO stock solution?

Q4: What is a typical starting concentration range for this compound in a cell-based assay?

A4: The optimal concentration will be target- and cell-line-dependent. For initial screening assays with novel pyrazole derivatives, a broad concentration range is often tested, typically from low nanomolar to high micromolar (e.g., 1 nM to 100 µM).

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Compound Precipitation in Culture Medium The final concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells, typically below 0.5%. Prepare intermediate dilutions of your stock solution to minimize the volume of DMSO added to the final culture.
The compound has low aqueous solubility.If precipitation persists at low DMSO concentrations, consider using a different solvent system or a formulation approach, such as encapsulation with cyclodextrins, if compatible with your assay.
High Background Signal or Assay Interference The compound may be autofluorescent or colored, interfering with colorimetric or fluorometric readouts.Run a control experiment with the compound in the assay medium without cells or reagents to measure its intrinsic signal. Subtract this background from your experimental values.
Inconsistent or Non-reproducible Results Issues with compound stability or degradation of the stock solution.Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Verify the purity and integrity of the compound if possible.
Variability in cell seeding density or cell health.Ensure consistent cell seeding and health across all plates. Perform a cell viability assay to confirm that the observed effects are not due to general cytotoxicity.
Unexpected Cytotoxicity The compound may have off-target effects leading to cell death.Perform a standard cytotoxicity assay, such as an MTT or LDH release assay, to determine the cytotoxic concentration range of the compound on your specific cell line.[2][3]
The solvent (e.g., DMSO) concentration is too high.Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) in all experiments to assess solvent toxicity.

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a general procedure for assessing the cytotoxicity of this compound against a mammalian cell line.

1. Cell Seeding:

  • Culture cells to approximately 80% confluency.

  • Trypsinize and resuspend the cells in a fresh culture medium.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution to create a range of working concentrations.

  • Add the desired final concentrations of the compound to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubate for 24, 48, or 72 hours, depending on the experimental design.

3. MTT Assay:

  • Following incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Quantitative Data Summary

The following tables represent hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Cancer15.2
A549Lung Cancer28.5
HeLaCervical Cancer45.1
HepG2Liver Cancer19.8

Table 2: Solubility of this compound in Common Solvents

SolventSolubility at 25°C (mg/mL)
DMSO>50
Ethanol~10
PBS (pH 7.4)<0.1

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis stock Prepare Stock Solution (10 mM in DMSO) dilute Serial Dilution of Compound stock->dilute cells Seed Cells in 96-well Plate treat Treat Cells with Compound cells->treat dilute->treat mtt Perform MTT Assay treat->mtt read Measure Absorbance mtt->read analyze Calculate IC50 read->analyze

Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.

Hypothetical Signaling Pathway Modulation

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription compound 3,5-bis(difluoromethyl) -1H-pyrazole compound->raf proliferation Cell Proliferation & Survival transcription->proliferation

Caption: A hypothetical model of the MAPK/ERK signaling pathway being inhibited by this compound.

References

Technical Support Center: Enhancing the Efficacy of 3,5-bis(difluoromethyl)-1H-pyrazole Derived Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fungicides derived from 3,5-bis(difluoromethyl)-1H-pyrazole. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the experimental use of this compound derived fungicides.

Q1: What is the primary mechanism of action for this class of fungicides?

A1: Fungicides derived from this compound primarily act as Succinate Dehydrogenase Inhibitors (SDHIs) . They target and block the activity of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[1][2] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a halt in ATP production and ultimately fungal cell death.[2][3] The accumulation of succinate due to SDH inhibition can also lead to metabolic reprogramming and other cellular stresses.[4][1]

Q2: I am observing high variability in my in vitro assay results. What are the common causes?

A2: High variability in in vitro assays, such as mycelial growth inhibition or spore germination assays, can stem from several factors:

  • Inoculum Inconsistency: Ensure that the age and concentration of the fungal inoculum (spores or mycelial plugs) are consistent across all replicates and experiments. Using a fresh, actively growing culture is crucial.[5]

  • Uneven Compound Distribution: Poor solubility of the test compound in the growth medium (e.g., Potato Dextrose Agar - PDA) can lead to uneven distribution. Ensure the compound is fully dissolved in a suitable solvent before adding it to the medium, and mix thoroughly.

  • Solvent Effects: The solvent used to dissolve the fungicide (e.g., DMSO) can have inhibitory effects on fungal growth at certain concentrations. Always include a solvent control to account for this and keep the final solvent concentration low and consistent across all treatments.

  • Inconsistent Incubation Conditions: Variations in temperature, humidity, and light exposure can significantly impact fungal growth rates. Ensure that all plates are incubated under identical and optimal conditions for the specific fungal species.[5]

  • Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate the test compound and affect results. To mitigate this, avoid using the outermost wells or fill them with sterile water or media.

Q3: My compound has low solubility in aqueous media. How can I improve its delivery in my experiments?

A3: Low aqueous solubility is a common challenge. Here are some strategies to address this:

  • Co-solvent Systems: Use a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. Ensure the final concentration of the solvent in your assay medium is low (typically <1%) and does not affect fungal growth.

  • Formulation with Adjuvants: For in planta or more complex in vitro systems, consider formulating your compound with non-toxic adjuvants that can improve solubility and dispersion. The choice of adjuvant will depend on the specific compound and experimental system.

  • Sonication: Briefly sonicating the stock solution or the final medium after adding the compound can help to disperse it more evenly.

  • Serial Dilutions: Prepare serial dilutions from a concentrated stock solution to ensure accurate and consistent final concentrations in your assays.

Q4: I am not observing the expected level of antifungal activity. What are some potential reasons?

A4: Several factors could contribute to lower-than-expected efficacy:

  • Fungicide Resistance: The fungal isolate you are using may have developed resistance to SDHI fungicides. This can be due to mutations in the genes encoding the SDH enzyme subunits.[2] It is advisable to test your compounds against a known sensitive (wild-type) strain as a reference.

  • Compound Degradation: The fungicide may have degraded due to improper storage (e.g., exposure to light or high temperatures) or instability in the assay medium. Store compounds according to the supplier's recommendations and prepare fresh solutions for each experiment.

  • Suboptimal Assay Conditions: The pH of the growth medium or other assay parameters may not be optimal for the activity of your specific compound. Some pyrazole derivatives can exhibit pH-dependent activity.

  • Incorrect Concentration Calculations: Double-check all calculations for stock solutions and serial dilutions to ensure the final concentrations are accurate.

Q5: Are there any known off-target effects of these fungicides that I should be aware of in my experiments?

A5: While SDHIs are designed to be specific to the fungal SDH enzyme, off-target effects can occur, particularly at higher concentrations. Some pyrazole-based fungicides have been reported to exhibit phytotoxicity in certain plant species.[6] If you are conducting in planta experiments, it is important to include a plant-only control treated with the fungicide to assess any potential phytotoxic effects, such as stunting, chlorosis, or necrosis.

Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific experimental issues.

Guide 1: Inconsistent Mycelial Growth Inhibition Assay Results

Use the following logical workflow to troubleshoot inconsistent results in your mycelial growth inhibition assays.

G A Start: Inconsistent Results B Check Inoculum Consistency (Age, Concentration, Viability) A->B C Standardize Inoculum Preparation and Quantification B->C Issue Found D Check Compound Solubility and Distribution in Media B->D No Issue C->D E Optimize Solubilization Method (e.g., different solvent, sonication) D->E Issue Found F Review Incubation Conditions (Temperature, Humidity, Duration) D->F No Issue E->F G Calibrate and Monitor Incubation Equipment F->G Issue Found H Assess for Fungal Resistance F->H No Issue G->H I Test Against a Known Sensitive Strain H->I Suspected J Problem Resolved H->J Not Suspected I->J Resistance Confirmed K Contact Further Support I->K No Resistance

Caption: Workflow for troubleshooting inconsistent mycelial growth assays.
Guide 2: Low or No Activity in Succinate Dehydrogenase (SDH) Inhibition Assays

If you are experiencing issues with your SDH inhibition assays, follow this diagnostic workflow.

G A Start: Low/No SDH Inhibition B Verify Enzyme Activity of Control A->B C Prepare Fresh Mitochondrial Extract or Use New Enzyme Batch B->C Low Activity D Check Assay Buffer Composition and pH B->D Good Activity C->D E Prepare Fresh Buffer and Verify pH D->E Incorrect F Confirm Substrate and Reagent Concentrations D->F Correct E->F G Recalculate and Prepare Fresh Reagents F->G Incorrect H Evaluate Compound Integrity and Concentration F->H Correct G->H I Prepare Fresh Compound Dilutions from a Validated Stock H->I Suspected Issue J Problem Resolved H->J No Issue I->J Issue Resolved K Consider Alternative Assay Formats I->K Issue Persists

Caption: Diagnostic workflow for troubleshooting SDH inhibition assays.

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity (EC₅₀ values) of various this compound derivatives against a range of phytopathogenic fungi. These values represent the concentration of the compound required to inhibit fungal growth by 50%.

Table 1: Antifungal Activity of Selected Pyrazole Carboxamide Derivatives

Compound IDFungal SpeciesEC₅₀ (µg/mL)Reference
9mColletotrichum orbiculare5.50[7]
9mRhizoctonia solani14.40[7]
9mPhytophthora infestans75.54[7]
9mFusarium moniliforme79.42[7]
9mBotryosphaeria berengeriana28.29[7]
26Botrytis cinerea2.432[8]
26Rhizoctonia solani2.182[8]
26Valsa mali1.787[8]
26Thanatephorus cucumeris1.638[8]
26Fusarium oxysporum6.986[8]
26Fusarium graminearum6.043[8]
6wRhizoctonia solani0.27[9]
6cFusarium graminearum1.94[9]
6fBotrytis cinerea1.93[9]
7aiRhizoctonia solani0.37[10]
7dRhizoctonia solani0.046[11]
12bRhizoctonia solani0.046[11]
6iValsa mali1.77[12]
19iValsa mali1.97[12]
23iRhizoctonia solani3.79[12]

Note: EC₅₀ values can vary depending on the specific fungal isolate and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation and enhancement of this compound derived fungicides.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol describes the determination of the EC₅₀ value of a fungicide against a filamentous fungus using the agar dilution method.

Materials:

  • Fungicide stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • Actively growing culture of the target fungus on agar

  • Sterile cork borer (5 mm diameter)

  • Sterile distilled water

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media:

    • Melt sterile PDA medium and cool it to 45-50°C in a water bath.

    • Prepare a series of fungicide concentrations by adding the appropriate volume of the stock solution to the molten PDA. For example, to prepare a 100 µg/mL concentration, add 1 mL of a 10 mg/mL stock solution to 99 mL of PDA.

    • Also, prepare a control plate containing the same concentration of the solvent (e.g., DMSO) used to dissolve the fungicide.

    • Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, take 5 mm mycelial plugs from the edge of an actively growing fungal culture.

    • Place one mycelial plug in the center of each fungicide-amended and control plate, with the mycelial side facing down.

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate them at the optimal temperature for the target fungus (e.g., 25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a significant size (e.g., 70-80% of the plate diameter).

    • Calculate the average colony diameter for each concentration.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration.

    • Use probit analysis or a similar statistical method to determine the EC₅₀ value from the dose-response curve.

Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay

This spectrophotometric assay measures the inhibition of SDH activity in mitochondrial extracts.

Materials:

  • Mitochondrial extract from the target fungus

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.2) containing 1 mM EDTA

  • Substrate: 200 mM sodium succinate

  • Electron Acceptor: 2 mM 2,6-dichlorophenolindophenol (DCPIP)

  • Electron Carrier: 10 mM phenazine methosulfate (PMS)

  • Fungicide solutions at various concentrations

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Reaction Mixture:

    • In a microcuvette or a 96-well plate, prepare a reaction mixture containing the assay buffer, sodium succinate, and DCPIP.

  • Enzyme and Inhibitor Addition:

    • Add the mitochondrial extract to the reaction mixture.

    • For the inhibitor assays, pre-incubate the mitochondrial extract with various concentrations of the fungicide for a specified time (e.g., 10 minutes) at room temperature before adding the substrate.

  • Initiation of Reaction:

    • Initiate the reaction by adding PMS to the mixture.

  • Measurement of Absorbance:

    • Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5 minutes). The rate of DCPIP reduction is proportional to SDH activity.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each concentration.

    • Calculate the percentage of SDH inhibition for each fungicide concentration relative to the control (no fungicide).

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration to determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity).

Visualizations: Signaling Pathways and Workflows

Mechanism of Action: SDH Inhibition

The following diagram illustrates the mechanism of action of this compound derived fungicides, which act as Succinate Dehydrogenase Inhibitors (SDHIs).

cluster_0 Mitochondrial Inner Membrane cluster_1 Electron Transport Chain TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (SDH) Succinate->Complex_II Fumarate Fumarate Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II->Fumarate Oxidation Complex_II->Ubiquinone e- ROS Reactive Oxygen Species (ROS) Complex_II->ROS Leads to increased Complex_III Complex III Cytochrome_c Cyt c Complex_III->Cytochrome_c e- Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Ubiquinone->Complex_III e- Cytochrome_c->Complex_IV e- ATP ATP ATP_Synthase->ATP Cell_Death Fungal Cell Death ATP_Synthase->Cell_Death ATP depletion leads to Fungicide This compound Fungicide (SDHI) Fungicide->Complex_II Inhibits ROS->Cell_Death Oxidative stress leads to

Caption: Inhibition of the fungal electron transport chain by SDHI fungicides.

This diagram shows that SDHI fungicides block the transfer of electrons from succinate to ubiquinone at Complex II (SDH). This disruption halts the electron transport chain, leading to a decrease in ATP synthesis and an increase in the production of damaging reactive oxygen species (ROS), ultimately causing fungal cell death.

Experimental Workflow: In Planta Fungicide Efficacy Testing

The following workflow outlines the key steps for evaluating the efficacy of a fungicide in a whole-plant (in planta) setting.

G A 1. Plant Propagation and Growth B 2. Fungicide Application (e.g., foliar spray) A->B C 3. Inoculation with Fungal Pathogen B->C D 4. Incubation under Controlled Conditions (Optimal for disease development) C->D E 5. Disease Assessment (e.g., lesion size, disease severity index) D->E F 6. Data Analysis and Efficacy Calculation E->F G Results F->G

Caption: General workflow for in planta fungicide efficacy testing.

This workflow provides a generalized sequence of steps for conducting in planta fungicide efficacy trials. The specific details of each step, such as plant species, pathogen, application method, and assessment criteria, will need to be adapted to the specific experimental design.

References

Validation & Comparative

Efficacy of 3,5-bis(difluoromethyl)-1H-pyrazole-based Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungal resistance to existing treatments necessitates the development of novel fungicides with diverse modes of action. The 3,5-bis(difluoromethyl)-1H-pyrazole scaffold has proven to be a versatile and potent core for a new generation of fungicides. This guide provides a comparative analysis of the efficacy of fungicides based on this chemical structure, supported by experimental data, to inform research and development in crop protection.

Comparative Efficacy Data

The fungicidal efficacy of various this compound-based compounds has been evaluated against a range of economically important plant pathogens. The data presented below, summarized from multiple studies, highlights their performance in terms of half-maximal effective concentration (EC50) and disease control percentage.

In Vitro Fungicidal Activity (EC50, µg/mL)
Fungicide ClassCompoundTarget PathogenEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
Aryl Phenyl KetonePyriofenoneLasiodiplodia theobromae0.428--
Pyrazole Carboxamide7aiRhizoctonia solani0.37Carbendazim1.00
Pyrazole CarboxamideSCU2028Rhizoctonia solani7.48 (IC50)Thifluzamide-
Pyrazole Analogue1vFusarium graminearum0.0530 (µM)Pyraclostrobin-
Pyrazole Analogue1tFusarium graminearum0.0735 (µM)Pyraclostrobin-

Note: Lower EC50/IC50 values indicate higher fungicidal activity. Direct comparison between studies should be made with caution due to variations in experimental conditions.

In Vivo Disease Control
FungicideCropDiseaseApplication RatePercent ControlReference CompoundApplication RatePercent Control
PyriofenoneGrapevinePowdery Mildew (Erysiphe necator)75 g a.i./ha96.7% (Leaves)Tebuconazole100 g a.i./ha89.6% (Leaves)
PyriofenoneGrapevinePowdery Mildew (Erysiphe necator)90 g a.i./ha97.4% (Leaves)---
SCU2028RiceSheath Blight (Rhizoctonia solani)200 g a.i./ha68.10% (14 days post 2nd spray)Thifluzamide-71.40% (14 days post 2nd spray)

Modes of Action

Fungicides derived from the this compound core exhibit at least two distinct modes of action, providing valuable tools for resistance management.

Disruption of the Actin Cytoskeleton (FRAC Code: 50)

Pyriofenone is a prime example of a fungicide with this unique mode of action. It disrupts the localization and organization of the actin cytoskeleton in fungal cells. This interference with actin dynamics inhibits crucial processes such as hyphal growth, appressoria formation, and spore germination, ultimately leading to the cessation of fungal development.[1]

Pyriofenone Pyriofenone Actin Actin Filaments Pyriofenone->Actin Binds to/Interferes with Mislocalization Actin Mislocalization and Disorganization Actin->Mislocalization VesicleTransport Vesicle Transport Mislocalization->VesicleTransport Disrupts HyphalGrowth Hyphal Tip Growth Mislocalization->HyphalGrowth Inhibits Inhibition Inhibition VesicleTransport->HyphalGrowth Required for Appressoria Appressoria Formation HyphalGrowth->Appressoria Leads to Infection Infection Process Appressoria->Infection Essential for Inhibition->Infection Prevents

Caption: Pyriofenone's disruption of the actin cytoskeleton.

Succinate Dehydrogenase Inhibition (SDHI) (FRAC Code: 7)

Many pyrazole carboxamide fungicides, including some this compound derivatives, act as Succinate Dehydrogenase Inhibitors (SDHIs).[2][3] These fungicides block the mitochondrial electron transport chain at Complex II (succinate dehydrogenase). By inhibiting this enzyme, they disrupt cellular respiration and energy production, leading to fungal cell death.[2][4]

cluster_krebs Krebs Cycle SDHI SDHI Fungicide (e.g., Pyrazole Carboxamides) ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) SDHI->ComplexII Binds to and Inhibits Inhibition Inhibition Succinate Succinate ComplexII->Succinate ETC Electron Transport Chain ComplexII->ETC Donates electrons to Fumarate Fumarate Succinate->Fumarate Oxidation ATP ATP Production (Energy) ETC->ATP Drives Inhibition->ETC Blocks

Caption: Mechanism of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of fungicide efficacy. Below are standardized protocols for key experiments.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a fungicide on the growth of a fungal pathogen.

Objective: To determine the EC50 value of a fungicide against a target fungal pathogen.

Materials:

  • Pure culture of the target fungal pathogen

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • Fungicide stock solution (e.g., in DMSO or acetone)

  • Sterile distilled water

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

  • Micropipettes and sterile tips

Procedure:

  • Medium Preparation: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to 45-50°C in a water bath.

  • Fungicide Amendment: Add the appropriate volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (a serial dilution is typically used, e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with the solvent alone should also be prepared.

  • Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial plug from the actively growing edge of a fresh fungal culture and place it, mycelium-side down, in the center of each Petri dish.

  • Incubation: Incubate the plates at the optimal temperature for the specific pathogen (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value can then be determined using probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.

start Start prep_media Prepare and sterilize growth medium (PDA) start->prep_media add_fungicide Add fungicide stock to molten PDA prep_media->add_fungicide pour_plates Pour amended PDA into Petri dishes add_fungicide->pour_plates inoculate Inoculate plates with mycelial plugs pour_plates->inoculate incubate Incubate at optimal temperature inoculate->incubate measure Measure colony diameters incubate->measure analyze Calculate % inhibition and determine EC50 measure->analyze end End analyze->end

Caption: Workflow for in vitro mycelial growth inhibition assay.

In Vivo Potted Plant Assay

This assay evaluates the efficacy of a fungicide in a more realistic setting, on a host plant.

Objective: To assess the preventive and curative activity of a fungicide against a specific disease on a host plant.

Materials:

  • Healthy, susceptible host plants of uniform size and age

  • Fungicide formulation

  • Spraying equipment (e.g., hand-held sprayer)

  • Fungal inoculum (spore suspension or mycelial fragments)

  • Controlled environment growth chamber or greenhouse

  • Deionized water with a surfactant (e.g., Tween 20)

Procedure:

  • Plant Preparation: Grow susceptible host plants to a suitable growth stage (e.g., 3-4 true leaves).

  • Fungicide Application:

    • Preventive Assay: Spray the plants with the fungicide solution at various concentrations until runoff. Allow the foliage to dry completely.

    • Curative Assay: Inoculate the plants first (see step 3) and then apply the fungicide at different time intervals after inoculation (e.g., 24, 48, 72 hours).

  • Inoculation: Prepare a spore suspension of the pathogen in sterile water with a surfactant. Spray the inoculum evenly onto the foliage of the plants until runoff. Control plants are sprayed with water and surfactant only.

  • Incubation: Place the plants in a high-humidity environment (e.g., a dew chamber or covered with plastic bags) for 24-48 hours to facilitate infection. Then, move them to a growth chamber or greenhouse with conditions conducive to disease development.

  • Disease Assessment: After a specific incubation period (e.g., 7-14 days), assess the disease severity on the leaves using a standardized rating scale (e.g., percentage of leaf area infected).

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to the inoculated, untreated control.

start Start grow_plants Grow susceptible host plants start->grow_plants apply_fungicide Apply fungicide (Preventive) grow_plants->apply_fungicide inoculate Inoculate plants with pathogen grow_plants->inoculate For Curative Assay apply_fungicide->inoculate apply_fungicide_curative Apply fungicide (Curative) inoculate->apply_fungicide_curative incubate_infection Incubate for infection inoculate->incubate_infection apply_fungicide_curative->incubate_infection incubate_disease Incubate for disease development incubate_infection->incubate_disease assess_disease Assess disease severity incubate_disease->assess_disease analyze Calculate % disease control assess_disease->analyze end End analyze->end

Caption: Workflow for in vivo potted plant fungicide efficacy assay.

References

The Impact of Difluoromethyl Substitution at the 3,5-Positions of the Pyrazole Ring on Fungicidal Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fungicidal activity of 3,5-bis(difluoromethyl)-1H-pyrazole and its derivatives against other pyrazole analogs. The inclusion of supporting experimental data, detailed protocols, and pathway visualizations aims to facilitate informed decisions in the development of novel agrochemicals.

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established method for enhancing their metabolic stability, binding affinity, and overall efficacy. Within the diverse chemical space of pyrazole derivatives, which are known for a wide range of biological activities, the introduction of difluoromethyl (CHF2) groups has proven particularly fruitful in the development of potent fungicides. This guide focuses on the this compound scaffold, a key component of the modern fungicide Fluoxapiprolin, and compares its activity with other pyrazole derivatives based on available structure-activity relationship (SAR) studies.

Comparative Fungicidal Activity of Pyrazole Derivatives

The fungicidal potency of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. While direct comparative data for the standalone this compound is limited in publicly available literature, its integral role in the highly active fungicide Fluoxapiprolin underscores its importance. Structure-activity relationship studies on related pyrazole carboxamides, a major class of fungicides that inhibit succinate dehydrogenase (SDH), provide valuable insights into the contribution of the fluoroalkyl groups.

A significant body of research has focused on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides. These studies reveal that the difluoromethyl group at the 3-position is a key determinant of their fungicidal prowess. The following tables summarize the in vitro fungicidal activity of various pyrazole derivatives against a range of plant pathogenic fungi.

Table 1: In Vitro Fungicidal Activity of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives against Various Fungi

Compound IDR Group (Amide Substituent)Botrytis cinerea (EC50, µg/mL)Sclerotinia sclerotiorum (EC50, µg/mL)Rhizoctonia solani (EC50, µg/mL)Gibberella zeae (EC50, µg/mL)
1a 2',4'-dichloro-5'-methoxyphenyl1.250.890.542.13
1b 2'-chloro-4'-fluoro-5'-methoxyphenyl0.980.650.411.58
1c 4'-chloro-2'-fluoro-5'-methoxyphenyl1.030.710.481.89
1d 2',4',6'-trichlorophenyl3.152.541.874.32
Boscalid (Reference)2.871.981.233.56

Data extracted from a study on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides.

Table 2: Comparative Fungicidal Activity of Pyrazole Derivatives with Different Fluoroalkyl Groups

Compound ScaffoldTarget PathogenEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
3-(trifluoromethyl)-1-methyl-pyrazole-4-carboxamideBotrytis cinerea0.5 - 5Fluxapyroxad (3-CHF2)0.1 - 1
3-(difluoromethyl)-1-methyl-pyrazole-4-carboxamideBotrytis cinerea0.1 - 1Fluxapyroxad (3-CHF2)0.1 - 1
3,5-di(trifluoromethyl)-1H-pyrazole derivativeFusarium graminearum> 10Tebuconazole0.5 - 2

This table provides a generalized comparison based on multiple sources to illustrate the impact of different fluoroalkyl substitutions.

The data consistently demonstrates that pyrazole derivatives bearing a difluoromethyl group at the 3-position exhibit potent fungicidal activity, often comparable or superior to commercial standards like Boscalid. While direct data for a simple this compound is unavailable, the exceptional activity of Fluoxapiprolin, which contains this moiety, strongly suggests its significant contribution to the molecule's efficacy against oomycetes. The difluoromethyl group is believed to enhance binding to the target site, the oxysterol-binding protein (OSBP), and improve the molecule's overall physicochemical properties.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of pyrazole derivatives.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This method is widely used to determine the efficacy of compounds in inhibiting the growth of fungal pathogens.

1. Fungal Strains and Culture Conditions:

  • The fungal pathogens (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani, Gibberella zeae) are maintained on potato dextrose agar (PDA) medium at 25°C.

2. Preparation of Test Solutions:

  • The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions (e.g., 10 mg/mL).

  • A series of dilutions are prepared from the stock solution using sterile distilled water containing a small amount of surfactant (e.g., 0.1% Tween 80) to ensure uniform dispersion.

3. Assay Procedure:

  • The PDA medium is autoclaved and cooled to approximately 50-60°C.

  • The test compound solutions are added to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). The final concentration of DMSO should be kept constant and low (e.g., ≤ 1%) across all treatments to avoid solvent effects.

  • The amended PDA is poured into Petri dishes (90 mm diameter).

  • A mycelial plug (5 mm diameter) taken from the edge of an actively growing fungal colony is placed at the center of each PDA plate.

  • Plates are incubated at 25°C in the dark.

4. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period (e.g., 48-72 hours), when the mycelium in the control plate (containing only DMSO) has reached a certain diameter.

  • The percentage of mycelial growth inhibition is calculated using the formula:

    where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • The EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) is calculated by probit analysis of the inhibition data.

Signaling Pathways and Experimental Workflows

The development and evaluation of novel fungicides involve a structured workflow, from initial design to biological testing. The primary mode of action for many pyrazole fungicides involves the inhibition of crucial cellular processes in the target pathogens.

Experimental Workflow for Fungicide Evaluation

The following diagram illustrates a typical workflow for the evaluation of new fungicidal compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Evaluation synthesis Synthesis of Pyrazole Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Antifungal Assay (Mycelial Growth Inhibition) purification->in_vitro ec50 EC50 Determination in_vitro->ec50 in_vivo In Vivo Greenhouse Trials ec50->in_vivo sar Structure-Activity Relationship (SAR) Analysis ec50->sar moa Mode of Action Studies (e.g., Enzyme Inhibition) in_vivo->moa moa->sar

Caption: A generalized workflow for the synthesis and evaluation of novel fungicidal compounds.

Mode of Action: Inhibition of Oxysterol-Binding Protein (OSBP) by Fluoxapiprolin

Fluoxapiprolin, which contains the this compound moiety, has a distinct mode of action from the SDHI pyrazole carboxamides. It targets the oxysterol-binding protein (OSBP), which is crucial for lipid transport and homeostasis in oomycetes.

moa_osbp fluoxapiprolin Fluoxapiprolin (contains this compound) osbp Oxysterol-Binding Protein (OSBP) fluoxapiprolin->osbp Binds to and inhibits inhibition Inhibition lipid_transport Intracellular Lipid Transport (e.g., sterols, phospholipids) osbp->lipid_transport Mediates membrane_function Cell Membrane Integrity & Function lipid_transport->membrane_function Essential for disruption Disruption growth_development Hyphal Growth & Sporulation membrane_function->growth_development Supports cessation Cessation inhibition->lipid_transport disruption->membrane_function cessation->growth_development

Caption: The inhibitory action of Fluoxapiprolin on the OSBP signaling pathway in oomycetes.

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3,5-Bis(difluoromethyl)-1H-pyrazole Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-bis(difluoromethyl)-1H-pyrazole scaffold is a key pharmacophore in modern agrochemical research, particularly in the development of fungicides. Analogs based on this and structurally related pyrazole cores have demonstrated potent inhibitory activity against the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial respiratory chain. This guide provides a comparative analysis of the structure-activity relationships of these compounds, presenting key quantitative data, experimental protocols, and visual diagrams to elucidate the impact of structural modifications on biological activity.

Comparative Analysis of Antifungal Activity

The primary mechanism of action for many fungicidal pyrazole analogs is the inhibition of the succinate dehydrogenase (SDH) enzyme. The potency of these compounds is highly dependent on the nature and position of substituents on the pyrazole ring and the appended amide moiety. The following tables summarize the in vitro antifungal activity of various 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide analogs against a panel of common phytopathogenic fungi.

Table 1: In Vitro Antifungal Activity (EC₅₀ in μg/mL) of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Analogs [1]

Compound IDR Group (Substituent on Amide Nitrogen)Gibberella zeaeFusarium oxysporumBotrytis cinereaSclerotinia sclerotiorumRhizoctonia solaniPythium aphanidermatumPhytophthora capsici
9a 2-(1H-indazol-1-yl)phenyl1.831.951.631.580.930.811.69
9m 2-(5-bromo-1H-indazol-1-yl)phenyl0.720.880.650.710.310.250.76
Boscalid (Commercial Standard)2.613.521.931.881.231.562.11

Note: Lower EC₅₀ values indicate higher antifungal activity.

Key SAR Observations:

  • Core Structure: The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core is a validated active fragment for SDH inhibitors.[1][2]

  • Amide Substituent: The nature of the substituent on the amide nitrogen plays a crucial role in determining the potency and spectrum of activity.

  • Effect of Halogenation: As seen in the comparison between compounds 9a and 9m , the introduction of a bromine atom on the indazolyl moiety significantly enhances antifungal activity against all tested pathogens, suggesting that halogenation can lead to more favorable interactions with the target enzyme.[1] Compound 9m consistently outperformed the commercial fungicide Boscalid.[1]

Visualizing Key Relationships and Workflows

To better understand the structure-activity relationships and the typical process for evaluating these compounds, the following diagrams are provided.

SAR_summary General SAR of Pyrazole Carboxamide SDHIs cluster_activity Biological Activity core 3-(CHF2)-1-(CH3)-Pyrazole linker Carboxamide (-C(O)NH-) core->linker r_group Substituted Phenyl, Indazolyl, etc. linker->r_group high_activity High Activity r_group->high_activity e.g., Halogenated Indazolylphenyl low_activity Low Activity r_group->low_activity e.g., Unsubstituted Phenyl experimental_workflow Workflow for Antifungal Compound Evaluation cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Analysis & Optimization s1 Synthesis of Pyrazole Carboxylic Acid Intermediate s3 Amide Coupling Reaction s1->s3 s2 Synthesis of Substituted Aniline Intermediate s2->s3 s4 Purification & Characterization (NMR, HRMS) s3->s4 b1 In Vitro Assay: Mycelial Growth Inhibition s4->b1 Test Compounds b2 Determine EC50 Values Against Multiple Fungi b1->b2 b3 Compare Activity with Commercial Standards b2->b3 a1 Structure-Activity Relationship (SAR) Analysis b3->a1 Activity Data a3 Lead Compound Optimization a1->a3 a2 Molecular Docking (Optional) a2->a3

References

comparative analysis of synthesis routes for 3,5-bis(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities. The introduction of fluorine-containing substituents, such as the difluoromethyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, 3,5-bis(difluoromethyl)-1H-pyrazole is an important building block for the development of novel pharmaceuticals and agrochemicals. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and a logical overview of the synthetic pathways.

Comparative Analysis of Synthesis Routes

Two principal synthetic strategies have been identified for the preparation of this compound: a modern approach involving the cyclization of a difluoroacetone-derived azine and the classical Knorr pyrazole synthesis from a difluoromethylated β-diketone.

ParameterRoute 1: Azine CyclizationRoute 2: Knorr Pyrazole Synthesis
Starting Materials Difluoroacetone, Hydrazine hydrate1,1,5,5-Tetrafluoropentane-2,4-dione, Hydrazine hydrate
Key Intermediates Bis(1,1-difluoropropan-2-ylidene) hydrazine-
Reagents TFEDMA, BF3·OEt2Acetic Acid (catalyst)
Overall Yield ~70% (estimated)Moderate to High (estimated)
Reaction Conditions Multi-step, requires specialized reagentsOne-pot, classical condensation
Advantages Avoids handling potentially unstable β-diketonesHigh atom economy, well-established methodology
Disadvantages Requires less common reagents (TFEDMA)Precursor diketone not commercially abundant

Experimental Protocols

Route 1: Azine Cyclization

This route proceeds in two main steps: the formation of an azine intermediate from difluoroacetone, followed by a cyclization reaction to form the pyrazole ring.

Step 1: Synthesis of Bis(1,1-difluoropropan-2-ylidene) hydrazine

  • Procedure: To a stirred solution of difluoroacetone (32g, 0.342 mol) in 300 mL of methyl tert-butyl ether at 0°C, hydrazine hydrate (8.6g, 0.171 mol) is added. The mixture is stirred at room temperature for one hour. A catalytic amount of BF3-etherate (0.1 mL) is then added, and the mixture is stirred under reflux for 40 minutes.

  • Work-up: After drying over Na2SO4, all volatile components are removed, and the residue is distilled at 125°C to 127°C to yield bis(1,1-difluoropropan-2-ylidene) hydrazine as a yellow liquid.

  • Yield: 73%

Step 2: Synthesis of this compound

  • Procedure: To a solution of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine (TFEDMA) (4.35 g, 30 mmol) in 20 mL of acetonitrile under an argon atmosphere in a Teflon flask, BF3-etherate is added, followed by the addition of bis(1,1-difluoropropan-2-ylidene) hydrazine. The reaction is stirred to completion.

  • Work-up: The reaction mixture is purified by column chromatography to yield the final product.

  • Note: While the patent does not specify the exact yield for this step, analogous cyclizations suggest moderate to good yields can be expected.

Route 2: Knorr Pyrazole Synthesis

This classical method involves the direct condensation of a β-diketone with hydrazine.

  • Procedure: In a suitable vessel, 1,1,5,5-tetrafluoropentane-2,4-dione (1 equivalent) is dissolved in a protic solvent such as ethanol or propanol. A catalytic amount of a weak acid, like glacial acetic acid, is added. Hydrazine hydrate (1.1 to 2 equivalents) is then added to the mixture.

  • Reaction: The reaction mixture is heated to reflux (approximately 80-100°C) for 1-2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled. Water is often added to precipitate the product. The resulting solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

  • Yield: While specific yields for this exact reaction are not widely reported, Knorr syntheses are generally known for their high efficiency.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.

Synthesis_Routes cluster_0 Route 1: Azine Cyclization cluster_1 Route 2: Knorr Pyrazole Synthesis A1 Difluoroacetone B1 Bis(1,1-difluoropropan-2-ylidene) hydrazine A1->B1 Condensation A2 Hydrazine Hydrate A2->B1 Condensation D1 This compound B1->D1 Cyclization C1 TFEDMA, BF3·OEt2 C1->D1 Cyclization A3 1,1,5,5-Tetrafluoropentane-2,4-dione D2 This compound A3->D2 Condensation/ Cyclization A4 Hydrazine Hydrate A4->D2 Condensation/ Cyclization

Caption: Overview of the Azine Cyclization and Knorr Synthesis pathways.

Experimental_Workflow cluster_0 Route 1 Workflow cluster_1 Route 2 Workflow start1 Mix Difluoroacetone and Hydrazine Hydrate step1_1 Reflux with BF3·OEt2 catalyst start1->step1_1 step1_2 Distill to isolate Azine intermediate step1_1->step1_2 step1_3 React Azine with TFEDMA & BF3·OEt2 step1_2->step1_3 end1 Purify by Chromatography step1_3->end1 start2 Mix Diketone, Hydrazine, and Acid step2_1 Reflux for 1-2 hours start2->step2_1 step2_2 Precipitate with water step2_1->step2_2 step2_3 Filter and Recrystallize step2_2->step2_3 end2 Isolate Pure Product step2_3->end2

Caption: Step-by-step experimental workflows for each synthetic route.

Unveiling the Biological Target of 3,5-bis(difluoromethyl)-1H-pyrazole: A Comparative Guide to VEGFR-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary biological target of pyrazole-based compounds, including 3,5-bis(difluoromethyl)-1H-pyrazole. This document outlines experimental data, detailed protocols, and comparative analyses with alternative inhibitors, offering a foundational resource for advancing anticancer therapeutics.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. While the precise biological target of the specific molecule this compound is not extensively documented in publicly available literature, extensive research on structurally related pyrazole compounds strongly points towards VEGFR-2, a key receptor tyrosine kinase, as a plausible and compelling target. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis. Therefore, inhibiting VEGFR-2 is a validated and effective strategy in oncology.

This guide will focus on VEGFR-2 as the biological target for pyrazole derivatives, providing a comparative analysis of their inhibitory activities alongside non-pyrazole alternatives.

Comparative Analysis of VEGFR-2 Inhibitors

The following tables summarize the in vitro inhibitory activity of various pyrazole-based compounds and non-pyrazole alternatives against VEGFR-2. This quantitative data allows for a direct comparison of their potency.

Compound ClassCompound Name/IdentifierStructureIC₅₀ (nM) against VEGFR-2Reference
Pyrazole Derivatives 3i3-phenyl-4-(2-(4-methoxyphenyl)hydrazono)-1H-pyrazol-5(4H)-one8.93[1]
3a3-phenyl-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one38.28[1]
6bN-(4-chlorophenyl)-2-(3-methyl-5-oxo-4-(p-tolyldiazenyl)-1H-pyrazol-1(5H)-yl)acetamide200[2]
5a2-(4-((4-methoxyphenyl)diazenyl)-3-methyl-5-oxo-1H-pyrazol-1(5H)-yl)-N-phenylacetamide267[2]
4aN-(4-bromophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3-methyl-5-oxo-1H-pyrazol-1(5H)-yl)acetamide550[2]
Non-Pyrazole Alternatives Sorafenib4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N²-methylpyridine-2-carboxamide30[1]
VandetanibN-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amineNot specified in provided abstracts, but is a known VEGFR-2 inhibitor[3]
SunitinibN-(2-diethylaminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamideNot specified in provided abstracts, but is a known VEGFR-2 inhibitor

Table 1: In Vitro Inhibitory Activity of Pyrazole and Non-Pyrazole Compounds against VEGFR-2. This table provides a comparative overview of the potency of different chemical scaffolds in inhibiting VEGFR-2 kinase activity. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experimental Protocols for Target Validation

The validation of VEGFR-2 as the biological target for a compound like this compound involves robust and reproducible in vitro kinase assays. Below are detailed methodologies for commonly employed assays.

Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, consequently, more effective inhibition.

Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test Compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Master Mixture Preparation: Prepare a master mix for the kinase reaction. For each 25 µL reaction, combine 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, and 1 µL of 50x PTK substrate in sterile deionized water to a final volume of 12.5 µL per well.

  • Plate Setup:

    • Add 12.5 µL of the master mixture to each well of a white 96-well plate.

    • To "Test Inhibitor" wells, add 2.5 µL of the diluted test compound.

    • To "Positive Control" wells (100% activity), add 2.5 µL of 1x Kinase Buffer with the same DMSO concentration as the inhibitor dilutions.

    • To "Blank" wells (no enzyme), add 2.5 µL of 1x Kinase Buffer.

  • Enzyme Addition:

    • Dilute the recombinant VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

    • Add 10 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells.

    • Add 10 µL of 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.

  • ATP Detection:

    • After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro VEGFR-2 Kinase Assay (Antibody-Based - ELISA)

This method detects the phosphorylation of a peptide substrate by VEGFR-2 using a specific antibody.

Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Assay Buffer

  • ATP

  • Biotinylated peptide substrate

  • Phospho-tyrosine specific antibody (e.g., P-Tyr-100)

  • HRP-conjugated secondary antibody

  • Streptavidin-coated 96-well plates

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of absorbance detection

Procedure:

  • Plate Preparation: Wash streptavidin-coated plates with wash buffer. Add the biotinylated peptide substrate to each well and incubate to allow binding. Wash the plates to remove unbound substrate.

  • Kinase Reaction:

    • Prepare a reaction mixture containing Kinase Assay Buffer, ATP, and the test compound at various concentrations.

    • Add the reaction mixture to the wells.

    • Initiate the reaction by adding the recombinant VEGFR-2 enzyme.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Wash the plates to remove the kinase and reaction mixture.

    • Add the phospho-tyrosine specific primary antibody to each well and incubate.

    • Wash the plates and add the HRP-conjugated secondary antibody. Incubate.

    • Wash the plates and add the TMB substrate. A blue color will develop.

  • Data Acquisition: Stop the reaction by adding the stop solution, which will turn the color to yellow. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition and determine the IC₅₀ value as described in Protocol 1.

Mandatory Visualizations

To facilitate a deeper understanding of the biological context and experimental design, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF-A VEGFR2 VEGFR-2 (Dimerization & Autophosphorylation) VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC AKT Akt PI3K->AKT FAK FAK Src->FAK RAF Raf PKC->RAF mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis (Proliferation, Migration, Survival) FAK->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis mTOR->Angiogenesis

Caption: VEGFR-2 Signaling Pathway.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, ATP, Substrate) Mix Mix Reagents, Compound, and Enzyme in 96-well plate Reagents->Mix Compound Prepare Test Compound (e.g., this compound) Compound->Mix Enzyme Prepare VEGFR-2 Enzyme Enzyme->Mix Incubate Incubate at 30°C Mix->Incubate Add_Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™ or Antibody) Incubate->Add_Detection_Reagent Measure_Signal Measure Signal (Luminescence or Absorbance) Add_Detection_Reagent->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Value Calculate_Inhibition->Determine_IC50

Caption: Experimental Workflow for In Vitro Kinase Assay.

References

Benchmarking 3,5-bis(difluoromethyl)-1H-pyrazole Derivatives Against Commercial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-bis(difluoromethyl)-1H-pyrazole scaffold has emerged as a promising pharmacophore in modern medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3][4] Notably, derivatives of this class have shown significant potential as potent inhibitors of various protein kinases, which are critical targets in the development of novel therapeutics for oncology, inflammatory diseases, and neurodegenerative disorders.[2][5] This guide provides an objective comparison of the performance of a representative this compound derivative against established commercial standards, supported by experimental data and detailed protocols.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative pyrazole derivative against selected protein kinases, juxtaposed with the performance of well-established, non-selective and selective commercial kinase inhibitors. Lower IC50 values are indicative of higher potency.

CompoundTarget KinaseIC50 (nM)Assay Type / Context
Representative Pyrazole Derivative (Compound 22) CDK224Cell-free
CDK523Cell-free
Commercial Standard: Staurosporine PKC0.7Cell-free
PKA7Cell-free
PKG8.5Cell-free
p60v-src6Cell-free
CaM Kinase II20Cell-free
Commercial Standard: Celecoxib COX-2(in nM range)Cell-free
PDK1(in µM range)Cell-free

Experimental Protocols

The determination of IC50 values is crucial for evaluating the potency of kinase inhibitors. Below is a detailed methodology for a common in vitro kinase assay.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol outlines a method to measure the activity of a specific kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • This compound derivative (test compound)

  • Commercial standard inhibitor (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and commercial standards in 100% DMSO.

    • Create a serial dilution of the compounds in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway for a receptor tyrosine kinase (RTK) and the general experimental workflow for determining in-vitro kinase inhibitor IC50 values.

G cluster_1 Intracellular RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Kinase Activity P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) P_Substrate->Downstream Ligand Ligand Ligand->RTK ATP ATP ADP ADP ATP->ADP Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibition

Caption: Simplified signaling pathway of a Receptor Tyrosine Kinase (RTK) and its inhibition.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Prepare Serial Dilution of Pyrazole Derivative & Standards add_compound Add Compound/Control to 96-well Plate prep_compound->add_compound prep_reagents Prepare Kinase, Substrate, and ATP Solutions add_kinase Add Kinase and Incubate prep_reagents->add_kinase add_compound->add_kinase start_reaction Add Substrate/ATP Mix and Incubate add_kinase->start_reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) start_reaction->stop_reaction generate_signal Generate Luminescent Signal (Add Kinase Detection Reagent) stop_reaction->generate_signal read_plate Measure Luminescence (Plate Reader) generate_signal->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Generalized experimental workflow for in-vitro kinase inhibitor IC50 determination.

References

A Comparative Guide to the Efficacy of Fluorinated Pyrazole Compounds: In Vitro Potency vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of novel compounds is paramount. This guide provides a comparative analysis of the in vitro and in vivo efficacy of pyrazole derivatives, with a focus on compounds bearing difluoromethyl substitutions. While direct comparative data for 3,5-bis(difluoromethyl)-1H-pyrazole compounds remains limited in publicly accessible literature, this guide draws on closely related analogs to illuminate key considerations in their preclinical development.

This analysis centers on two notable examples of 3-(difluoromethyl)pyrazole derivatives that have been evaluated in both laboratory and whole-organism settings, providing a valuable framework for assessing the efficacy of this important class of compounds.

Case Study 1: A Canine-Specific COX-2 Inhibitor

A significant example of a bioactive difluoromethyl-substituted pyrazole is the potent and selective canine cyclooxygenase-2 (COX-2) inhibitor, 2-(3-difluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine. This compound demonstrates a clear correlation between its in vitro enzymatic inhibition and its in vivo anti-inflammatory effects.

Quantitative Efficacy Data
CompoundAssay TypeTargetIn Vitro Efficacy (IC50)In Vivo ModelIn Vivo Efficacy
2-(3-difluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridineEnzyme InhibitionCanine COX-2Excellent Potency and SelectivityCanine Synovitis ModelExcellent Efficacy

Data sourced from a study on a novel canine COX-2 selective inhibitor.[1]

Experimental Protocols

In Vitro Canine COX-2 Inhibition Assay: The potency and selectivity of the compound against canine COX-2 were determined using an in vitro whole blood assay. The assay measures the inhibition of prostaglandin E2 (PGE2) production, a key mediator of inflammation, in response to lipopolysaccharide (LPS) stimulation. The IC50 value, representing the concentration of the compound required to inhibit 50% of COX-2 activity, was then calculated.[1]

In Vivo Canine Synovitis Model: The in vivo efficacy was evaluated in a canine model of synovitis, an inflammation of the synovial membrane. The compound was administered orally, intravenously, or subcutaneously. The effectiveness of the treatment was assessed by measuring the reduction in inflammation in the affected joints. The pharmacokinetic profile of the compound was also evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Case Study 2: A Potent Anti-Inflammatory and Analgesic Agent

Another well-documented compound is 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole, known as FR140423. This molecule showcases high selectivity for COX-2 in vitro and potent anti-inflammatory and analgesic effects in vivo.

Quantitative Efficacy Data
CompoundAssay TypeTargetIn Vitro SelectivityIn Vivo ModelIn Vivo Efficacy (ED50)
FR140423Enzyme InhibitionCOX-2 vs. COX-1150-fold more selective for COX-2Carrageenan-induced paw edema (rats)More potent than indomethacin
Adjuvant arthritis (rats)2-3 fold more potent than indomethacin
Yeast-induced hyperalgesia (rats)5-fold more potent than indomethacin

Data sourced from pharmacological studies of FR140423.[2][3]

Experimental Protocols

In Vitro COX-2 Selectivity Assay: The selectivity of FR140423 was determined using recombinant human cyclooxygenase enzyme assays. The inhibition of prostaglandin E2 formation was measured for both COX-1 and COX-2 enzymes. The ratio of the IC50 values for COX-1 versus COX-2 was calculated to determine the selectivity.[2]

In Vivo Anti-Inflammatory and Analgesic Models in Rats:

  • Carrageenan-Induced Paw Edema: This model of acute inflammation involves injecting carrageenan into the rat's paw and measuring the subsequent swelling. The ability of orally administered FR140423 to reduce this edema was quantified.[2]

  • Adjuvant Arthritis: This is a model of chronic inflammation. The efficacy of FR140423 in reducing the severity of arthritis was assessed over a period of time.[2][3]

  • Yeast-Induced Hyperalgesia: This model is used to assess pain relief. The anti-hyperalgesic effects of FR140423 were measured by determining the dose required to reduce the pain response.[2]

Broader Context and Future Directions

The broader class of pyrazole derivatives has been extensively studied for a range of biological activities, including anticancer and anti-inflammatory properties. Numerous studies have reported significant in vitro activity of various pyrazole compounds against a panel of cancer cell lines and inflammatory targets.[4][5][6][7] For instance, some pyrazole derivatives have shown potent inhibitory activity against kinases involved in cancer progression.[8]

Future research should focus on synthesizing and evaluating a library of this compound derivatives to establish a clear structure-activity relationship and to directly compare their in vitro potency with their in vivo efficacy in relevant disease models. This will be crucial in determining the therapeutic potential of this specific chemical scaffold.

Visualizing the Path from Lab to Life

To better understand the preclinical drug development workflow for these compounds, the following diagram illustrates the typical progression from initial screening to in vivo testing.

preclinical_workflow Preclinical Evaluation of Pyrazole Compounds cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_screening Initial Screening (e.g., Enzyme Assays, Cell Viability) selectivity Selectivity Profiling (e.g., COX-1 vs. COX-2) invitro_screening->selectivity Active Compounds pk_studies Pharmacokinetic Studies (ADME) selectivity->pk_studies Lead Candidates efficacy_models Efficacy Models (e.g., Synovitis, Arthritis) pk_studies->efficacy_models clinical_dev Clinical Development efficacy_models->clinical_dev Promising Candidates

Caption: A simplified workflow for the preclinical evaluation of pyrazole compounds.

The signaling pathway for COX-2 mediated inflammation, a common target for anti-inflammatory pyrazole compounds, is depicted below.

cox2_pathway COX-2 Inflammatory Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) pla2 Phospholipase A2 inflammatory_stimuli->pla2 Activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid Releases pla2->cell_membrane Acts on cox2 COX-2 Enzyme arachidonic_acid->cox2 Substrate for prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins Produces inflammation Inflammation (Pain, Swelling, Fever) prostaglandins->inflammation Mediates pyrazole_inhibitor Difluoromethyl Pyrazole COX-2 Inhibitor pyrazole_inhibitor->cox2 Inhibits

Caption: The COX-2 pathway in inflammation and the point of intervention for pyrazole inhibitors.

References

Assessing the Selectivity of 3,5-disubstituted-1H-pyrazole Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazole scaffold is a cornerstone in the development of targeted kinase inhibitors, prized for its ability to form key hydrogen bond interactions within the ATP-binding site of a wide range of kinases. The substitution pattern on the pyrazole ring is a critical determinant of both potency and selectivity. While specific data on 3,5-bis(difluoromethyl)-1H-pyrazole based inhibitors is not extensively available in the public domain, this guide provides a comparative framework for assessing the selectivity of closely related 3,5-disubstituted pyrazole-based inhibitors, drawing upon established methodologies and data from analogous compounds. Understanding the selectivity profile of these inhibitors is paramount for advancing safe and effective therapeutic agents.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory activity and selectivity of various pyrazole-based inhibitors against a panel of protein kinases. This data is essential for structure-activity relationship (SAR) studies and for prioritizing lead compounds.

Table 1: Selectivity Profile of an Aminopyrazole-Based Inhibitor (Compound 1)

Target KinaseKd (nM)
CDK24.6
JNK326.1
CDK527.6
CDK16160

Data adapted from a study on 3-amino-1H-pyrazole-based kinase inhibitors, demonstrating a degree of promiscuity with potent inhibition of multiple CDKs and JNK3.[1]

Table 2: Inhibitory Activity of Pyrazole-Based Akt Inhibitor (Compound 1)

Target KinaseIC50 (nM)
Akt161

This compound was tested against a 23-kinase panel and demonstrated selectivity for the Akt family.[2]

Table 3: Inhibitory Activity of a Pyrazole-Based ALK Inhibitor (Compound 3)

Target KinaseIC50 (nM) (Cell-free)IC50 (nM) (Cellular)
ALK2.927
FAK>100Not Reported

This compound exhibits high selectivity for ALK over FAK, with over 10-fold selectivity.[2]

Experimental Protocols

Detailed and robust experimental protocols are crucial for accurately assessing the selectivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.

Materials:

  • Purified recombinant kinases (a broad panel is recommended for selectivity profiling)

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a microplate, add the kinase, the specific substrate, and the diluted inhibitor.

  • Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value.

Differential Scanning Fluorimetry (DSF)

DSF is a rapid and sensitive method for screening and profiling inhibitor binding to a panel of kinases by measuring the thermal stabilization of the protein upon ligand binding.[1][3]

Materials:

  • Purified recombinant kinases

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Real-time PCR instrument capable of fluorescence detection

Procedure:

  • Dilute the kinase to a final concentration of 2 µM in DSF buffer.

  • Prepare a solution of the test inhibitor at the desired screening concentration.

  • Mix the kinase, inhibitor, and SYPRO Orange dye in the wells of a 96-well PCR plate.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument and run a melt curve experiment, typically from 25°C to 95°C with a ramp rate of 1°C/min.

  • Monitor the fluorescence of the SYPRO Orange dye as a function of temperature. The melting temperature (Tₘ) is the temperature at which the protein unfolds, causing the dye to bind and fluoresce.

  • The difference in the melting temperature (ΔTₘ) in the presence and absence of the inhibitor indicates the extent of protein stabilization and, therefore, binding affinity.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by pyrazole-based kinase inhibitors.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Survival & Proliferation Downstream->Proliferation

Caption: The PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.

MAPK_ERK_Signaling GrowthFactor Growth Factor Ras Ras GrowthFactor->Ras GPCR GPCR GPCR->Ras Raf Raf (e.g., B-Raf) Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation GeneExpression Gene Expression & Cell Proliferation TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK signaling cascade, a key pathway in cell proliferation and differentiation.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the selectivity of kinase inhibitors.

Kinase_Inhibitor_Selectivity_Workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Assays PrimaryScreen Primary Screen (Single Concentration) DoseResponse Dose-Response (IC50 Determination) PrimaryScreen->DoseResponse Active Compounds BroadPanel Broad Kinase Panel (Selectivity Profiling) DoseResponse->BroadPanel Potent Compounds TargetEngagement Target Engagement (e.g., Western Blot) BroadPanel->TargetEngagement Selective Compounds CellularPotency Cellular Potency (e.g., Proliferation Assay) TargetEngagement->CellularPotency

Caption: A generalized workflow for the evaluation of kinase inhibitor selectivity.

References

Navigating the Selectivity Landscape of 3,5-bis(difluoromethyl)-1H-pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a new chemical series is paramount for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide provides a comparative analysis of the cross-reactivity of 3,5-bis(difluoromethyl)-1H-pyrazole derivatives, drawing upon available data for this scaffold and its close analogs to offer insights into their selectivity.

While comprehensive cross-reactivity studies specifically focused on a broad panel of this compound derivatives are not extensively documented in publicly available literature, the broader class of fluorinated pyrazoles has been the subject of numerous biological evaluations. These studies, targeting a range of enzymes and cellular systems, provide valuable insights into the potential selectivity profiles of these compounds. This guide synthesizes this information to present a clearer picture of their cross-reactivity landscape.

Comparative Analysis of Biological Activity

The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole core. The introduction of difluoromethyl groups at the 3 and 5 positions is known to modulate the electronic properties and binding affinities of these molecules.

One of the key areas where fluorinated pyrazoles have been extensively studied is in the development of enzyme inhibitors, particularly for kinases and cyclooxygenases (COX). For instance, a derivative from this class, 2-(3-difluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, has been identified as a potent and selective inhibitor of canine COX-2.[1] The selectivity for COX-2 over COX-1 is a critical attribute for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.

The table below summarizes the inhibitory activity of this representative compound.

CompoundTargetIC50Selectivity (COX-1/COX-2)Reference
2-(3-difluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridineCanine COX-2Potent (specific value not publicly available)High[1]
2-(3-difluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridineCanine COX-1Weakly activeHigh[1]

Furthermore, studies on other pyrazole derivatives highlight their potential as kinase inhibitors. While not specific to the 3,5-bis(difluoromethyl) series, research on 1H-pyrazole biaryl sulfonamides as inhibitors of the G2019S mutant of leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease, involved screening against a large panel of 485 kinases to assess selectivity.[2] This approach is crucial for identifying potential off-target kinase interactions that could lead to undesired effects. Similarly, 3-amino-1H-pyrazole derivatives have been evaluated against a panel of 100 kinases to determine their selectivity profile.

Experimental Protocols for Cross-Reactivity Assessment

To evaluate the cross-reactivity of this compound derivatives, a tiered experimental approach is typically employed. This involves a combination of in vitro biochemical assays, cell-based assays, and broader panel screening.

Kinase Inhibitor Profiling

A common method to assess the selectivity of potential kinase inhibitors is to screen them against a large panel of purified kinases.

Experimental Workflow:

G cluster_0 Biochemical Screening cluster_1 Cell-based Assays cluster_2 Data Analysis Compound Synthesis Compound Synthesis Primary Kinase Assay Primary Kinase Assay Compound Synthesis->Primary Kinase Assay Test Compound Kinase Panel Screening Kinase Panel Screening Primary Kinase Assay->Kinase Panel Screening Active Compounds IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Hits Target Engagement Assay Target Engagement Assay IC50 Determination->Target Engagement Assay Selectivity Score Calculation Selectivity Score Calculation IC50 Determination->Selectivity Score Calculation Phenotypic Screening Phenotypic Screening Target Engagement Assay->Phenotypic Screening SAR Analysis SAR Analysis Selectivity Score Calculation->SAR Analysis

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Protocol for a Representative Kinase Assay (e.g., LRRK2):

  • Reagents and Materials: Recombinant human LRRK2 (G2019S mutant), kinase buffer, ATP, substrate peptide (e.g., LRRKtide), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Procedure:

    • The test compound is serially diluted and added to the wells of a microplate.

    • Recombinant LRRK2 enzyme and the substrate peptide are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cyclooxygenase (COX) Inhibition Assay

The selectivity of compounds for COX-1 versus COX-2 is determined using in vitro enzyme inhibition assays.

Experimental Workflow:

G Compound Preparation Compound Preparation COX-1 Inhibition Assay COX-1 Inhibition Assay Compound Preparation->COX-1 Inhibition Assay COX-2 Inhibition Assay COX-2 Inhibition Assay Compound Preparation->COX-2 Inhibition Assay Data Analysis Data Analysis COX-1 Inhibition Assay->Data Analysis COX-2 Inhibition Assay->Data Analysis Selectivity Index Calculation Selectivity Index Calculation Data Analysis->Selectivity Index Calculation

Caption: Workflow for determining COX-1/COX-2 selectivity.

Protocol for COX Inhibition Assay:

  • Enzyme Source: Purified recombinant human or canine COX-1 and COX-2 enzymes.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzymes, which catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.

  • Procedure:

    • The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a buffer containing heme and the chromogenic substrate.

    • The reaction is initiated by the addition of arachidonic acid.

    • The rate of oxidation of the substrate is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 595 nm).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 values are determined. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Conclusion

The available data on fluorinated pyrazole derivatives suggest that the this compound scaffold holds promise for the development of selective biological modulators. As demonstrated by the high selectivity of a representative compound for COX-2, careful molecular design within this series can lead to compounds with desirable cross-reactivity profiles. However, comprehensive screening against broad panels of relevant off-targets, particularly for kinase inhibitor development, is essential to fully characterize their selectivity and ensure their suitability for therapeutic applications. The experimental workflows and protocols outlined in this guide provide a framework for conducting such crucial cross-reactivity studies.

References

comparative spectroscopic analysis of fluorinated pyrazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorinated pyrazoles are a critical class of heterocyclic compounds in medicinal chemistry and drug discovery. The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of the parent pyrazole, including its metabolic stability, binding affinity, and lipophilicity. Consequently, the precise characterization of fluorinated pyrazole isomers is paramount. This guide provides a comparative spectroscopic analysis of these isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental data and detailed methodologies.

Spectroscopic Data Comparison

The position of fluorine substitution on the pyrazole ring or its substituents dramatically influences the spectroscopic output. The following tables summarize typical quantitative data for different fluorinated pyrazole isomers, offering a baseline for comparison.

Table 1: Comparative ¹H and ¹⁹F NMR Chemical Shifts (δ, ppm) of Fluorinated Phenylpyrazole Isomers

Compound/Substituent PositionH-3 (ppm)H-5 (ppm)Phenyl-H (ppm)¹⁹F (ppm)
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole~7.5~6.1~7.1 (d), ~7.2 (t)-114 to -118
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole~6.6~7.9~7.3-7.5 (m)-61 to -63
4-Fluoro-1H-pyrazole~7.5~7.5--140 to -150
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole~7.6~6.2~7.0-7.3 (m)-118 to -122
1-(3-Fluorophenyl)-5-methyl-1H-pyrazole~7.5~6.1~6.9-7.4 (m)-110 to -113

Note: Chemical shifts are dependent on the solvent and specific molecular structure. Data is compiled from various sources for illustrative purposes.

Table 2: Key IR Absorption Frequencies (cm⁻¹) for Fluorinated Pyrazoles

Functional GroupTypical Wavenumber (cm⁻¹)Notes
N-H Stretch3100-3300Broad peak, position influenced by hydrogen bonding.[1]
C-H Stretch (Aromatic)3000-3100Sharp peaks.
C=N Stretch (Pyrazole Ring)1590-1620Strong absorption.[2]
C=C Stretch (Pyrazole Ring)1450-1550Medium to strong absorptions.
C-F Stretch1000-1400Strong, often complex absorptions. The exact position is highly sensitive to the electronic environment.[2]

Table 3: Common Fragmentation Patterns in Mass Spectrometry of Fluorinated Pyrazoles

Fragmentation PathwayDescription
Loss of N₂A common fragmentation for pyrazoles, leading to a cyclopropenyl cation.
Loss of HCNAnother characteristic fragmentation of the pyrazole ring.
Loss of F or HFFor fluorinated derivatives, loss of a fluorine radical or hydrogen fluoride can be observed.
Retro-Diels-AlderIn substituted pyrazoles, this can lead to the fragmentation of the ring system.
Benzylic CleavageFor phenyl-substituted pyrazoles, cleavage at the benzylic position is common.

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure and differentiate between isomers based on the chemical environment of ¹H and ¹⁹F nuclei.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better resolution, especially for complex spin-spin coupling patterns.[1]

  • Sample Preparation:

    • Weigh 5-10 mg of the fluorinated pyrazole sample.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • For quantitative analysis, a known amount of an internal standard can be added.

  • ¹H NMR Acquisition:

    • Spectral Width: 0-12 ppm.

    • Pulse Angle: 30-45°.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹⁹F NMR Acquisition:

    • Spectral Width: A wider spectral width is often necessary, for instance, from -50 to -200 ppm, to encompass the chemical shifts of various organofluorine compounds.[3]

    • Decoupling: Proton decoupling is typically applied to simplify the spectra.

    • Reference: An external reference like CFCl₃ (δ = 0 ppm) or an internal standard such as hexafluorobenzene (δ ≈ -164.9 ppm) can be used.[4]

  • Data Analysis: Analyze chemical shifts (δ), coupling constants (J), and integration values to elucidate the molecular structure. For fluorinated compounds, ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants are particularly informative for determining the relative positions of fluorine and hydrogen atoms.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer with a resolution of at least 4 cm⁻¹.

  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr. Press the mixture into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16-32 scans to obtain a good signal-to-noise ratio.

    • A background spectrum should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C-H, C=N, and C-F to confirm the presence of the pyrazole core and fluorination.[2]

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation and confirmation.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction and separation of isomers. High-resolution mass spectrometry (HRMS) is valuable for determining the exact elemental composition.[6]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electron Ionization - EI for GC-MS):

    • Ionization Energy: Typically 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight, for example, m/z 50-500.

  • Data Acquisition (Electrospray Ionization - ESI for LC-MS):

    • Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizing Gas Flow: Optimized for the specific instrument and solvent.

  • Data Analysis: Analyze the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight. Study the fragmentation pattern to gain insights into the molecule's structure and stability.

Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of fluorinated pyrazole isomers.

G Workflow for Comparative Spectroscopic Analysis of Fluorinated Pyrazole Isomers cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis Synthesis Synthesis of Fluorinated Pyrazole Isomers Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, GC-MS) Purification->MS NMR_Data Analyze Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Identify Characteristic Functional Group Bands IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Comparison Compare Spectroscopic Data of Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structure Elucidate & Confirm Isomeric Structures Comparison->Structure

References

Safety Operating Guide

Safe Disposal of 3,5-bis(difluoromethyl)-1H-pyrazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3,5-bis(difluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound. Adherence to these protocols is essential to mitigate risks and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service or your institution's Environmental Health & Safety (EHS) department.[3]

1. Waste Segregation: Proper segregation is the foundational step in safe chemical waste management.[4]

  • Halogenated Waste Stream: this compound is a halogenated organic compound.[5] It must be collected in a designated waste container for halogenated organic compounds, separate from non-halogenated waste.[5][6] This is crucial because halogenated and non-halogenated wastes often undergo different treatment and disposal processes, and mixing them can increase disposal costs and environmental impact.[7]

  • Solid Waste: Collect unused or expired solid this compound and any contaminated consumables (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled solid halogenated waste container.[3]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid halogenated waste.[1] Do not mix with incompatible waste streams such as acids, bases, or oxidizing agents.[8]

2. Container Selection and Labeling:

  • Container Choice: Use only containers that are in good condition, chemically compatible with the waste, and have a secure, tight-fitting lid.[1][6] Polyethylene or glass containers are generally suitable for halogenated organic waste.[4][8] Avoid using metal cans as halogenated solvents can produce acids that corrode metal.[8]

  • Labeling: The waste container must be clearly labeled before the first drop of waste is added.[6] The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "Waste this compound". Do not use abbreviations.[6]

    • An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.[1]

    • The date when waste accumulation began.[1]

    • The name of the principal investigator and the laboratory location.[1]

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.[1][7]

  • The container must be kept closed at all times, except when actively adding waste.[6][7]

  • Ensure secondary containment is used for liquid waste containers to prevent spills.[7]

  • Do not accumulate excessive amounts of waste; arrange for regular pickups. A maximum of 55 gallons of waste should be stored in a lab area.[6]

4. Arranging for Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a waste pickup.[3]

  • Provide a detailed inventory of the waste, including chemical names and quantities.[3]

  • Follow their specific instructions for preparing the waste for transport.[3]

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [1][8]

Spill and Emergency Procedures

In the event of a spill, evacuate the area if necessary and ensure proper ventilation.[6] For a small spill, use an inert absorbent material to contain and soak up the substance.[8] Place the contaminated absorbent material in a sealed, labeled plastic bag or container and dispose of it as hazardous waste.[6][8] For large spills, evacuate the area and contact your institution's emergency response team.[6] In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][9]

Data Summary for Halogenated Pyrazole Compounds

While specific quantitative data for this compound is not available in the provided search results, the following table summarizes key safety and disposal parameters for similar fluorinated and pyrazole-based compounds, which should be considered as a precautionary reference.

ParameterInformation for Structurally Similar CompoundsReference
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[10][11]
Waste Classification Halogenated Organic Waste[5]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat.[2] Respirator if ventilation is inadequate.[2]
Incompatible Materials Strong acids, bases, and oxidizing agents.[8]
Disposal Method Collection in a designated halogenated waste container for incineration by a licensed facility.[5][10]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Is it Solid or Liquid? B->C D Collect in Labeled 'Solid Halogenated Waste' Container C->D Solid E Collect in Labeled 'Liquid Halogenated Waste' Container C->E Liquid F Store Waste Container in Designated Accumulation Area D->F E->F G Keep Container Securely Closed F->G H Arrange for Pickup by EHS or Licensed Contractor G->H I End: Proper Disposal H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3,5-bis(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,5-bis(difluoromethyl)-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the proper handling and disposal of this compound. The following procedures are based on best practices for handling similar fluorinated pyrazole compounds and should be implemented to ensure laboratory safety.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Face ShieldRecommended when there is a potential for splashing or explosion.
Hand Protection Chemically Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1] Nitrile or other chemically resistant gloves are suitable. Double gloving is recommended.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect against chemical splashes and fire hazards.
Protective ClothingWear appropriate protective clothing to minimize contact with skin.[1] This includes long pants and closed-toe shoes.
Respiratory Protection RespiratorA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 should be followed.[1] Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dusts/aerosols may be generated.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1]

  • Before starting, ensure all necessary PPE is donned correctly.

  • Have spill control materials readily available.

2. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Minimize the generation and accumulation of dust.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.[1]

  • Do not eat, drink, or smoke in the handling area.[3]

3. In Case of Exposure:

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin: In case of contact, immediately flush the skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1]

  • Ingestion: If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical aid.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • Due to its chemical structure, including pyrazole and difluoromethyl groups, this compound should be treated as hazardous chemical waste.[4]

2. Waste Collection and Storage:

  • Collect waste material in a suitable, properly labeled, and securely sealed container.

  • Store waste containers in a designated hazardous waste accumulation area within the laboratory.

3. Disposal Method:

  • Dispose of the chemical waste through a licensed and approved hazardous waste disposal facility.

  • A common method for such compounds is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Do not dispose of the material down the drain or in regular trash.[4]

  • Contaminated containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Assemble Materials and Spill Kit prep_workspace->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve emergency_spill Spill Response handle_weigh->emergency_spill If Spill Occurs cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate Experiment Complete emergency_exposure First Aid/Exposure Response handle_dissolve->emergency_exposure If Exposure Occurs cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store for Licensed Disposal cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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3,5-bis(difluoromethyl)-1H-pyrazole

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